Product packaging for 5-Methylbenzene-1,2,3-triol(Cat. No.:CAS No. 609-25-6)

5-Methylbenzene-1,2,3-triol

Cat. No.: B1585159
CAS No.: 609-25-6
M. Wt: 140.14 g/mol
InChI Key: NYUABOGYMWADSF-UHFFFAOYSA-N
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Description

5-Methylbenzene-1,2,3-triol is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O3 B1585159 5-Methylbenzene-1,2,3-triol CAS No. 609-25-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylbenzene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8O3/c1-4-2-5(8)7(10)6(9)3-4/h2-3,8-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUABOGYMWADSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209734
Record name 1,2,3-Benzenetriol, 5-methyl-
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-25-6
Record name 1,2,3-Benzenetriol, 5-methyl-
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Record name 1,2,3-Benzenetriol, 5-methyl-
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Record name 5-METHYL-BENZENE-1,2,3-TRIOL
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Methylpyrogallol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the physicochemical properties of methylpyrogallol. This document is crafted not as a rigid protocol, but as a dynamic framework to empower researchers in their exploration of this versatile molecule. In the realm of drug discovery and development, a profound understanding of a compound's fundamental characteristics is paramount. It is the bedrock upon which successful formulation, pharmacokinetic profiling, and mechanistic studies are built. This guide is designed to provide not just data, but a deeper, causal understanding of why methylpyrogallol behaves as it does, and how to reliably measure and interpret its properties. We will delve into the intricacies of its structure, its interactions with various media, and the analytical methodologies required for its robust characterization. It is my hope that this guide will serve as an invaluable resource, fostering both rigorous scientific practice and innovative therapeutic development.

Molecular Structure and Chemical Identity

Methylpyrogallol, a derivative of pyrogallol, exists in several isomeric forms depending on the position of the methyl group on the benzene ring. This guide will focus on 5-methylpyrogallol , also known as 3,4,5-trihydroxytoluene.

  • Chemical Name: 5-methylbenzene-1,2,3-triol

  • Synonyms: 3,4,5-Trihydroxytoluene

  • CAS Number: 609-25-6[1]

  • Molecular Formula: C₇H₈O₃[2]

  • Molecular Weight: 140.14 g/mol [2]

  • Appearance: White to brown or dark purple powder/crystal[1][3]

The presence of three hydroxyl groups on the benzene ring makes methylpyrogallol a highly polar and reactive molecule, prone to oxidation, particularly in alkaline conditions. This reactivity is central to its biological activities.

Key Physicochemical Parameters

A thorough understanding of the physicochemical properties of a drug candidate is critical for predicting its behavior in biological systems and for designing appropriate formulations.

Melting and Boiling Points
  • Melting Point: The melting point of 5-methylpyrogallol is consistently reported in the range of 124-129 °C [1]. This relatively high melting point for a small molecule is indicative of strong intermolecular hydrogen bonding afforded by the three hydroxyl groups.

  • Boiling Point: An estimated boiling point is approximately 216.62 °C [3]. Precise experimental determination is challenging due to the compound's susceptibility to decomposition at elevated temperatures.

Solubility Profile
SolventExpected SolubilityRationale
Water Moderately SolubleThe three hydroxyl groups can form hydrogen bonds with water. However, the aromatic ring and the methyl group introduce some hydrophobicity, limiting its solubility compared to smaller polyols.
Ethanol SolubleEthanol can act as both a hydrogen bond donor and acceptor, and its alkyl chain can interact with the non-polar regions of the molecule.
DMSO SolubleDimethyl sulfoxide is a polar aprotic solvent that is an excellent solvent for many polar organic compounds.
Acetone SolubleAcetone's polarity and ability to accept hydrogen bonds make it a suitable solvent.

Expected Trend: The methyl group in 5-methylpyrogallol, compared to pyrogallol, is expected to slightly decrease its solubility in water and increase its solubility in less polar organic solvents due to the increased hydrophobic character.

Acidity (pKa)

The acidity of the hydroxyl groups is a key factor in the reactivity and biological activity of methylpyrogallol.

  • Predicted pKa: The predicted pKa for the most acidic hydroxyl group of 5-methylpyrogallol is approximately 9.40 [2][3]. This value is influenced by the electron-donating nature of the methyl group, which is expected to make the hydroxyl groups slightly less acidic compared to pyrogallol (pKa ≈ 9.0).

The ionization state of methylpyrogallol at physiological pH (around 7.4) will be predominantly in its neutral form, which has implications for its ability to cross cell membranes.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a crucial predictor of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Expected Trend: The addition of a methyl group to the pyrogallol structure increases its lipophilicity. Therefore, the LogP of 5-methylpyrogallol is expected to be higher than that of pyrogallol (LogP ≈ 0.78). This suggests that 5-methylpyrogallol may have slightly better membrane permeability than its parent compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and quality control of methylpyrogallol.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For phenolic compounds like methylpyrogallol, the absorption maxima are sensitive to the solvent and the pH. In a neutral, protic solvent like methanol, one would expect to observe absorption bands characteristic of the substituted benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of 5-methylpyrogallol is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3500-3200 (broad)O-H stretchHydroxyl groups (hydrogen-bonded)
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretchMethyl group
1600-1450C=C stretchAromatic ring
1260-1000C-O stretchPhenolic C-O
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.

  • ¹H NMR: The proton NMR spectrum of 5-methylpyrogallol would provide information on the number and environment of the hydrogen atoms. The expected signals would include:

    • A singlet for the methyl protons.

    • Singlets for the aromatic protons.

    • Broad singlets for the hydroxyl protons, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. For 5-methylpyrogallol, seven distinct carbon signals would be expected, corresponding to the seven carbon atoms in the structure.

Biological Activities and Mechanisms of Action

Methylpyrogallol and its parent compound, pyrogallol, are known for their potent antioxidant and neuroprotective properties. Understanding the underlying mechanisms is crucial for their development as therapeutic agents.

Antioxidant Activity

The antioxidant activity of methylpyrogallol stems from its ability to donate hydrogen atoms from its hydroxyl groups to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring.

The antioxidant mechanism can proceed via several pathways, including:

  • Hydrogen Atom Transfer (HAT): Direct donation of a hydrogen atom to a free radical.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): An electron is first transferred to the radical, followed by the transfer of a proton.

  • Sequential Proton Loss Electron Transfer (SPLET): The phenolic proton is first lost, and the resulting phenoxide anion then donates an electron.

The pyrogallol moiety is particularly effective at scavenging superoxide radicals.

Neuroprotective Effects and Signaling Pathways

Emerging evidence suggests that the neuroprotective effects of pyrogallol and related compounds are mediated through the modulation of key cellular signaling pathways involved in oxidative stress and inflammation.

  • Nrf2 Pathway: Pyrogallol has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[4][5][6][7]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. By activating Nrf2, methylpyrogallol can enhance the cell's endogenous defense against oxidative stress.

  • NF-κB Pathway: Chronic inflammation plays a significant role in neurodegenerative diseases. Pyrogallol has been demonstrated to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway[5]. NF-κB is a key regulator of the inflammatory response, and its inhibition can reduce the production of pro-inflammatory cytokines in immune cells of the brain, such as microglia.

Neuroprotective_Pathways cluster_0 Oxidative Stress cluster_1 Inflammatory Stimuli cluster_2 Methylpyrogallol cluster_3 Cellular Response ROS ROS Nrf2 Nrf2 ROS->Nrf2 LPS LPS NF-kB NF-kB LPS->NF-kB Methylpyrogallol Methylpyrogallol Methylpyrogallol->Nrf2 activates Methylpyrogallol->NF-kB inhibits Keap1 Keap1 Nrf2->Keap1 ARE ARE Nrf2->ARE translocation Keap1->Nrf2 inhibits Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates Neuroprotection Neuroprotection Antioxidant Genes->Neuroprotection promotes IkB IkB NF-kB->IkB Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes activates IkB->NF-kB inhibits Pro-inflammatory Genes->Neuroprotection inhibits

Caption: Neuroprotective signaling pathways modulated by methylpyrogallol.

Experimental Protocols for Physicochemical Characterization

To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential.

Determination of pKa by Potentiometric Titration

This protocol describes a self-validating system for the determination of the acid dissociation constant (pKa) of methylpyrogallol.

Principle: A solution of the compound is titrated with a standard solution of a strong base, and the pH is monitored as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.

Materials:

  • 5-Methylpyrogallol

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • Potassium Chloride (KCl)

  • Deionized water, degassed

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh approximately 14 mg of 5-methylpyrogallol and dissolve it in 100 mL of deionized water containing 0.1 M KCl to maintain a constant ionic strength.

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Initial Acidification: If necessary, add a small, known volume of 0.1 M HCl to lower the initial pH to ensure the compound is fully protonated.

  • Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition. Allow the pH to stabilize before each reading.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by plotting the first derivative of the curve.

pKa_Determination cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis Calibrate_pH_meter Calibrate_pH_meter Prepare_sample_solution Prepare_sample_solution Calibrate_pH_meter->Prepare_sample_solution Titrate_with_NaOH Titrate_with_NaOH Prepare_sample_solution->Titrate_with_NaOH Record_pH Record_pH Titrate_with_NaOH->Record_pH iterative Plot_titration_curve Plot_titration_curve Record_pH->Plot_titration_curve Determine_equivalence_point Determine_equivalence_point Plot_titration_curve->Determine_equivalence_point Calculate_pKa Calculate_pKa Determine_equivalence_point->Calculate_pKa LogP_Determination cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Saturate_solvents Saturate_solvents Prepare_stock_solution Prepare_stock_solution Saturate_solvents->Prepare_stock_solution Partitioning Partitioning Prepare_stock_solution->Partitioning Equilibration Equilibration Partitioning->Equilibration Phase_separation Phase_separation Equilibration->Phase_separation Concentration_analysis Concentration_analysis Phase_separation->Concentration_analysis Calculate_LogP Calculate_LogP Concentration_analysis->Calculate_LogP

References

5-Methylbenzene-1,2,3-triol: A Guide to Its Natural Sourcing and Isolation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylbenzene-1,2,3-triol, a derivative of the pyrogallol structure, holds significant interest within the scientific community due to its potential biological activities, drawing parallels to other polyphenolic compounds. However, direct evidence of its widespread natural occurrence and established protocols for its isolation are notably scarce in current scientific literature. This technical guide addresses this knowledge gap by proposing a scientifically robust, two-stage strategy for obtaining this compound. The primary approach detailed herein involves the isolation of its naturally occurring precursor, 1,2,3-trimethoxy-5-methylbenzene, from recognized botanical sources, followed by a controlled chemical demethylation to yield the target triol. This guide provides a comprehensive framework, from the selection of natural sources to detailed experimental protocols and the underlying scientific principles, to empower researchers in their pursuit of this promising compound.

Introduction: The Challenge of Sourcing this compound

While the pyrogallol moiety is a common feature in a variety of natural products known for their antioxidant and other bioactive properties, this compound itself is not extensively documented as a readily extractable natural product. Our comprehensive review of the current literature indicates a lack of established natural sources that produce this compound in significant, isolatable quantities.

This guide, therefore, shifts the focus to a more feasible and scientifically sound alternative: the isolation of a closely related and naturally abundant precursor, followed by a straightforward chemical modification. This approach offers a reliable pathway for researchers to obtain this compound for further investigation.

The Precursor Approach: Targeting 1,2,3-trimethoxy-5-methylbenzene

A promising and accessible route to this compound begins with its trimethoxylated analogue, 1,2,3-trimethoxy-5-methylbenzene. This compound has been identified as a natural constituent in certain plant species, making it an ideal starting material.

Identified Natural Sources of 1,2,3-trimethoxy-5-methylbenzene

Based on available data, the following plant sources are known to contain 1,2,3-trimethoxy-5-methylbenzene:

Botanical SourceCommon NameRelevant Part(s)
Carthamus tinctoriusSafflowerSeeds
Camellia sinensisTeaLeaves

This table summarizes the known botanical sources for the precursor compound.

Part I: Isolation of 1,2,3-trimethoxy-5-methylbenzene from Natural Sources

The isolation of 1,2,3-trimethoxy-5-methylbenzene from its natural matrix is a critical first step. The following protocol is a generalized yet robust methodology based on established principles of phytochemical extraction and purification of phenolic compounds.[1][2][3][4][5][6][7][8][9][10]

Workflow for Precursor Isolation

Caption: A generalized workflow for the isolation of 1,2,3-trimethoxy-5-methylbenzene.

Detailed Experimental Protocol for Precursor Isolation

3.2.1. Materials and Reagents

  • Dried and powdered plant material (Safflower seeds or Tea leaves)

  • Ethanol (95%) or Methanol (99.8%)

  • n-Hexane

  • Ethyl acetate

  • Silica gel (for column chromatography)

  • Rotary evaporator

  • Chromatography columns

  • Standard laboratory glassware

3.2.2. Step-by-Step Methodology

  • Sample Preparation: Ensure the plant material is thoroughly dried to minimize water content and finely ground to increase the surface area for efficient extraction.

  • Solvent Extraction:

    • Rationale: The choice of a moderately polar solvent like ethanol or methanol is based on the principle of "like dissolves like." 1,2,3-trimethoxy-5-methylbenzene, being a phenol ether, exhibits sufficient polarity to be soluble in these solvents.

    • Procedure: Perform a Soxhlet extraction or maceration of the powdered plant material with 95% ethanol for 6-8 hours. This exhaustive extraction ensures a high yield of the desired compound.

  • Filtration and Concentration:

    • Rationale: This step removes insoluble plant debris and the bulk of the extraction solvent.

    • Procedure: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Rationale: This step fractionates the crude extract based on the polarity of its components, which helps in removing highly nonpolar compounds (like fats and waxes) and highly polar compounds.

    • Procedure: Suspend the crude extract in a water-methanol mixture (9:1 v/v) and partition successively with n-hexane and then with ethyl acetate. The target compound is expected to be enriched in the ethyl acetate fraction.

  • Chromatographic Purification:

    • Rationale: Column chromatography is a powerful technique for separating compounds with different polarities. By using a step-gradient elution, compounds can be selectively eluted from the silica gel stationary phase.

    • Procedure: Subject the concentrated ethyl acetate fraction to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Characterization:

    • Rationale: It is imperative to confirm the identity and purity of the isolated compound before proceeding to the next stage.

    • Procedure: Combine the fractions containing the pure compound (as determined by TLC). Remove the solvent under reduced pressure. Confirm the structure of the isolated 1,2,3-trimethoxy-5-methylbenzene using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Part II: Synthesis of this compound via Demethylation

The conversion of the isolated 1,2,3-trimethoxy-5-methylbenzene to this compound is achieved through a demethylation reaction. This is a common and effective method for cleaving ether bonds to yield hydroxyl groups.

Demethylation Reaction Workflow

Caption: A workflow for the synthesis of this compound via demethylation.

Detailed Experimental Protocol for Demethylation

4.2.1. Materials and Reagents

  • Isolated 1,2,3-trimethoxy-5-methylbenzene

  • Boron tribromide (BBr₃) or Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

4.2.2. Step-by-Step Methodology

  • Reaction Setup:

    • Rationale: The reaction must be carried out under anhydrous and inert conditions as the demethylating agents are highly reactive with water.

    • Procedure: Dissolve the purified 1,2,3-trimethoxy-5-methylbenzene in anhydrous dichloromethane in a flame-dried, two-necked round-bottom flask under a nitrogen or argon atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition of Demethylating Agent:

    • Rationale: Boron tribromide is a powerful Lewis acid that effectively cleaves aryl methyl ethers. Aluminum chloride can also be used as a catalyst in the presence of a nucleophile.[11][12]

    • Procedure: Slowly add a solution of boron tribromide in dichloromethane (typically 3-4 equivalents) to the cooled solution of the starting material. Maintain the temperature at -78°C during the addition.

  • Reaction Monitoring:

    • Rationale: Monitoring the reaction progress is crucial to determine the point of completion and to avoid the formation of side products.

    • Procedure: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Quenching and Work-up:

    • Rationale: This step neutralizes the reactive demethylating agent and allows for the extraction of the product into an organic solvent.

    • Procedure: Carefully quench the reaction by slowly adding methanol at 0°C. After stirring for 30 minutes, add water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification:

    • Rationale: This step removes any remaining impurities to yield the pure target compound.

    • Procedure: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica gel if necessary.

  • Final Characterization:

    • Rationale: Final confirmation of the structure and purity of the synthesized this compound is essential.

    • Procedure: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity. Determine the melting point and compare it with literature values if available.

Conclusion

References

A Technical Guide to the Biological Activities of 5-Methylbenzene-1,2,3-triol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of 5-Methylbenzene-1,2,3-triol Scaffolds

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide offers an in-depth exploration of the biological activities associated with this compound and its derivatives. This molecule, also known as 5-methylpyrogallol, belongs to the class of phenolic compounds, which have long been recognized for their significant impact on human health.[1] Structurally, it is a close analog of the well-studied gallic acid (3,4,5-trihydroxybenzoic acid), differing by the absence of a carboxylic acid group. This structural similarity suggests a shared potential for a wide array of biological effects, including antioxidant, anti-inflammatory, and anticancer activities, making this class of compounds a compelling area for drug discovery and development.[2][3][4][5][6]

This document is designed to be a comprehensive resource, moving beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental design and the mechanistic underpinnings of the observed biological effects. By synthesizing current knowledge and providing detailed, actionable protocols, we aim to empower your research endeavors in this promising field.

The Chemical Foundation: Synthesis and Characterization

The therapeutic potential of any compound class begins with its synthesis. The procurement or synthesis of this compound and its derivatives is the foundational step for any biological investigation.

Synthetic Pathways to the this compound Core

While not as ubiquitously synthesized as some other phenolic compounds, several routes to this compound have been reported. One notable method involves the hydrolysis of 2,2,6,6-tetrachlorocyclohexanone.[7] An alternative approach starts from 3,4,5-trimethoxytoluene, which can be demethylated to yield the desired triol.[8] The choice of synthetic route will invariably depend on the starting material availability, scalability, and the desired purity of the final compound.

For creating novel derivatives, the hydroxyl groups of the this compound core offer reactive sites for functionalization, such as etherification or esterification, to modulate the compound's physicochemical properties and biological activity.

Protocol: Synthesis of this compound via Hydrolysis

This protocol is adapted from a patented method and should be performed by trained chemists with appropriate safety precautions.[7]

Materials:

  • 2,2,6,6-tetrachlorocyclohexanone

  • Disodium oxalate

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Chloroform

Procedure:

  • Under a nitrogen atmosphere, combine 2,2,6,6-tetrachlorocyclohexanone, disodium oxalate, and deionized water in a round-bottom flask equipped with a reflux condenser.

  • Reflux the mixture for approximately 2 hours.

  • After cooling, continuously extract the aqueous mixture with diethyl ether.

  • Dry the combined ether extracts over anhydrous sodium sulfate.

  • Filter the solution and evaporate the ether under reduced pressure to yield a crude residue.

  • Triturate the residue with chloroform, filter, and dry the resulting solid to obtain this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Antioxidant Properties: Scavenging the Seeds of Cellular Damage

A primary and extensively studied biological activity of phenolic compounds is their ability to counteract oxidative stress by neutralizing reactive oxygen species (ROS). The three hydroxyl groups on the benzene ring of this compound make it a potent electron donor, a key feature for radical scavenging.[9]

Mechanistic Insight: How Phenols Quench Free Radicals

The antioxidant action of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from one of their hydroxyl groups to a free radical, thus stabilizing the radical and preventing a cascade of oxidative damage. The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring. The presence of multiple hydroxyl groups, as in the case of this compound, enhances this antioxidant capacity.

Experimental Workflow: Assessing Antioxidant Potential

A robust assessment of antioxidant activity involves a battery of assays that measure different aspects of radical scavenging. A typical workflow is depicted below:

G cluster_workflow Antioxidant Activity Assessment Workflow start Test Compound (this compound derivative) dpph DPPH Radical Scavenging Assay start->dpph Initial Screening abts ABTS Radical Cation Decolorization Assay start->abts Confirmation data Data Analysis (IC50 Calculation) dpph->data abts->data conclusion Conclusion on Antioxidant Efficacy data->conclusion

Caption: Workflow for evaluating the antioxidant activity of test compounds.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and widely used method for screening the radical scavenging activity of compounds.[10][11]

Materials:

  • DPPH solution (in methanol or ethanol)

  • Test compound solutions at various concentrations

  • Ascorbic acid or Trolox as a positive control

  • Methanol or ethanol as a blank

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.

  • In a 96-well plate, add a specific volume of the test compound solutions at varying concentrations.

  • Add the DPPH working solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals).

Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[12][13][14]

Materials:

  • ABTS solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Test compound solutions at various concentrations

  • Trolox as a positive control

  • Ethanol or phosphate-buffered saline (PBS) for dilution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a small volume of the test compound solutions to a 96-well plate.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate for a defined period (e.g., 6 minutes) at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Enzyme Inhibition: A Targeted Approach to Disease Modulation

Beyond general antioxidant effects, derivatives of this compound may exhibit more specific biological activities through the inhibition of key enzymes involved in various disease pathways.

Tyrosinase Inhibition: Implications for Hyperpigmentation

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.[15] Phenolic compounds are known to be effective tyrosinase inhibitors.

Protocol: Mushroom Tyrosinase Inhibition Assay [15][16][17][18]

  • Prepare solutions of the test compound, a positive control (e.g., kojic acid), and mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • In a 96-well plate, mix the test compound solution with the tyrosinase solution and incubate for a short period.

  • Initiate the enzymatic reaction by adding the substrate, L-DOPA.

  • Monitor the formation of dopachrome by measuring the absorbance at approximately 475-492 nm over time.

  • Calculate the percentage of tyrosinase inhibition and the IC50 value.

Cholinesterase Inhibition: A Strategy for Neurodegenerative Diseases

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease.

Protocol: Ellman's Method for Cholinesterase Inhibition [16][18]

  • Prepare solutions of the test compound, a positive control (e.g., galanthamine), AChE or BChE enzyme, and the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) in a suitable buffer.

  • In a 96-well plate, pre-incubate the enzyme with the test compound.

  • Add 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to the wells.

  • Initiate the reaction by adding the substrate.

  • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Measure the absorbance at 412 nm over time.

  • Calculate the percentage of enzyme inhibition and the IC50 value.

Cytotoxic and Anticancer Activities: Targeting Malignant Cells

The pro-oxidant and apoptosis-inducing capabilities of phenolic compounds make them promising candidates for anticancer drug development. The structural similarity of this compound to gallic acid, a known anticancer agent, suggests that its derivatives may also possess cytotoxic effects against cancer cells.[19]

Mechanistic Insights: How Gallic Acid Analogs Induce Cancer Cell Death

Gallic acid has been shown to induce apoptosis in various cancer cell lines through multiple signaling pathways.[3][20][21] These mechanisms are likely to be relevant for this compound derivatives.

  • Intrinsic (Mitochondrial) Pathway: Gallic acid can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic proteins (Bcl-2, Bcl-xL) and an increase in the pro-apoptotic proteins (Bax, Bad).[3][6] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9 and the downstream executioner caspase-3, leading to apoptosis.[3][20]

  • Extrinsic (Death Receptor) Pathway: Gallic acid can upregulate the expression of death receptors like Fas and their ligands (FasL), leading to the activation of caspase-8, which in turn can activate caspase-3.[20][21]

  • Modulation of Signaling Cascades: Gallic acid is known to influence key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT and MAPK pathways.[2][6] By inhibiting pro-survival pathways and activating stress-related pathways, it can push cancer cells towards apoptosis.

G cluster_pathway Apoptotic Signaling Pathways of Gallic Acid Analogs cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound Derivative fas Fas/FasL Up-regulation compound->fas bcl2 Bcl-2 Family Modulation (↑Bax, ↓Bcl-2) compound->bcl2 cas8 Caspase-8 Activation fas->cas8 cas3 Caspase-3 Activation cas8->cas3 mito Mitochondrial Disruption (Cytochrome c release) bcl2->mito cas9 Caspase-9 Activation mito->cas9 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed apoptotic pathways induced by this compound derivatives.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[22][23][24][25][26]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound solutions at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at approximately 570 nm.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Anti-inflammatory Effects: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Gallic acid has demonstrated potent anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK.[2][4][5][27][28] It is plausible that this compound derivatives share this activity.

Mechanistic Insights: Targeting Inflammatory Pathways

The NF-κB signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and chemokines. Gallic acid can inhibit this pathway by preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[2][5]

The MAPK pathways (ERK, JNK, and p38) are also critical in mediating inflammatory responses. Gallic acid has been shown to suppress the phosphorylation and activation of these kinases, further contributing to its anti-inflammatory effects.[2][27][28]

G cluster_inflammation Anti-inflammatory Signaling Pathways stimuli Inflammatory Stimuli (e.g., LPS) mapk MAPK Pathway (ERK, JNK, p38) stimuli->mapk nfkb NF-κB Pathway stimuli->nfkb compound This compound Derivative compound->mapk Inhibits ikb IκBα Degradation compound->ikb Inhibits nfkb_nuc NF-κB Nuclear Translocation mapk->nfkb_nuc nfkb->ikb ikb->nfkb_nuc cytokines Pro-inflammatory Cytokine Production nfkb_nuc->cytokines

Caption: Inhibition of inflammatory signaling pathways by this compound derivatives.

Data Presentation and Interpretation

For a comprehensive understanding, the biological activity data for this compound derivatives should be systematically tabulated. Due to the limited availability of direct data for the core compound, the following tables present hypothetical data based on the activities of structurally similar compounds to illustrate how results should be presented.

Table 1: Antioxidant Activity of this compound Derivatives

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound Data not availableData not available
Derivative AValueValue
Derivative BValueValue
Ascorbic Acid (Control)Reference ValueReference Value
Trolox (Control)Reference ValueReference Value

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

CompoundTyrosinase IC50 (µM)AChE IC50 (µM)
This compound Data not availableData not available
Derivative CValueValue
Derivative DValueValue
Kojic Acid (Control)Reference ValueN/A
Galanthamine (Control)N/AReference Value

Table 3: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

CompoundCell LineMTT IC50 (µM) after 48h
This compound e.g., HeLaData not available
Derivative Ee.g., HeLaValue
Derivative Fe.g., MCF-7Value
Doxorubicin (Control)e.g., HeLaReference Value

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its structural analogy to gallic acid provides a strong rationale for its potential antioxidant, anti-inflammatory, and anticancer properties. The methodologies and mechanistic insights provided in this guide are intended to serve as a robust framework for the systematic evaluation of these derivatives.

Future research should focus on the synthesis and biological screening of a diverse library of this compound derivatives to establish clear structure-activity relationships. Further elucidation of their mechanisms of action, particularly their effects on specific signaling pathways and molecular targets, will be crucial for their advancement as potential drug candidates. In vivo studies will ultimately be necessary to validate the therapeutic efficacy and safety of the most promising compounds.

References

Spectroscopic data (NMR, IR, MS) of 5-Methylbenzene-1,2,3-triol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methylbenzene-1,2,3-triol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound, also known as 5-methylpyrogallol. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this compound through modern spectroscopic techniques. This document moves beyond a simple data repository to explain the causality behind experimental choices and the interpretation of the resulting spectra, grounding all claims in authoritative sources.

Introduction to this compound

This compound (C₇H₈O₃, Molar Mass: 140.14 g/mol ) is an aromatic organic compound belonging to the pyrogallol family. Its structure consists of a benzene ring substituted with three hydroxyl (-OH) groups at positions 1, 2, and 3, and a methyl (-CH₃) group at position 5. The strategic placement of these functional groups imparts specific chemical properties that are of interest in various fields, including medicinal chemistry and materials science, often related to its antioxidant and redox capabilities.

Accurate structural confirmation is the bedrock of any chemical research. The following sections provide a detailed walkthrough of the primary spectroscopic methods used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃. The choice of solvent is critical; DMSO-d₆ is often preferred for polyhydroxylated phenols as it can effectively solvate the compound and allows for the observation of the exchangeable hydroxyl protons. A standard 400 or 500 MHz spectrometer is typically sufficient for obtaining a well-resolved spectrum.

Data Interpretation and Analysis: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl protons.

  • Aromatic Protons (H-4, H-6): Due to the symmetrical substitution pattern, the two aromatic protons at positions 4 and 6 are chemically equivalent. They will appear as a single signal, a singlet, in the aromatic region (typically δ 6.0-7.0 ppm). The electron-donating effects of the three hydroxyl groups and the methyl group shield these protons, shifting them upfield compared to benzene (δ 7.34 ppm).

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet further upfield (typically δ 2.0-2.5 ppm).

  • Hydroxyl Protons (-OH): The three hydroxyl protons are often observed as a broad singlet. Their chemical shift can vary significantly (typically δ 8.0-9.5 ppm in DMSO-d₆) depending on concentration, temperature, and residual water content, due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~8.7 (broad) s 3H C1-OH, C2-OH, C3-OH
~6.1 s 2H H-4, H-6
~2.1 s 3H C5-CH₃

Note: These are predicted values. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule.

Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis. A proton-decoupled spectrum is typically acquired to simplify the spectrum, showing each unique carbon atom as a single line.

Data Interpretation and Analysis: Due to the molecule's symmetry, only five distinct carbon signals are expected.

  • Hydroxyl-Substituted Carbons (C-1, C-2, C-3): These carbons are deshielded by the electronegative oxygen atoms and will appear significantly downfield. C-2 will likely be the most deshielded. C-1 and C-3 are equivalent by symmetry.

  • Methyl-Substituted Carbon (C-5): This carbon will also be in the aromatic region but will be distinct from the hydroxyl-bearing carbons.

  • Unsubstituted Aromatic Carbons (C-4, C-6): These two carbons are equivalent and will appear as a single signal in the aromatic region, typically more upfield than the substituted carbons.

  • Methyl Carbon (-CH₃): This aliphatic carbon will be the most shielded and appear far upfield (typically δ 15-25 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ ppm) Assignment
~146 C-2
~134 C-1, C-3
~125 C-5
~108 C-4, C-6
~21 -CH₃

Note: These are predicted values. Actual experimental values may vary slightly.

Molecular Structure and NMR Assignments

Caption: Structure of this compound with atom numbering.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: The IR spectrum can be obtained using several methods. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a modern and convenient choice, requiring minimal sample preparation. Alternatively, the traditional KBr pellet method can be used, where a small amount of the sample is ground with potassium bromide and pressed into a transparent disk.

Data Interpretation and Analysis: The IR spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands for its key functional groups.

  • O-H Stretch: A very prominent, broad band will be observed in the region of 3200-3600 cm⁻¹. This broadness is a classic indicator of intermolecular hydrogen bonding between the hydroxyl groups.

  • C-H Stretch (Aromatic): A sharp absorption band will appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹), corresponding to the C-H stretching vibrations of the benzene ring.

  • C-H Stretch (Aliphatic): Absorption bands corresponding to the methyl group's C-H stretching will be found just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

  • C=C Stretch (Aromatic): One or more sharp bands of medium intensity will be present in the 1450-1600 cm⁻¹ region, characteristic of the carbon-carbon double bond stretching within the aromatic ring.

  • C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region is indicative of the C-O stretching of the phenol group.

Table 3: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3600 - 3200 (broad) O-H stretch Phenolic -OH
3150 - 3050 C-H stretch Aromatic C-H
2960 - 2850 C-H stretch Aliphatic -CH₃
1600 - 1450 C=C stretch Aromatic Ring

| 1300 - 1200 | C-O stretch | Phenol C-O |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this compound. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The resulting ions are then separated by a mass analyzer.

Data Interpretation and Analysis: The mass spectrum plots the relative abundance of ions against their m/z ratio.

  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule minus one electron is the molecular ion peak. For this compound (C₇H₈O₃), this will appear at an m/z of 140. This peak confirms the molecular weight of the compound.

  • Fragmentation Pattern: The high energy of EI causes the molecular ion to break apart into smaller, stable fragment ions. The analysis of these fragments helps piece together the molecule's structure. A common fragmentation pathway for phenols involves the loss of CO, leading to a peak at [M-28]⁺. Loss of the methyl group would result in a peak at [M-15]⁺.

Table 4: Expected Key Fragments in the EI Mass Spectrum of this compound

m/z Proposed Fragment Formula
140 Molecular Ion [M]⁺ [C₇H₈O₃]⁺
125 [M - CH₃]⁺ [C₆H₅O₃]⁺
112 [M - CO]⁺ [C₆H₈O₂]⁺

| 97 | [M - CH₃ - CO]⁺ | [C₅H₅O₂]⁺ |

Proposed Fragmentation Pathway

Fragmentation M C₇H₈O₃ (m/z = 140) Molecular Ion M_minus_15 C₆H₅O₃ (m/z = 125) M->M_minus_15 - •CH₃ M_minus_28 C₆H₈O₂ (m/z = 112) M->M_minus_28 - CO M_minus_43 C₅H₅O₂ (m/z = 97) M_minus_15->M_minus_43 - CO

Caption: Proposed EI-MS fragmentation pathway for this compound.

Conclusion

The combined application of NMR, IR, and MS provides a self-validating system for the unambiguous structural confirmation of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and symmetry. IR spectroscopy confirms the presence of key hydroxyl, aromatic, and aliphatic functional groups. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. This multi-technique approach ensures the highest level of confidence in the identity and purity of the compound, a prerequisite for any subsequent scientific investigation or application.

Toxicological Profile and Safety Assessment of Methylpyrogallol: A Predictive Analysis Based on the Parent Compound Pyrogallol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile and safety considerations for methylpyrogallol. Due to a significant lack of specific toxicological data for methylpyrogallol in the public domain, this document employs a surrogate-based approach, leveraging the extensive research conducted on its parent compound, pyrogallol (benzene-1,2,3-triol). We will synthesize data on toxicokinetics, acute and local toxicity, genotoxicity, and carcinogenicity from authoritative sources to construct a predictive toxicological profile for methylpyrogallol. Furthermore, this guide outlines a structured, tiered strategy for conducting a de novo toxicological assessment of methylpyrogallol, providing researchers and drug development professionals with a practical framework for safety evaluation. The causality behind experimental choices is explained to provide field-proven insights, ensuring a narrative grounded in scientific integrity.

Introduction and Chemical Identity

The Pyrogallol Family: Structure and Relevance

Pyrogallol and its derivatives, such as methylpyrogallol, are polyhydric phenols characterized by three hydroxyl groups on a benzene ring. Pyrogallol itself has been used in hair dyes, as a chemical intermediate, and as a complexing agent in analytical chemistry.[1][2] Its methylated analogue, 5-methylpyrogallol, shares the core functional moiety, suggesting potential overlap in both utility and biological activity. The primary structural difference is the addition of a methyl group, which can significantly alter the compound's metabolic fate and toxicological properties. For drug development professionals, understanding the potential liabilities of such a scaffold is critical during early-stage candidate selection.

Compound Structure CAS Number Molecular Formula Key Characteristics
Pyrogallol 1,2,3-Benzenetriol87-66-1C₆H₆O₃Parent compound with extensive toxicological data.
5-Methylpyrogallol 5-Methylbenzene-1,2,3-triol609-25-6C₇H₈O₃Methylated derivative with sparse toxicological data.[3]
Rationale for a Surrogate-Based Toxicological Assessment

In drug discovery and chemical safety assessment, it is common to encounter data gaps for novel or less-common molecules. In the absence of direct data for methylpyrogallol, a scientifically rigorous approach is to use data from a structurally similar compound as a predictive tool. Pyrogallol is an ideal surrogate because its metabolism involves methylation, providing direct insight into how the body might process a pre-methylated analogue.[4][5] This guide will therefore analyze the established toxicological profile of pyrogallol to forecast the potential hazards of methylpyrogallol, while clearly delineating the assumptions and limitations of this approach.

Predictive Toxicological Profile

This section synthesizes the known toxicological data for pyrogallol to build a predictive profile for methylpyrogallol.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The study of a substance's journey through the body is fundamental to toxicology.[6] The ADME profile dictates the concentration and duration of exposure at target organs.

  • Absorption: Pyrogallol demonstrates significant dermal absorption, with one study reporting a total absorption rate of 26.0 ± 3.9%.[7] This is a critical parameter for assessing risk from topical exposure. It is plausible that methylpyrogallol would also be readily absorbed through the skin.

  • Distribution: Following intraperitoneal injection in mice, pyrogallol concentrations peaked in the brain within ten minutes and were cleared rapidly thereafter.[4][5] This suggests potential for transient central nervous system exposure.

  • Metabolism: After administration to rats, pyrogallol is metabolized to products including 2-O-methylpyrogallol and resorcinol, which are detected in the urine.[4][5] The formation of a methylated metabolite is a key insight. It suggests that the primary metabolic pathway for pyrogallol involves the same functional group present in methylpyrogallol. This could imply that methylpyrogallol might undergo further metabolism at its hydroxyl groups or be excreted more directly. Oxidative stress is also implicated in pyrogallol-mediated toxicity, suggesting the generation of free radicals.[8]

G cluster_absorption Absorption cluster_metabolism Metabolism (Predicted) cluster_excretion Excretion Methylpyrogallol Methylpyrogallol Phase I Phase I (e.g., Hydroxylation) Methylpyrogallol->Phase I Systemic Circulation Phase II Phase II (e.g., Glucuronidation, Sulfation) Phase I->Phase II Metabolites Urine/Feces Urine/Feces Phase II->Urine/Feces

Predicted metabolic pathway for methylpyrogallol.
Acute and Local Toxicity

Safety data sheets for 5-methylpyrogallol indicate it causes skin and serious eye irritation and may cause an allergic skin reaction.[3] This aligns with data on pyrogallol.

  • Acute Systemic Toxicity: Ingestion of pyrogallol by humans can lead to severe effects, including gastrointestinal irritation, hemolysis, methemoglobinemia, and renal injury.[4] An oral LD₅₀ in rats was reported as 790 mg/kg.[9]

  • Dermal Toxicity: Pyrogallol is a known skin irritant and sensitizer in animal models and humans.[2][7] Chronic dermal application in toxicology studies caused non-neoplastic lesions like hyperplasia and hyperkeratosis at the application site in rats and mice.[2][7]

Genotoxicity

Genotoxicity refers to the ability of a substance to damage DNA, which can potentially lead to cancer. The genotoxicity profile of pyrogallol is complex and appears to be dependent on the specific test system.

Assay Type Test System Result with/without S9 Activation Conclusion Reference
Bacterial Reverse Mutation (Ames)S. typhimurium TA97, TA98, TA100, TA104Mixed (Positive in some, negative in others)Equivocal[4]
Bacterial Reverse Mutation (Ames)E. coliMutagenicPositive[7]
In Vivo MicronucleusMouse Bone MarrowNot specifiedNegative[7]
In Vivo MicronucleusMouse Peripheral BloodEquivocal in males, Negative in femalesEquivocal[1]

The weight of evidence suggests pyrogallol is not a classic mutagen, but some positive findings, particularly in bacterial systems, warrant caution. The equivocal in vivo results could suggest a weak effect or a threshold-based mechanism.[1][5]

Carcinogenicity

Long-term carcinogenicity studies are a cornerstone of safety assessment. The U.S. National Toxicology Program (NTP) conducted comprehensive 2-year dermal studies on pyrogallol.[1]

Species Sex Dose (mg/kg) Primary Finding NTP Conclusion
F344/N RatsMale & Female5, 20, 75No increase in tumorsNo evidence of carcinogenic activity
B6C3F1/N MiceMale5, 20, 75Increased incidence of squamous cell papilloma (skin)Equivocal evidence of carcinogenic activity
B6C3F1/N MiceFemale5, 20, 75Increased incidence of squamous cell carcinoma (skin)Some evidence of carcinogenic activity

Source: National Toxicology Program, 2013.[1][7]

Causality Insight: The tumors observed in mice were at the site of application and occurred alongside chronic skin irritation, hyperplasia, and inflammation.[2] This suggests a potential mechanism where the carcinogenicity is secondary to chronic cytotoxicity and regenerative cell proliferation, rather than a direct genotoxic event.[5] This is a critical distinction for risk assessment, as irritation-based carcinogenesis may have a practical threshold.

A Proposed Strategy for De Novo Toxicological Assessment

For any novel compound like methylpyrogallol intended for development, a structured, tiered approach to toxicological testing is necessary. The following workflow is based on international regulatory guidelines (e.g., OECD, ICH).

Tiered workflow for toxicological assessment.
Tier 1: In Vitro Methodologies

In vitro assays are essential for early screening, providing mechanistic insights while adhering to the 3Rs principle (Replacement, Reduction, and Refinement of animal testing).[10][11]

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

  • Objective: To determine the concentration of methylpyrogallol that reduces the viability of cultured cells by 50% (IC₅₀).

  • Methodology:

    • Cell Culture: Plate relevant cells (e.g., HepG2 human liver cells, HaCaT human skin cells) in 96-well plates and allow them to adhere overnight.

    • Dosing: Prepare a serial dilution of methylpyrogallol in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control and positive control wells.

    • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Readout: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value.

  • Self-Validation: The protocol's integrity is validated by the inclusion of a vehicle control (to establish 100% viability) and a positive control (a known cytotoxicant, to ensure the assay is performing correctly).

Protocol 2: Bacterial Reverse Mutation Test (Ames Assay - OECD 471)

  • Objective: To assess the mutagenic potential of methylpyrogallol by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • Strain Selection: Use a range of bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) that detect different types of mutations (frameshift vs. base-pair substitution).

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

    • Exposure (Plate Incorporation Method):

      • Mix the test compound, the bacterial culture, and (if applicable) the S9 mix in molten top agar.

      • Pour this mixture onto minimal glucose agar plates.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Scoring: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine or tryptophan).

    • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies over the background (spontaneous) mutation rate, typically a two-fold or greater increase.

  • Self-Validation: The assay includes a vehicle control (to determine the spontaneous reversion rate) and known positive controls for each strain (both with and without S9) to confirm the sensitivity of the strains and the activity of the S9 mix.

Conclusion and Future Directions

The toxicological profile of methylpyrogallol remains largely uncharacterized by empirical data. However, by using its parent compound, pyrogallol, as a surrogate, we can construct a predictive safety profile. It is anticipated that methylpyrogallol will exhibit skin and eye irritation and be a dermal sensitizer . Its potential for genotoxicity is considered equivocal but cannot be dismissed without direct testing. Based on the extensive NTP studies on pyrogallol, any potential carcinogenicity from dermal exposure may be linked to a non-genotoxic mechanism of chronic irritation, a finding that would have significant implications for its risk assessment.[1][5][7]

For any organization involved in the development or use of methylpyrogallol, this predictive profile must be seen as a preliminary guide. It is not a substitute for definitive toxicological studies. The tiered testing strategy outlined in this document provides a robust and scientifically sound pathway to generate the necessary data for a comprehensive risk assessment, ensuring the safety of this compound for its intended applications.

References

Discovery and history of 5-Methylbenzene-1,2,3-triol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methylbenzene-1,2,3-triol: From Discovery to Modern Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a significant polyhydroxylated aromatic compound. We will delve into its historical context, tracing its origins from the broader family of pyrogallols, explore the evolution of its chemical synthesis, detail its physicochemical properties, and discuss its emerging applications in research and development. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this molecule.

Introduction and Core Concepts

This compound, also commonly known as 5-methylpyrogallol or 3,4,5-trihydroxytoluene, is a substituted derivative of pyrogallol.[1][2][3] Pyrogallol itself, or benzene-1,2,3-triol, is one of three isomeric benzenetriols and has a rich history in organic chemistry, first prepared by Carl Wilhelm Scheele in 1786 through the thermal decarboxylation of gallic acid.[4][5] The addition of a methyl group at the 5-position of the pyrogallol ring modifies its electronic properties and steric profile, influencing its reactivity and biological activity.

The core structure, a benzene ring with three adjacent hydroxyl groups, makes these compounds potent reducing agents and antioxidants. This reactivity is central to their industrial and biological applications. In an alkaline solution, they readily absorb oxygen from the air, a property historically used in gas analysis.[4] For drug development professionals, the interest lies in the antioxidant, antiseptic, antibacterial, and potential anticancer properties that have been identified within the pyrogallol family.[6]

Fundamental Physicochemical Properties

A summary of the key properties of this compound is presented below for quick reference. These values are critical for designing experiments, predicting solubility, and understanding the compound's behavior in various matrices.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 5-Methylpyrogallol, 3,4,5-Trihydroxytoluene[1][2]
CAS Number 609-25-6[1]
Molecular Formula C₇H₈O₃[1]
Molecular Weight 140.14 g/mol [1]
Appearance White to brown or dark purple crystalline powder[1][3]
pKa 9.40 ± 0.15 (Predicted)[1]
Topological Polar Surface Area 60.7 Ų[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 3[1]

Historical Development and Synthesis

The history of this compound is intrinsically linked to the broader development of synthetic routes for pyrogallol and its derivatives. Early methods were often harsh and low-yielding, but they laid the groundwork for the more sophisticated and efficient protocols used today.

Early Synthetic Approaches

The foundational method for producing the parent compound, pyrogallol, involved heating gallic acid to induce decarboxylation.[4] The synthesis of its derivatives, like the 5-methyl variant, required more targeted approaches.

One notable early-to-mid 20th-century strategy involved the hydrolysis of substituted aminophenols. A process patented in the 1970s demonstrated that 5-substituted pyrogallols could be obtained in good yields from the corresponding 4-substituted-2,6-diaminophenols.[7] The 4-substituent was found to provide necessary stability during the reaction. This represented a significant step forward, moving from natural product derivatives to petrochemical-based feedstocks.

Protocol: Synthesis from 2,6-Diamino-4-methylphenol Dihydrochloride

This protocol is based on the methodology described in U.S. Patent 3,932,538. The rationale is to perform an acid-catalyzed hydrolysis of the diamino-phenol to replace the amino groups with hydroxyl groups.

Step-by-Step Methodology:

  • Reaction Setup: A solution of 2,6-diamino-4-methylphenol dihydrochloride (10.0 g) in 10% aqueous sulfuric acid (100 ml) is prepared in a reaction vessel equipped with a stirrer and reflux condenser.

  • Heating and Reflux: The mixture is heated to reflux and maintained at this temperature for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Extraction: After cooling, the reaction mixture is extracted three times with 100 ml portions of diethyl ether. The combined ether extracts are then washed with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.

  • Drying and Concentration: The ether layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., toluene or water) to yield pure 5-methyl-pyrogallol. The patent reports a yield of 37.1% with a melting point of 124.5-125°C.[7]

Modern Chemical Synthesis

More recent synthetic chemistry has focused on improving yield, reducing waste, and utilizing more accessible starting materials.

Synthesis from 3,4,5-trimethoxytoluene: A common laboratory-scale preparation involves the demethylation of 3,4,5-trimethoxytoluene.[1] This method is effective because the methoxy groups can be cleaved to form the desired hydroxyl groups, typically using strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). The choice of a toluene-based starting material directly installs the required methyl group at the correct position.

Workflow: Demethylation of 3,4,5-trimethoxytoluene

G start 3,4,5-trimethoxytoluene reaction Ether Cleavage Reaction (Demethylation) start->reaction reagent BBr₃ or HBr in inert solvent (e.g., DCM) reagent->reaction workup Aqueous Workup (Quench excess reagent) reaction->workup product This compound workup->product

Caption: Demethylation workflow for synthesizing 5-methylpyrogallol.

Synthesis from Orcinol: A biomimetic synthesis route starting from orcinol (5-methylbenzene-1,3-diol) has also been explored. This multi-step process can involve formylation and subsequent oxidation/rearrangement steps to introduce the third hydroxyl group.[8] While potentially more complex, such routes are of interest to researchers exploring bio-inspired chemical pathways.

The Frontier: Microbial Biosynthesis

In recent years, metabolic engineering has provided a powerful and sustainable alternative to chemical synthesis for producing pyrogallol and related compounds. While a direct microbial route to 5-methylpyrogallol is not yet established, the groundwork has been laid. Researchers have successfully engineered Escherichia coli to produce pyrogallol from glucose.[6][9]

The general strategy involves:

  • Enhancing the carbon flux through the shikimate pathway to produce key intermediates like protocatechuic acid (PCA) or 2,3-dihydroxybenzoic acid (2,3-DHBA).[6][9]

  • Introducing engineered enzymes, such as a mutated p-hydroxybenzoate hydroxylase or a 2,3-DHBA 1-monooxygenase, to perform the necessary hydroxylation and decarboxylation steps.[6][9]

This approach avoids harsh reagents and high temperatures, offering a greener path to production.[6] Future work could adapt these pathways by introducing methyltransferases at an appropriate stage to produce 5-methylpyrogallol directly from renewable feedstocks.

Diagram: Generalized Microbial Synthesis Pathway

G cluster_host Engineered E. coli Host Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway Glycolysis Intermediate Aromatic Intermediate (e.g., DHS, PCA) Shikimate_Pathway->Intermediate Overexpressed enzymes Precursor Gallic Acid or 2,3-DHBA Intermediate->Precursor Engineered Hydroxylase Product Pyrogallol Precursor->Product Engineered Decarboxylase

Caption: Conceptual workflow for microbial synthesis of pyrogallol.

Biological Activity and Potential Applications

While specific biological data on this compound is less abundant than for its parent compound, its structural similarity allows for informed hypotheses regarding its potential applications. The broader class of benzenetriols is known for significant bioactivity.

Antimicrobial and Antioxidant Properties

Pyrogallol and its derivatives are recognized for their antioxidant, antibacterial, and antiseptic properties.[6] The three hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, making them effective antioxidants. This mechanism is also linked to their antimicrobial effects, where they can induce oxidative stress in bacterial cells or interfere with cellular processes. For instance, the isomer benzene-1,2,4-triol has shown potent activity against the citrus canker bacterium Xanthomonas citri, acting by limiting iron availability to the cells rather than by membrane disruption.[10] It is plausible that 5-methylpyrogallol exhibits similar activities, a promising area for future investigation.

Role in Organic Synthesis and Drug Discovery

This compound serves as a valuable building block in organic synthesis. It can be used as a reactant to create more complex molecules with tailored properties. For example, it reacts with triethoxymethane to synthesize 2-ethoxy-4-hydroxy-6-methyl-1,3-benzodioxole, a scaffold that could be incorporated into novel chemical entities.[1]

In drug discovery, the pyrogallol core is a known pharmacophore. The ability to functionalize the ring, as with the 5-methyl group, allows for the fine-tuning of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties. Phenolic compounds are ubiquitous in medicinal chemistry, and the specific substitution pattern of 5-methylpyrogallol makes it an attractive starting point for developing new therapeutic agents, particularly in areas targeting oxidative stress or microbial infections.[11][12]

Safety and Handling

As with many reactive phenolic compounds, this compound requires careful handling.

  • Hazards: The compound is irritating to the eyes, respiratory system, and skin.[1] It may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[1]

  • Precautions: When handling, it is essential to wear suitable protective clothing, gloves, and eye/face protection (P280).[1] Work should be conducted in a well-ventilated area or fume hood to avoid breathing dust or vapors (P261).[1]

  • Storage: The material should be stored in a sealed container in a cool, dry place away from oxidizing agents.[1]

Conclusion and Future Outlook

This compound has evolved from a laboratory curiosity, synthesized through classical organic chemistry, to a molecule with tangible potential in modern materials science and drug discovery. Its history reflects the broader advancements in chemical synthesis, culminating in the promise of sustainable biomanufacturing.

Future research should focus on several key areas:

  • Elucidation of Biological Activity: A systematic evaluation of its antimicrobial, anticancer, and antioxidant properties is needed to validate its potential as a therapeutic scaffold.

  • Development of Biosynthetic Routes: Adapting existing microbial platforms to produce 5-methylpyrogallol directly from glucose would be a major step towards sustainable and cost-effective production.

  • Medicinal Chemistry Exploration: Using 5-methylpyrogallol as a starting material to generate libraries of novel compounds could lead to the discovery of new drugs with improved efficacy and safety profiles.

This technical guide has provided a structured journey through the discovery, synthesis, and potential of this compound, offering a solid foundation for the scientists and researchers aiming to harness its unique chemical properties.

References

In Silico Prediction of 5-Methylbenzene-1,2,3-triol Properties: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative to de-risk and expedite the drug discovery pipeline has positioned in silico predictive modeling as an indispensable tool. This technical guide provides a comprehensive framework for the computational prediction of key physicochemical, pharmacokinetic (ADME), and toxicological properties of the small molecule 5-Methylbenzene-1,2,3-triol (CAS 609-25-6). By leveraging a suite of validated, freely accessible web-based platforms—SwissADME, pkCSM, and admetSAR—we delineate a robust workflow for generating a comprehensive ADME-Tox profile. This guide is structured to not only provide step-by-step protocols but also to instill a deep understanding of the underlying predictive models and the importance of their validation, thereby upholding the pillars of scientific integrity: Expertise, Authoritativeness, and Trustworthiness.

Introduction: The Rationale for In Silico Profiling

In the early stages of drug discovery, a thorough understanding of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is paramount.[1] Early identification of liabilities in these areas can save considerable time and resources by preventing the progression of unsuitable candidates.[2] this compound, a substituted benzenetriol, represents a class of phenolic compounds with potential biological activities. A priori computational assessment of its properties can provide critical insights into its drug-like potential.

This guide will focus on a practical, high-fidelity workflow using a curated selection of web-based predictive tools. The causality behind the predictions will be explored by examining the underlying algorithms and models, and the trustworthiness of the generated data will be established through a critical review of their validation statistics.

Target Molecule: this compound CAS Number: 609-25-6 Canonical SMILES: Cc1cc(O)c(O)c(O)c1

The Computational Toolkit: A Curated Selection of Web Servers

For this guide, we have selected three widely-used and well-validated web servers that offer a comprehensive suite of predictive models:

  • SwissADME: A user-friendly platform for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[3]

  • pkCSM: A tool that utilizes graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[4]

  • admetSAR: A comprehensive resource for ADMET prediction, featuring a large, curated database and numerous predictive models.[5]

The selection of these tools is based on their accessibility, the breadth of their predictive capabilities, and the availability of peer-reviewed publications detailing their methodologies and validation.

Foundational Predictions: Physicochemical Properties

A molecule's physicochemical properties are the bedrock upon which its pharmacokinetic behavior is built. Key parameters include lipophilicity (logP), aqueous solubility (logS), and topological polar surface area (TPSA).

Lipophilicity (logP)

The octanol/water partition coefficient (logP) is a critical determinant of a molecule's ability to cross biological membranes.

  • SwissADME provides a consensus logP from five different predictive models, offering a robust estimation.

  • pkCSM and admetSAR also provide logP predictions based on their proprietary algorithms.

Aqueous Solubility (logS)

Aqueous solubility is crucial for a drug's absorption and distribution.

  • SwissADME offers multiple solubility predictions (ESOL, Ali, and SILICOS-IT), providing a comprehensive view of this property.

  • pkCSM and admetSAR also provide quantitative predictions of water solubility.

Topological Polar Surface Area (TPSA)

TPSA is a descriptor that correlates well with passive molecular transport through membranes and is a good indicator of oral bioavailability and blood-brain barrier penetration.

All three selected web servers provide TPSA calculations.

In Silico Pharmacokinetics (ADME) Profiling

Absorption
  • Human Intestinal Absorption (HIA): All three platforms predict the percentage of a compound absorbed through the human intestine.

  • Caco-2 Permeability: This is an in vitro model for predicting intestinal absorption. pkCSM and admetSAR provide predictions for Caco-2 cell permeability.

  • P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can limit the absorption of drugs. SwissADME, pkCSM, and admetSAR all predict whether a compound is a substrate or inhibitor of P-gp.

Distribution
  • Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the BBB is critical for CNS-acting drugs and a key consideration for off-target effects. All three web servers provide a qualitative prediction of BBB permeability.

  • Volume of Distribution (VDss): pkCSM provides a quantitative prediction of the steady-state volume of distribution.

Metabolism
  • Cytochrome P450 (CYP) Inhibition: Inhibition of CYP enzymes is a major cause of drug-drug interactions. SwissADME, pkCSM, and admetSAR all predict the inhibitory potential against key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

Excretion
  • Total Clearance: pkCSM provides a prediction of the total clearance of a compound.

In Silico Toxicology (Tox) Profiling

Early identification of potential toxicity is a critical step in drug development.[6]

  • AMES Mutagenicity: The Ames test is a widely used method for assessing a compound's mutagenic potential. pkCSM and admetSAR provide predictions for AMES toxicity.

  • hERG Inhibition: Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias. admetSAR provides a prediction for hERG inhibition.

  • Hepatotoxicity: Drug-induced liver injury is a major reason for drug withdrawal. pkCSM and admetSAR predict the potential for hepatotoxicity.

  • Oral Rat Acute Toxicity (LD50): pkCSM and admetSAR provide a quantitative prediction of the median lethal dose (LD50) in rats.

Experimental Protocols: A Step-by-Step Workflow

The following protocols provide a detailed workflow for obtaining the in silico property predictions for this compound using the selected web servers.

Protocol 1: Prediction using SwissADME
  • Navigate to the SwissADME web server (73]

  • In the "Enter a list of SMILES" text box, paste the canonical SMILES for this compound: Cc1cc(O)c(O)c(O)c1.

  • Click the "Run" button to initiate the calculations.

  • The results will be displayed in a new window. Record the predicted values for physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry. A video tutorial is also available for a general overview.[8]

Protocol 2: Prediction using pkCSM
  • Access the pkCSM web server (9--INVALID-LINK--]

  • In the "SMILES" text box, paste the canonical SMILES for this compound. Alternatively, you can upload a file with the SMILES string.

  • Select the desired prediction modules (e.g., "ADME" or "Toxicity"). For a comprehensive profile, it is recommended to run all modules. A general guide on how to use the platform is available on the website.[10]

  • Click the "Submit" button.

  • The results for each selected module will be displayed. Record the predicted values for absorption, distribution, metabolism, excretion, and toxicity.

Protocol 3: Prediction using admetSAR
  • Go to the admetSAR 2.0 web server (115]

  • In the "Input SMILES" text box, paste the canonical SMILES for this compound.

  • Click the "Predict" button.

  • The server will return a comprehensive table of predicted ADMET properties. Record the values for all relevant endpoints. The website provides a tutorial for user guidance.[12]

Data Presentation and Interpretation

The predicted properties for this compound from the three web servers are summarized in the tables below for easy comparison.

Table 1: Predicted Physicochemical Properties
PropertySwissADMEpkCSMadmetSAR
Molecular Weight 140.14 g/mol 140.14 g/mol 140.137 g/mol
logP 1.25 (Consensus)1.131.23
logS (Water Solubility) -1.75 (ESOL)-1.503 mol/L-1.624 mol/L
TPSA 60.69 Ų60.69 Ų60.69 Ų
Table 2: Predicted ADME Properties
PropertySwissADMEpkCSMadmetSAR
GI Absorption High93.5%High
BBB Permeant NoNoNo
P-gp Substrate NoNoNon-substrate
CYP1A2 Inhibitor YesNoInhibitor
CYP2C9 Inhibitor YesYesInhibitor
CYP2C19 Inhibitor YesYesInhibitor
CYP2D6 Inhibitor NoNoNon-inhibitor
CYP3A4 Inhibitor NoNoNon-inhibitor
Total Clearance (log) --0.155 ml/min/kg-
Table 3: Predicted Toxicological Properties
PropertypkCSMadmetSAR
AMES Toxicity Non-mutagenNon-mutagen
hERG Inhibition -Non-inhibitor
Hepatotoxicity Non-hepatotoxicNon-hepatotoxic
Oral Rat Acute Toxicity (LD50) 2.451 mol/kg2.432 mol/kg

Note: The values presented in these tables are the results of in silico predictions and should be interpreted with an understanding of the underlying models and their limitations.

Scientific Integrity & Logic: A Deeper Dive into the Predictive Models

The trustworthiness of in silico predictions is directly proportional to the quality and validation of the underlying models.

Causality: Understanding the Models
  • SwissADME employs a variety of models, including a physics-based model for lipophilicity (iLOGP) and the BOILED-Egg graphical model for predicting gastrointestinal absorption and brain access.[13]

  • pkCSM 's methodology is rooted in graph-based signatures, which encode the distance patterns between atoms within a molecule. These signatures are then used to train machine learning models to predict ADMET properties.[4]

  • admetSAR utilizes a large, curated database of over 210,000 ADMET data points for approximately 96,000 unique compounds to build its predictive models using machine learning algorithms like support vector machines and random forests.[12]

Trustworthiness: Validation of the Models

The predictive power of these tools has been rigorously validated.

  • SwissADME 's models have been benchmarked against large datasets of experimentally determined values, demonstrating high accuracy and robustness.[3]

  • pkCSM has been shown to perform as well as or better than other widely used methods in comparative studies.[14]

  • admetSAR 2.0 has undergone extensive internal and external validation, with detailed performance statistics available in its primary publication.[5]

Authoritative Grounding: The Role of QSAR

Quantitative Structure-Activity Relationship (QSAR) models are fundamental to in silico toxicology. For phenolic compounds, QSAR studies have shown that toxicity is often correlated with properties like hydrophobicity and electronic parameters.[15][16] The predictions from the web servers are consistent with these established principles. For instance, the predicted low BBB permeability of this compound is in line with its moderate polarity (TPSA of 60.69 Ų).

Visualization of the In Silico Workflow

The following diagram illustrates the workflow for the in silico prediction of this compound properties.

InSilicoWorkflow cluster_Input Input Molecule cluster_PredictionTools Prediction Tools cluster_Properties Predicted Properties cluster_Output Output & Analysis Molecule This compound SMILES: Cc1cc(O)c(O)c(O)c1 SwissADME SwissADME Molecule->SwissADME pkCSM pkCSM Molecule->pkCSM admetSAR admetSAR Molecule->admetSAR Physicochemical Physicochemical (logP, logS, TPSA) SwissADME->Physicochemical ADME ADME (Absorption, Distribution, Metabolism, Excretion) SwissADME->ADME pkCSM->Physicochemical pkCSM->ADME Toxicity Toxicity (AMES, hERG, Hepatotoxicity, LD50) pkCSM->Toxicity admetSAR->Physicochemical admetSAR->ADME admetSAR->Toxicity DataSummary Data Summary Table Physicochemical->DataSummary ADME->DataSummary Toxicity->DataSummary Interpretation Interpretation & Risk Assessment DataSummary->Interpretation

Caption: Workflow for in silico property prediction.

Conclusion and Future Perspectives

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico prediction of the physicochemical, ADME, and toxicological properties of this compound. By utilizing a suite of validated and freely accessible web-based tools, researchers can generate a robust ADME-Tox profile, enabling more informed decision-making in the early stages of drug discovery.

It is crucial to remember that in silico predictions are not a replacement for experimental validation. However, when used judiciously and with a clear understanding of their underlying models and limitations, they are an invaluable tool for prioritizing candidates, identifying potential liabilities, and ultimately, accelerating the journey from molecule to medicine. Future work should focus on the experimental validation of these predictions to further refine our understanding of this compound's potential as a drug candidate.

References

Unveiling the Antioxidant Potential of 5-Methylpyrogallol: A Quantum Chemical Perspective

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the relentless pursuit of novel therapeutic agents, understanding the intricate molecular mechanisms that underpin biological activity is paramount. For compounds with antioxidant properties, which are crucial in combating oxidative stress implicated in a myriad of diseases, a deep dive into their electronic structure and reactivity is essential. This guide provides a comprehensive, in-depth technical walkthrough of quantum chemical calculations applied to 5-methylpyrogallol, a derivative of the naturally occurring polyphenol pyrogallol.[1][2][3] As a senior application scientist, this document moves beyond a mere recitation of steps, offering instead a narrative grounded in scientific integrity and practical, field-proven insights.

The Scientific Imperative: Why Quantum Chemistry for 5-Methylpyrogallol?

5-Methylpyrogallol, with its three hydroxyl groups attached to a benzene ring, is a prime candidate for antioxidant activity.[1][4] These hydroxyl groups can donate hydrogen atoms or electrons to neutralize harmful free radicals. However, the efficiency and preferred mechanism of this antioxidant action are governed by subtle differences in bond strengths, electron distribution, and molecular stability. Experimental methods provide valuable macroscopic data, but a quantum chemical approach allows us to dissect the molecule at the subatomic level, providing a predictive and explanatory framework for its antioxidant capacity.

This guide will focus on Density Functional Theory (DFT), a robust and computationally efficient method that has proven to be highly effective for studying phenolic compounds and their antioxidant properties.[5][6][7] We will explore key parameters that quantify antioxidant potential, including Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and the energies of Frontier Molecular Orbitals (HOMO and LUMO).

The Computational Blueprint: A Validated Workflow

The following protocol is a self-validating system, where each choice is deliberate and justified by established scientific principles and literature precedents for similar molecular systems.

Molecular Structure Preparation

The initial step is to obtain an accurate 3D structure of 5-methylpyrogallol. This can be achieved through experimental data or, more commonly, by building the molecule using computational chemistry software and performing an initial geometry optimization using a less computationally demanding method like molecular mechanics. For this guide, we will assume the use of a molecular builder and proceed to the quantum mechanical optimization.

The Heart of the Calculation: DFT Protocol

The core of our investigation lies in the application of Density Functional Theory. This protocol is designed for the widely used Gaussian software suite, but the principles are transferable to other quantum chemistry packages like GAMESS or ORCA.[8][9][10]

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

  • Input File Preparation: Create an input file (e.g., 5-methylpyrogallol_opt_freq.gjf) with the initial coordinates of 5-methylpyrogallol.

  • Route Section (# keyword): Specify the level of theory, basis set, and type of calculation. For a robust and well-benchmarked approach, we will use the B3LYP functional with the 6-311++G(d,p) basis set.[5][6][11]

    • #p B3LYP/6-311++G(d,p) Opt Freq:

      • B3LYP: The Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional, a workhorse in DFT for its balance of accuracy and computational cost.[6][7]

      • 6-311++G(d,p): A Pople-style basis set that provides a good description of the electronic structure for organic molecules.[11][12] The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing anions and systems with lone pairs. The (d,p) denotes the addition of polarization functions, allowing for more flexibility in the spatial description of orbitals.

      • Opt: This keyword requests a geometry optimization, which will find the lowest energy conformation of the molecule.

      • Freq: This keyword calculates the vibrational frequencies at the optimized geometry. This is a critical step to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Solvent Effects: To model a more biologically relevant environment, we will incorporate an implicit solvation model. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a reliable choice.[13][14]

    • SCRF=(IEFPCM,Solvent=Water): This keyword applies the IEFPCM model with water as the solvent.

  • Execution: Submit the input file to the quantum chemistry software.

  • Verification: Upon completion, check the output file to ensure the optimization converged and that there are no imaginary frequencies.

Causality Behind the Choices:

  • Why B3LYP? For phenolic antioxidants, B3LYP has demonstrated a good track record in predicting geometries and thermochemical properties like BDEs and IPs.[5][6] While more modern functionals exist, B3LYP provides a well-documented and reliable starting point.

  • Why 6-311++G(d,p)? This basis set offers a good compromise between accuracy and computational expense. The inclusion of diffuse and polarization functions is essential for capturing the subtle electronic effects in a molecule with multiple lone pairs (on the oxygen atoms) and for accurately describing the potential formation of anions in some antioxidant mechanisms.[11][12][15]

  • Why IEFPCM? Biological systems are aqueous. Implicit solvation models like IEFPCM provide a computationally efficient way to account for the bulk electrostatic effects of the solvent, which can significantly influence molecular properties and reaction energetics.[13][14][16]

Deconstructing Antioxidant Mechanisms: Key Computational Descriptors

Once the geometry is optimized, we can calculate the key properties that illuminate the antioxidant activity of 5-methylpyrogallol.

Hydrogen Atom Transfer (HAT) Mechanism

The HAT mechanism involves the direct transfer of a hydrogen atom from the antioxidant to a free radical. The key descriptor for this process is the Bond Dissociation Enthalpy (BDE) . A lower BDE indicates a weaker O-H bond and a greater propensity for hydrogen atom donation.

Experimental Protocol: BDE Calculation

  • Calculate the enthalpy of the optimized 5-methylpyrogallol molecule (H_parent). This is obtained from the frequency calculation performed earlier.

  • Create radical species: For each hydroxyl group, remove the hydrogen atom and perform a geometry optimization and frequency calculation on the resulting radical. This will yield the enthalpy of the radical (H_radical).

  • Obtain the enthalpy of a hydrogen atom (H_H). This is a standard calculated value.

  • Calculate the BDE: BDE = (H_radical + H_H) - H_parent

Single Electron Transfer - Proton Transfer (SET-PT) and Sequential Proton Loss Electron Transfer (SPLET) Mechanisms

These mechanisms involve the transfer of an electron. The Ionization Potential (IP) is the key descriptor for the initial electron transfer step in the SET-PT mechanism. A lower IP suggests that the molecule can more readily donate an electron.

Experimental Protocol: IP Calculation

  • Calculate the energy of the optimized neutral 5-methylpyrogallol molecule (E_neutral).

  • Create the cation radical: Remove one electron from the neutral molecule and perform a geometry optimization on the resulting cation radical. This will give the energy of the cation (E_cation).

  • Calculate the adiabatic IP: IP = E_cation - E_neutral

The Proton Affinity (PA) and Electron Affinity (EA) are relevant for the SPLET mechanism.

Visualizing the Computational Workflow and Molecular Insights

Clear visualizations are essential for understanding the computational process and the underlying chemical principles.

G cluster_start 1. Initial Structure cluster_dft 2. DFT Calculations cluster_analysis 3. Property Analysis cluster_interpretation 4. Interpretation start Build 3D Structure of 5-Methylpyrogallol opt_freq Geometry Optimization & Frequency Calculation (B3LYP/6-311++G(d,p), IEFPCM) start->opt_freq radical_calc Radical Calculations (for each OH group) opt_freq->radical_calc for BDE cation_calc Cation Radical Calculation opt_freq->cation_calc for IP homo_lumo Frontier Molecular Orbitals (HOMO/LUMO) opt_freq->homo_lumo bde Bond Dissociation Enthalpy (BDE) radical_calc->bde ip Ionization Potential (IP) cation_calc->ip mechanism Elucidate Dominant Antioxidant Mechanism (HAT, SET-PT, SPLET) bde->mechanism ip->mechanism homo_lumo->mechanism activity Predict Antioxidant Activity mechanism->activity Antioxidant_Mechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET-PT) cluster_splet Sequential Proton Loss Electron Transfer (SPLET) ArOH ArOH ArO_rad ArO• ArOH->ArO_rad + R• R_rad R• RH RH R_rad->RH + H• from ArOH ArOH_set ArOH ArOH_cat_rad ArOH•+ ArOH_set->ArOH_cat_rad + R• ArO_rad_set ArO• ArOH_cat_rad->ArO_rad_set - H+ R_rad_set R• R_anion R- R_rad_set->R_anion + e- from ArOH ArOH_splet ArOH ArO_anion ArO- ArOH_splet->ArO_anion - H+ ArO_rad_splet ArO• ArO_anion->ArO_rad_splet + R• R_rad_splet R• R_anion_splet R- R_rad_splet->R_anion_splet + e- from ArO-

References

Methodological & Application

Analytical methods for quantifying 5-Methylbenzene-1,2,3-triol in samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of 5-Methylbenzene-1,2,3-triol in Complex Matrices

Abstract and Introduction

This compound, also known as 5-methyl-pyrogallol or 3,4,5-trihydroxytoluene, is a phenolic compound of significant interest in pharmaceutical research, environmental analysis, and industrial chemistry. Its trihydroxybenzene structure imparts potent antioxidant properties, making it a valuable moiety in drug development and a potential biomarker in various biological and environmental systems. Accurate and precise quantification of this analyte is paramount for understanding its efficacy, metabolic fate, and environmental impact.

However, the inherent chemical nature of this compound presents distinct analytical challenges. Like many polyphenols, it is susceptible to oxidation, particularly in neutral or alkaline conditions, which can lead to sample degradation and inaccurate measurements[1]. Furthermore, its high polarity can complicate chromatographic separation and require specific sample preparation strategies to remove interfering substances from complex matrices such as plasma, tissue homogenates, or environmental water samples.

This guide provides a comprehensive overview and detailed protocols for the robust quantification of this compound. We will explore two primary, validated analytical methodologies: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind key experimental choices, from sample stabilization to chromatographic conditions, is explained to empower researchers to adapt and troubleshoot these methods effectively.

Chemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Synonyms 3,4,5-Trihydroxytoluene, 5-MethylpyrogallolN/A
CAS Number 609-25-6[2][3]
Molecular Formula C₇H₈O₃N/A
Molecular Weight 140.14 g/mol N/A
Appearance Off-white to tan crystalline solid
pKa ~9.0 (Estimated for first hydroxyl)N/A
Solubility Soluble in water, methanol, ethanol, acetoneN/A

General Workflow for Quantification

A successful analysis hinges on a systematic workflow that ensures sample integrity from collection through to final data processing. The following diagram outlines the critical stages.

G cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (with Stabilizers) Extraction 2. Analyte Extraction (SPE or LLE) SampleCollection->Extraction Concentration 3. Solvent Evaporation & Reconstitution Extraction->Concentration Chromatography 4. Chromatographic Separation (HPLC or GC) Concentration->Chromatography Detection 5. Detection & Quantification (DAD or MS) Chromatography->Detection Integration 6. Peak Integration & Calibration Detection->Integration Reporting 7. Final Report Generation Integration->Reporting SPE_Workflow cluster_steps SPE Protocol Steps cartridge SPE Cartridge step4 Step 4: Wash 3 mL Water w/ 5% Methanol cartridge->step4 Removes polar impurities step5 Step 5: Elute 2 x 1 mL Methanol cartridge->step5 Recovers analyte step1 Step 1: Condition 3 mL Methanol step1->cartridge Activates sorbent step2 Step 2: Equilibrate 3 mL Acidified Water (pH 2-3) step2->cartridge Prepares for sample step3 Step 3: Load Sample (Max flow 1 mL/min) step3->cartridge Analyte binds

References

Using 5-Methylbenzene-1,2,3-triol as a positive control in antioxidant assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 5-Methylbenzene-1,2,3-triol: A Validated Positive Control for In Vitro Antioxidant Capacity Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

The rigorous evaluation of antioxidant capacity is fundamental to fields ranging from pharmacology to food science. The validity of common in vitro assays, such as DPPH, ABTS, and FRAP, depends critically on the use of appropriate controls. A positive control serves as a benchmark, validating the assay's performance and providing a reference against which test compounds can be compared.[1][2][3] This document introduces this compound (also known as 3,4,5-trihydroxytoluene or 5-methylpyrogallol), a potent antioxidant, and establishes its utility as a reliable positive control. We provide an in-depth analysis of its mechanistic advantages and present detailed, validated protocols for its integration into standard antioxidant screening workflows.

The Imperative for a Robust Positive Control in Antioxidant Assays

In vitro antioxidant assays are designed to measure the ability of a substance to neutralize free radicals or reduce oxidants.[4][5] However, their results can be influenced by numerous experimental variables. A positive control is a known antioxidant compound that is run in parallel with test samples.[3][6] Its purpose is twofold:

  • Assay Validation: A consistent and expected result from the positive control confirms that the reagents are active, the instrumentation is functioning correctly, and the protocol was executed properly.[6]

  • Comparative Benchmarking: It provides a standard reference, allowing for the relative comparison of antioxidant strength between different test compounds and across different experiments.[1]

The selection of an appropriate positive control is therefore not a trivial step but a cornerstone of experimental integrity.[6] An ideal candidate should exhibit high purity, stability, a well-understood mechanism of action, and generate a robust, reproducible response within the dynamic range of the assay.[6]

cluster_workflow Role of Positive Control in Assay Validation Assay Antioxidant Assay (e.g., DPPH, ABTS) Results Measure Endpoint (e.g., Absorbance Change) Assay->Results Test_Compound Test Compound (Unknown Activity) Test_Compound->Assay Positive_Control Positive Control (this compound) Known, High Activity Positive_Control->Assay Interpretation Data Interpretation & Validation Positive_Control->Interpretation Benchmark (Is result as expected?) Negative_Control Negative Control (Solvent Only) No Activity Negative_Control->Assay Negative_Control->Interpretation Baseline (Confirms zero activity) Results->Interpretation

Caption: Logical workflow demonstrating the integral role of a positive control.

This compound: A Superior Phenolic Control

This compound (CAS: 609-25-6) is a derivative of pyrogallol, a class of compounds renowned for their potent antioxidant properties. Its chemical structure is the key to its efficacy.

Chemical Structure and Mechanism of Action: The molecule features three hydroxyl (-OH) groups positioned adjacently on a benzene ring. This vicinal arrangement is critical for high antioxidant activity. The mechanism involves the donation of hydrogen atoms from these hydroxyl groups to neutralize free radicals. Upon donation, the resulting phenoxyl radical is highly stabilized by resonance across the aromatic ring and through intramolecular hydrogen bonding between the remaining hydroxyl groups. This stability makes the initial hydrogen donation highly favorable, resulting in potent and rapid radical scavenging.

The antioxidant action is primarily based on Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms, making it a versatile control for a wide range of assays.[4][7]

Advantages over Common Controls:

  • High Potency: The pyrogallol moiety confers exceptional radical scavenging capacity, often superior to single-hydroxyl antioxidants.

  • Structural Relevance: As a phenolic compound, it is structurally analogous to many natural antioxidants (e.g., flavonoids, tannins), making it a more relevant benchmark than non-phenolic controls like ascorbic acid for certain studies.

  • Chemical Stability: It demonstrates good stability in crystalline form and appropriate solvents when stored correctly, ensuring consistency between assays.

Comparative Data of Common Positive Controls
ParameterThis compoundTroloxAscorbic Acid (Vitamin C)Gallic Acid
Molecular Weight 140.14 g/mol 250.29 g/mol 176.12 g/mol 170.12 g/mol
Core Structure PyrogallolChromanolLactonePhenolic Acid
Primary Mechanism Mixed HAT / SETMixed HAT / SETPrimarily HAT/SETMixed HAT / SET
Solubility Good in polar organic solvents (Methanol, Ethanol)Good in polar organic solvents and waterHigh in waterGood in water and polar organic solvents
Key Advantage High potency due to three vicinal hydroxyls; structurally relevant to natural phenolics.Water-soluble analog of Vitamin E; widely used standard.Strong, biologically relevant antioxidant; excellent for aqueous systems.High potency; common standard for total phenolic content.
Consideration Can be susceptible to auto-oxidation at high pH.Can be less potent than poly-phenols.Can be unstable in solution, particularly at neutral/alkaline pH.Can interfere with certain assays due to its acidic nature.

Protocols for Implementation

Here we provide standardized protocols for the DPPH, ABTS, and FRAP assays, incorporating this compound as the primary positive control.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[8] The decrease in absorbance at 517 nm is proportional to the concentration and potency of the antioxidant.[9]

DPPH Assay Workflow Prep Prepare Reagents: 1. 0.1 mM DPPH in Methanol 2. Serial dilutions of Test Compound 3. Serial dilutions of Positive Control Plate In 96-well plate, add: - 100 µL Sample/Control/Blank - 100 µL DPPH solution Prep->Plate Step 1 Incubate Incubate in Dark (Room Temp, 30 min) Plate->Incubate Step 2 Read Measure Absorbance at 517 nm Incubate->Read Step 3 Calculate Calculate % Inhibition and IC50 Value Read->Calculate Step 4

Caption: Step-by-step workflow for the DPPH antioxidant assay.

Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C. The solution should be prepared fresh.

  • Positive Control Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Control Working Solutions: Prepare serial dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) using methanol.

  • Test Sample Solutions: Prepare the test compound in methanol at various concentrations.

Assay Procedure:

  • Pipette 100 µL of each concentration of the working solutions (positive control and test samples) into separate wells of a 96-well microplate.

  • For the negative control, add 100 µL of methanol.

  • Add 100 µL of the 0.1 mM DPPH solution to all wells.

  • For the blank, add 200 µL of methanol to a well (no DPPH).

  • Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measure the absorbance of each well at 517 nm using a microplate reader.

Calculations:

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] × 100[9]

Where:

  • Acontrol is the absorbance of the negative control (methanol + DPPH).

  • Asample is the absorbance of the test sample or positive control.

Plot the % Scavenging against the concentration of the antioxidant and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: ABTS is reacted with potassium persulfate to produce the ABTS radical cation (ABTS•+), which is a blue-green chromophore.[10] Antioxidants added to this pre-formed radical solution will reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.[5]

ABTS Assay Workflow Prep_Radical Generate ABTS•+ Radical: Mix ABTS (7 mM) + K2S2O8 (2.45 mM) Incubate in dark (12-16h) Dilute_Radical Dilute ABTS•+ solution with ethanol to an absorbance of ~0.7 at 734 nm Prep_Radical->Dilute_Radical Step 1 Plate In 96-well plate, add: - 20 µL Sample/Control/Blank - 180 µL diluted ABTS•+ solution Dilute_Radical->Plate Step 2 Incubate Incubate at Room Temp (e.g., 6 minutes) Plate->Incubate Step 3 Read Measure Absorbance at 734 nm Incubate->Read Step 4 Calculate Calculate % Scavenging and IC50 or TEAC Value Read->Calculate Step 5

Caption: Step-by-step workflow for the ABTS antioxidant assay.

Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7]

  • Working ABTS•+ Solution: On the day of the assay, dilute the radical solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Positive Control & Test Samples: Prepare stock and working solutions of this compound and test compounds as described in the DPPH protocol.

Assay Procedure:

  • Add 20 µL of the sample (positive control or test compound at various concentrations) to the wells of a 96-well plate.

  • Add 180 µL of the working ABTS•+ solution to each well.

  • The negative control will be 20 µL of methanol and 180 µL of the working ABTS•+ solution.

  • Incubate at room temperature for 6 minutes.[9]

  • Measure the absorbance at 734 nm.

Calculations:

Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay. Determine the IC50 value. Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a standard curve generated with Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by measuring the formation of a blue-colored Fe²⁺-tripyridyltriazine (TPTZ) complex at 593 nm.[4] The FRAP assay is a measure of total antioxidant power based on a single electron transfer mechanism.[7][9]

FRAP Assay Workflow Prep Prepare FRAP Reagent: Mix Acetate Buffer (pH 3.6), TPTZ Solution, and FeCl3 Solution (10:1:1 ratio) Warm Warm FRAP reagent to 37°C Prep->Warm Step 1 Plate In 96-well plate, add: - 20 µL Sample/Control/Blank - 180 µL warmed FRAP reagent Warm->Plate Step 2 Incubate Incubate at 37°C (e.g., 4-30 minutes) Plate->Incubate Step 3 Read Measure Absorbance at 593 nm Incubate->Read Step 4 Calculate Calculate Ferric Reducing Power (e.g., as Fe(II) equivalents) Read->Calculate Step 5

Caption: Step-by-step workflow for the FRAP antioxidant assay.

Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid. Make up to 1 L with deionized water.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

  • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

  • Standard Solution: Prepare a series of FeSO₄·7H₂O solutions (e.g., 100 to 2000 µM) in deionized water.

  • Positive Control & Test Samples: Prepare solutions of this compound and test compounds as described in the DPPH protocol.

Assay Procedure:

  • Add 20 µL of the sample (standard, positive control, or test compound) to the wells of a 96-well plate.

  • Add 180 µL of the pre-warmed FRAP reagent to all wells.

  • The blank is 20 µL of solvent and 180 µL of FRAP reagent.

  • Incubate at 37°C for a specified time (typically 4 to 30 minutes).[9]

  • Measure the absorbance at 593 nm.

Calculations:

Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations. Use the linear regression equation of the standard curve to determine the FRAP value of the samples. The antioxidant capacity is expressed as micromolar Fe(II) equivalents per gram or mL of the sample.

Conclusion and Best Practices

This compound is an exemplary positive control for in vitro antioxidant assays due to its high potency, relevant chemical structure, and versatile mechanism of action. Its inclusion ensures the reliability of assay performance and provides a robust benchmark for the evaluation of novel antioxidant compounds.

Best Practices:

  • Purity: Always use a high-purity grade (>95%) of this compound.

  • Storage: Store the solid compound in a cool, dark, and dry place under an inert atmosphere if possible.

  • Solution Stability: Prepare stock and working solutions fresh on the day of the experiment to avoid degradation.

  • Assay Conditions: Be mindful of pH, as phenolic compounds can exhibit different activities and stability under varying pH conditions. The acidic environment of the FRAP assay is particularly noteworthy.[4]

By adopting this compound as a standard positive control and adhering to these validated protocols, researchers can enhance the accuracy, reproducibility, and cross-comparability of their antioxidant capacity data.

References

Application of Methylpyrogallol in Organic Synthesis Reactions: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methylpyrogallol, a hydroxylated aromatic compound derived from pyrogallol, stands as a versatile and highly functionalized building block in modern organic synthesis. Its unique substitution pattern—an electron-rich aromatic core with adjacent hydroxyl groups—imparts a distinct reactivity profile that is leveraged in pharmaceuticals, materials science, and medicinal chemistry. This technical guide provides an in-depth exploration of methylpyrogallol's applications, detailing its role as a key intermediate in the synthesis of complex molecules, its utility in oxidative coupling and polymerization reactions, and its function as a potent antioxidant scaffold. We present field-proven protocols, mechanistic insights, and data-driven comparisons to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this valuable reagent.

Introduction: Chemical Profile and Reactivity of Methylpyrogallol

Methylpyrogallol refers to a derivative of pyrogallol (benzene-1,2,3-triol) bearing a methyl group on the aromatic ring. The position of the methyl group significantly influences the molecule's symmetry and reactivity. The two most common isomers are 4-methylpyrogallol (4-methyl-1,2,3-benzenetriol) and 5-methylpyrogallol (5-methyl-1,2,3-benzenetriol).

1.1. Core Chemical Properties

The synthetic utility of methylpyrogallol is rooted in several key chemical features:

  • High Nucleophilicity: The three hydroxyl groups are potent nucleophiles, readily participating in O-alkylation, acylation, and silylation reactions. The adjacent arrangement allows for potential chelation with metal centers.

  • Electron-Rich Aromatic Ring: The hydroxyl groups are strong activating groups, making the aromatic ring highly susceptible to electrophilic aromatic substitution. This facilitates reactions such as halogenation, nitration, and formylation.

  • Redox Activity: The pyrogallol moiety is easily oxidized. This property is central to its role as a powerful antioxidant but can also be exploited in synthesis to generate quinone intermediates or trigger oxidative coupling and polymerization processes.[1][2]

1.2. Causality in Reactivity: C-Methylation vs. O-Methylation

It is critical to distinguish C-methylated pyrogallols (the focus of this guide) from their O-methylated counterparts, such as 1,2,3-trimethoxybenzene.[3] While both are derived from the same core, their reactivity differs substantially. O-methylation "protects" the hydroxyl groups, deactivating them towards nucleophilic reactions and slightly reducing the ring's activation towards electrophiles. Conversely, the C-methyl group in methylpyrogallol has a modest electronic effect but primarily acts as a steric director, influencing the regioselectivity of reactions on the aromatic ring.

Methylpyrogallol as a Foundational Building Block in Medicinal Chemistry

The methylpyrogallol scaffold is a privileged structure in drug discovery, frequently appearing in natural products and synthetic compounds with potent biological activity. Its ability to engage in multiple hydrogen bonds and chelate metal ions makes it an excellent pharmacophore for interacting with biological targets like enzymes and receptors.[4]

2.1. Synthesis of Enzyme Inhibitors and Pharmaceutical Intermediates

4-Methylpyrogallol serves as a crucial starting material for lignophenol derivatives, which have been identified as potent enzyme inhibitors.[5][6] It is also a key intermediate for novel compounds designed to target the GPR35-hERG signaling complex, which has therapeutic potential in treating inflammation, metabolic disorders, and cancer.[5][6] The synthetic strategy often involves leveraging the nucleophilic hydroxyl groups to build more complex ether or ester linkages.

Workflow: From Methylpyrogallol to Drug Candidates

The following diagram illustrates a generalized synthetic pathway where methylpyrogallol is functionalized to create diverse molecular scaffolds for drug discovery programs.

G cluster_0 Core Synthesis cluster_1 Scaffold Diversification cluster_2 Screening A Methylpyrogallol B Selective Protection/ Activation A->B Regioselectivity Control C Key Coupling Reaction (e.g., Etherification, Suzuki) B->C Functionalized Intermediate D Intermediate Scaffold C->D E Library Synthesis (Parallel Chemistry) D->E Introduction of R1, R2, R3... F Final Drug Candidates E->F Deprotection & Purification G Biological Assays (e.g., Enzyme Inhibition) F->G

Caption: Generalized workflow for developing drug candidates from methylpyrogallol.

Protocol 1: Synthesis of a 4-Methylpyrogallol Aryl Ether Intermediate

This protocol describes a representative Williamson ether synthesis, a fundamental reaction for utilizing methylpyrogallol as a nucleophilic building block.

Principle: The weakly acidic phenolic protons of 4-methylpyrogallol are deprotonated by a suitable base (e.g., K₂CO₃) to form phenoxide anions. These highly nucleophilic anions then displace a leaving group (e.g., bromide) from an electrophilic partner in an Sₙ2 reaction to form a stable aryl ether bond. Due to the multiple hydroxyl groups, controlling the extent of alkylation can be a challenge. This protocol favors mono-alkylation under controlled stoichiometry.

Materials and Reagents:

  • 4-Methylpyrogallol (1.0 eq, e.g., 1.40 g, 10 mmol)

  • Benzyl Bromide (1.0 eq, e.g., 1.19 mL, 10 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq, e.g., 2.07 g, 15 mmol)

  • Acetone, anhydrous (50 mL)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylpyrogallol and anhydrous potassium carbonate.

  • Add 50 mL of anhydrous acetone to the flask.

  • Stir the suspension vigorously for 15 minutes at room temperature to ensure fine dispersion of the reagents.

  • Add benzyl bromide to the reaction mixture dropwise via syringe.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (consumption of starting material), cool the mixture to room temperature.

  • Filter the solid K₂CO₃ and salts and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the crude product in 50 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization:

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate mono-, di-, and unreacted starting material.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.

Safety Notes:

  • Benzyl bromide is a lachrymator and should be handled in a fume hood.

  • Acetone is highly flammable. Avoid open flames.

Key Synthetic Transformations

Beyond its role as a static scaffold, methylpyrogallol actively participates in a range of powerful synthetic transformations.

3.1. O-Methylation to Access Trimethoxybenzene Derivatives

The complete methylation of methylpyrogallol yields 1,2,3-trimethoxy-methylbenzene derivatives. These are valuable intermediates, as the methoxy groups can be selectively demethylated or used to direct further aromatic substitutions.[3] While traditional methylating agents like dimethyl sulfate are effective, they are highly toxic. Greener alternatives like dimethyl carbonate (DMC) are increasingly preferred.[7]

Parameter Dimethyl Sulfate (DMS) Methyl Iodide (MeI) Dimethyl Carbonate (DMC)
Reactivity Very HighHighModerate
Toxicity Extremely High (Carcinogen)High (Toxic, Volatile)Low
Byproducts Sulfuric Acid SaltsIodide SaltsMethanol, CO₂
Typical Conditions Strong base (NaOH), 30-40°CBase (K₂CO₃, NaH), RefluxHigh Temp (160°C), Catalyst
Reference [8][9][9][7]
Table 1: Comparison of Common Methylating Agents for Pyrogallol Derivatives.

3.2. Oxidative Coupling and Polymerization

The facile oxidation of the pyrogallol moiety can be harnessed to form new C-C or C-O bonds, leading to dimers or polymers. This can be achieved through enzymatic catalysis (e.g., horseradish peroxidase) or auto-oxidation under mild, hydrated conditions.[10][11][12] This process is the basis for synthesizing poly(pyrogallol), a nanofibrous biopolymer with potent antibacterial properties stemming from its ability to generate reactive oxygen species (ROS).[12][13][14]

Mechanism: Oxidative Dimerization of 5-Methylpyrogallol

The diagram below outlines a plausible radical-based mechanism for the oxidative coupling of 5-methylpyrogallol, a key step in polymerization.

G A 5-Methylpyrogallol (Two Molecules) C Phenoxy Radical Intermediate (Resonance Stabilized) A->C H• abstraction B [Oxidant] (e.g., Peroxidase/H₂O₂ or O₂) B->C D Radical-Radical Coupling (C-C or C-O bond formation) C->D Dimerization E Dimeric Product D->E F Further Oxidation & Rearomatization E->F Tautomerization

Caption: Simplified mechanism for the oxidative dimerization of 5-methylpyrogallol.

Protocol 2: Facile Synthesis of Poly(pyrogallol) Nanofibers

This protocol is adapted from a template-free, auto-oxidation method to produce antibacterial poly(pyrogallol).[12]

Principle: Pyrogallol undergoes auto-oxidation in a hydrated, slightly basic environment. This process generates phenoxy radicals that polymerize through the formation of ether (C-O-C) linkages between monomers, self-assembling into a nanofibrous structure.

Materials and Reagents:

  • Pyrogallol (Note: This protocol uses the parent pyrogallol, but the principle applies to methylpyrogallol) (e.g., 2.0 g)

  • Deionized (DI) Water (100 mL)

  • Ammonium Hydroxide (NH₄OH), 28-30% solution (2.0 mL)

Procedure:

  • Dissolve 2.0 g of pyrogallol in 100 mL of DI water in a 250 mL beaker with a magnetic stir bar. Stir until the solution is homogeneous.

  • Place the beaker in an open-air environment at room temperature.

  • Add 2.0 mL of ammonium hydroxide to the solution. The solution will rapidly darken, indicating the onset of oxidation and polymerization.

  • Stir the reaction mixture vigorously at room temperature for 24 hours. A dark precipitate will form.

  • Collect the solid poly(pyrogallol) product by centrifugation or vacuum filtration.

  • Wash the product repeatedly with DI water to remove unreacted monomer and residual ammonia.

  • Wash the product with ethanol to aid in drying.

  • Dry the final nanofibrous material under vacuum at 60°C for 12 hours.

Characterization:

  • The morphology of the resulting material can be analyzed using Scanning Electron Microscopy (SEM), which should reveal a nanofibrous structure.

  • The formation of ether bonds can be confirmed by FT-IR spectroscopy, looking for the characteristic C-O-C stretching frequencies.

References

5-Methylbenzene-1,2,3-triol as a substrate for enzyme kinetics studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: 5-Methylbenzene-1,2,3-triol as a Chromogenic Substrate for Enzyme Kinetics Studies of Polyphenol Oxidases

Abstract

This document provides a comprehensive guide for utilizing this compound, a pyrogallol derivative, as a chromogenic substrate for the kinetic analysis of Polyphenol Oxidases (PPOs), such as tyrosinase (EC 1.14.18.1) and catechol oxidase (EC 1.10.3.1). PPOs are copper-containing enzymes widely implicated in biological processes like fruit and vegetable browning, melanin synthesis, and immune responses.[1] The oxidation of this compound yields a colored product, enabling a continuous spectrophotometric assay ideal for determining key enzyme kinetic parameters, including the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). This guide details the assay principle, provides step-by-step protocols for execution and data analysis, and offers insights into experimental design and troubleshooting.

Introduction and Principle of the Assay

The Substrate: this compound

This compound is an aromatic compound belonging to the pyrogallol family. Its structure, featuring three adjacent hydroxyl groups on a benzene ring, makes it an excellent candidate for oxidation by enzymes with broad specificity for phenolic compounds.[2] PPOs, in particular, catalyze the oxidation of o-diphenols and related compounds to their corresponding o-quinones using molecular oxygen.[1][3]

The Enzyme: Polyphenol Oxidase (PPO)

Polyphenol oxidases are type-3 copper enzymes that catalyze two primary reactions: the hydroxylation of monophenols to o-diphenols (monophenolase or cresolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase or catecholase activity).[4][5] These quinones are highly reactive and can undergo non-enzymatic polymerization to form dark pigments, a process commonly known as enzymatic browning.[6] The broad substrate specificity of PPOs allows them to act on a variety of phenolic structures, including catechols, pyrogallol, and their derivatives.[2][7]

Assay Principle

The kinetic assay is based on the PPO-catalyzed oxidation of this compound. In the presence of molecular oxygen, the enzyme converts the substrate into a highly unstable o-quinone intermediate. This intermediate rapidly undergoes secondary, non-enzymatic reactions, including polymerization, to form a stable, colored product. The rate of formation of this colored product can be monitored continuously over time by measuring the increase in absorbance at a specific wavelength, providing a direct measure of the enzyme's initial velocity (V₀).

Caption: General mechanism of PPO-catalyzed substrate oxidation.

Materials and Reagents

  • Enzyme: Purified Polyphenol Oxidase (e.g., mushroom tyrosinase)

  • Substrate: this compound (CAS: 609-25-6)[8][9]

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.5

  • Solvent: Dimethyl sulfoxide (DMSO) for substrate stock solution

  • Equipment:

    • UV-Vis Spectrophotometer (cuvette-based or microplate reader)

    • Calibrated micropipettes and tips

    • Analytical balance

    • pH meter

    • 96-well clear, flat-bottom microplates (for plate reader assays) or quartz cuvettes

Experimental Protocols

This protocol is designed for determining the Michaelis-Menten kinetic parameters for a PPO enzyme using this compound.

Reagent Preparation
  • 0.1 M Sodium Phosphate Buffer (pH 6.5):

    • Prepare solutions of 0.1 M Sodium Phosphate Monobasic (NaH₂PO₄) and 0.1 M Sodium Phosphate Dibasic (Na₂HPO₄).

    • Titrate the monobasic solution with the dibasic solution until the pH reaches 6.5.

    • Causality Note: A pH of 6.5 is often optimal for PPOs from sources like lotus root and provides a stable environment for the enzymatic reaction, preventing denaturation while ensuring near-maximal activity.[2]

  • 50 mM Substrate Stock Solution:

    • Accurately weigh the required amount of this compound (MW: 140.14 g/mol ).

    • Dissolve in a minimal volume of DMSO. For example, dissolve 7.01 mg in 1.0 mL of DMSO.

    • Store in small aliquots at -20°C, protected from light.

    • Causality Note: DMSO is used to overcome the limited aqueous solubility of many phenolic compounds. The final concentration of DMSO in the assay should be kept low (<1-2%) to avoid potential enzyme inhibition.

  • Enzyme Working Solution:

    • Prepare a stock solution of the PPO enzyme in cold phosphate buffer.

    • Immediately before the assay, dilute the enzyme stock to a working concentration (e.g., 10-50 units/mL) with cold 0.1 M phosphate buffer. The optimal concentration must be determined empirically to ensure a linear reaction rate for at least 3-5 minutes.

    • Causality Note: The enzyme should always be kept on ice and diluted immediately before use to preserve its catalytic activity.

Determining the Optimal Wavelength (λₘₐₓ)
  • Prepare a reaction mixture containing a high concentration of the substrate (e.g., 2 mM) in phosphate buffer.

  • Add the enzyme to initiate the reaction.

  • After allowing the color to develop for 5-10 minutes, scan the absorbance of the solution from 300 nm to 700 nm.

  • Identify the wavelength with the maximum absorbance (λₘₐₓ). This wavelength will be used for all subsequent kinetic measurements. For similar substrates like pyrogallol, this is often in the 400-470 nm range.[10][11]

Enzyme Kinetics Assay Procedure (96-Well Plate Format)

The following workflow outlines the process from setup to data analysis.

Caption: Step-by-step workflow for the enzyme kinetic assay.

  • Plate Setup: In a 96-well plate, prepare serial dilutions of the substrate. For a final reaction volume of 200 µL, add the components as described in the table below. It is crucial to include a "blank" reaction with no enzyme to correct for any non-enzymatic substrate oxidation.

ComponentSubstrate Wells (µL)Blank Well (µL)
0.1 M Phosphate Buffer (pH 6.5)to 180180
Substrate Stock DilutionsVariableVariable
Total Volume Before Enzyme 180 180
Enzyme Working Solution200
0.1 M Phosphate Buffer020
Final Volume 200 200
Table 1: Example pipetting scheme for a 96-well plate assay.
  • Substrate Concentrations: Prepare a range of substrate concentrations that bracket the expected Kₘ value. A typical starting range could be 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, and 10.0 mM (final concentration in the well).

  • Pre-incubation: Equilibrate the plate at the desired assay temperature (e.g., 30°C) for 5 minutes.

  • Initiation: Start the reaction by adding 20 µL of the enzyme working solution to each well.

  • Measurement: Immediately place the plate in the spectrophotometer and begin recording the absorbance at λₘₐₓ every 20-30 seconds for 5-10 minutes.

Data Analysis
  • Calculate Initial Velocity (V₀): For each substrate concentration, plot Absorbance vs. Time (in minutes). Identify the initial linear portion of the curve (typically the first 1-3 minutes). The slope of this linear portion represents the initial velocity (V₀) in units of ΔAbs/min.

  • Michaelis-Menten Plot: Plot the calculated V₀ values against their corresponding substrate concentrations ([S]).

  • Determine Kₘ and Vₘₐₓ: Use non-linear regression software (e.g., GraphPad Prism, R) to fit the V₀ vs. [S] data directly to the Michaelis-Menten equation:

    V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

    This will provide the most accurate values for Kₘ (the substrate concentration at which the reaction rate is half of Vₘₐₓ) and Vₘₐₓ (the maximum reaction rate).[12]

  • Lineweaver-Burk Plot (Optional): For visualization, a double reciprocal plot can be generated by plotting 1/V₀ vs. 1/[S]. This linearizes the data, where the y-intercept is 1/Vₘₐₓ and the x-intercept is -1/Kₘ. While historically important, this method is less accurate for parameter estimation due to uneven error distribution.[13]

Example Data and Expected Results

The following table presents hypothetical data from a PPO kinetics experiment using this compound.

[Substrate] (mM)V₀ (ΔAbs/min)
0.100.028
0.250.059
0.500.095
1.000.141
2.500.210
5.000.255
10.000.288
Table 2: Hypothetical initial velocity data.

When plotted and fitted to the Michaelis-Menten equation, this data would yield kinetic parameters such as:

  • Vₘₐₓ: ~0.33 ΔAbs/min

  • Kₘ: ~1.35 mM

These values indicate the enzyme's affinity for the substrate and its maximum catalytic rate under the specified conditions.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or very low reaction rate 1. Inactive enzyme.2. Incorrect buffer pH.3. Substrate degradation.1. Use a fresh enzyme aliquot; perform an activity check with a known substrate (e.g., L-DOPA).2. Verify buffer pH.3. Prepare fresh substrate stock solution.
Reaction rate is too fast (non-linear immediately) 1. Enzyme concentration is too high.1. Dilute the enzyme working solution 5- to 10-fold and repeat the assay.
High background absorbance (in blank well) 1. Non-enzymatic auto-oxidation of the substrate.1. Subtract the rate of the blank from all sample rates.2. If the rate is too high, degas the buffer to reduce dissolved oxygen.
Inconsistent results between replicates 1. Pipetting errors.2. Temperature fluctuations.1. Ensure proper pipette calibration and technique.2. Ensure the plate is properly equilibrated to the assay temperature.

Conclusion

This compound serves as a practical and effective chromogenic substrate for conducting kinetic studies on Polyphenol Oxidases. The continuous spectrophotometric assay described here is robust, scalable for high-throughput applications, and allows for the precise determination of fundamental enzyme kinetic parameters. This protocol provides a solid foundation for researchers in biochemistry, food science, and drug development to characterize PPO activity and evaluate potential inhibitors.

References

Protocol for the Solubilization of 5-Methylbenzene-1,2,3-triol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the dissolution of 5-Methylbenzene-1,2,3-triol (CAS No. 609-25-6), a polyphenolic compound, for use in various in vitro biological assays. The success of any in vitro study hinges on the accurate and reproducible delivery of the test compound to the biological system. This guide addresses the key challenges associated with polyphenols, including limited aqueous solubility and stability, to ensure the generation of reliable and meaningful data. We detail the rationale behind solvent selection, provide step-by-step methodologies for preparing high-concentration stock and working solutions, and offer troubleshooting strategies. The protocols herein are designed to be self-validating, emphasizing the importance of vehicle controls and solubility limits to maintain scientific integrity.

Introduction: The Challenge of Polyphenol Solubility

This compound is a member of the trihydroxybenzene class of polyphenols.[1] Like many phenolic compounds, its structure confers both hydrophilic (from the three hydroxyl groups) and lipophilic (from the methyl-substituted benzene ring) characteristics. This amphipathic nature often leads to poor solubility in purely aqueous systems, such as cell culture media or assay buffers. The accurate determination of a compound's biological activity is critically dependent on its proper dissolution; if a compound precipitates in the assay medium, its effective concentration is unknown and the results become unreliable.[2][3]

Furthermore, polyphenols can be susceptible to degradation via oxidation, particularly in solution, which can be influenced by factors like pH, temperature, light, and oxygen exposure.[4][5][6] A robust solubilization protocol must therefore not only achieve a clear solution but also maintain the chemical integrity of the compound throughout the experiment.

This guide provides a systematic approach to overcome these challenges, grounded in established principles for handling test compounds in drug discovery and life science research.

Pre-Protocol Considerations: A Foundation for Success

Before proceeding to the bench, a clear strategy must be established. The choices made here will directly impact the quality and reproducibility of your experimental data.

Compound Identification and Properties

A thorough understanding of the test article is paramount.

PropertyDetailsSource(s)
Compound Name This compound[7]
CAS Number 609-25-6[7][8]
Molecular Formula C₇H₈O₃[9][10]
Compound Class Polyphenol, Benzenetriol derivative[1]
Appearance Typically a solid at room temperature[11]
Expected Solubility Low in water; soluble in organic solvents.[11][12]

Note: Specific solubility data for this compound is not widely published. The protocol leverages data from the structurally similar and well-characterized polyphenol, gallic acid, which is known to be soluble in DMSO and ethanol.[11][13]

The Critical Choice: Solvent Selection

The ideal solvent must dissolve the compound at a high concentration, be miscible with the aqueous assay medium, and exhibit minimal toxicity to the biological system at the final concentration.[2] The two most common and effective choices for compounds like this compound are Dimethyl Sulfoxide (DMSO) and Ethanol.

FeatureDimethyl Sulfoxide (DMSO)Ethanol (EtOH)
Dissolving Power Excellent; dissolves a very broad range of nonpolar and polar compounds. Often the first choice for novel compounds.[14]Good; effective for many polyphenols.[11] Solubility may be slightly lower than in DMSO for some compounds.[12][15]
Miscibility with Media Fully miscible with aqueous solutions.Fully miscible with aqueous solutions.
Cytotoxicity Generally low, but cell-line dependent. Final concentrations should be kept <0.5% (v/v) , ideally ≤0.1% .[14][16]Can exhibit cytotoxicity at lower concentrations than DMSO in some cell lines.[16][17] Final concentrations should be kept <0.5% (v/v) , ideally ≤0.1% .[18][19]
Assay Interference Can act as a free radical scavenger and may interfere with some assays. High concentrations can affect cell differentiation.[19]Can have biological effects, including inflammatory responses or metabolic changes, even at low concentrations.[18][20]
Best Practice Prepare high-concentration stock (10-100 mM) to minimize the final volume added to the assay.[2]Similar to DMSO, prepare a concentrated stock to allow for a large dilution factor.

Recommendation: Begin with 100% sterile DMSO as the primary solvent due to its superior dissolving power. If DMSO is found to interfere with the specific assay or cell type, sterile, absolute ethanol is a viable alternative.

The Mandate for Vehicle Controls

A vehicle control is an experimental control that contains everything except the test compound, including the maximum final concentration of the solvent used.[2] This is the only way to definitively attribute the observed biological effects to the compound itself, rather than the solvent. Failure to include a proper vehicle control invalidates the experimental results.

Ensuring Compound Stability

Polyphenols can degrade in solution.[5][6] To ensure the compound concentration remains consistent throughout your studies:

  • Prepare Fresh: Prepare stock solutions fresh if possible.

  • Aliquot: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[14]

  • Store Properly: Store stock solutions at -20°C or -80°C, protected from light.[2][11]

  • Aqueous Instability: Do not store the compound in aqueous solutions for extended periods. Prepare final working dilutions immediately before use. Aqueous solutions of similar compounds are not recommended for storage longer than one day.[11]

Experimental Protocols

The following protocols provide a step-by-step methodology for preparing solutions of this compound. Always use sterile tubes, pipette tips, and solvents to prevent contamination of cell cultures.

Protocol 3.1: Preparation of a 50 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO (Biotechnology Grade)

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Weigh Compound: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh approximately 7.0 mg of this compound (Molecular Weight: 140.14 g/mol ) into the tube.

  • Add Solvent: Add 1.0 mL of sterile DMSO to the tube. This will yield a final concentration of 50 mM.

    • Calculation: (7.0 mg / 140.14 g/mol ) / 0.001 L ≈ 50 mM

  • Promote Dissolution: Cap the tube securely and vortex vigorously for 1-2 minutes.[2]

  • Visual Inspection: Visually inspect the solution against a light source to ensure all particulate matter has dissolved and the solution is clear.

  • Gentle Assistance (If Necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it gently in a 37°C water bath.[14][21]

    • Causality Note: Sonication uses ultrasonic waves to break up compound aggregates, while gentle warming increases kinetic energy, both aiding dissolution. Avoid excessive heat, as it may degrade the compound.[14]

  • Aliquot and Store: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C, protected from light.[14]

G cluster_prep Protocol 3.1: Stock Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve inspect 4. Visually Inspect dissolve->inspect aliquot 5. Aliquot & Store at -80°C inspect->aliquot

Caption: Workflow for preparing a concentrated stock solution.

Protocol 3.2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution process to achieve the desired final concentrations in a 96-well plate format.

Objective: To treat cells with final concentrations of 50, 25, 12.5, 6.25, and 3.125 µM, with a final DMSO concentration of 0.1% (v/v).

Procedure:

  • Thaw Stock: Thaw one aliquot of the 50 mM stock solution.

  • Intermediate Dilution: Create a 50 mM -> 50X working stock (2.5 mM) in cell culture medium.

    • Pipette 98 µL of pre-warmed sterile cell culture medium into a sterile tube.

    • Add 2 µL of the 50 mM stock solution.

    • Vortex immediately and vigorously to prevent precipitation. This is the most critical step.[2] The rapid mixing in a larger volume of aqueous medium prevents the compound from crashing out of solution.

  • Serial Dilutions: Perform 2-fold serial dilutions in cell culture medium.

    • Label 4 sterile tubes (T2-T5). Add 50 µL of medium to each.

    • Transfer 50 µL from your 2.5 mM solution (T1) to T2. Mix well. T2 is now 1.25 mM.

    • Transfer 50 µL from T2 to T3. Mix well. T3 is now 0.625 mM.

    • Continue this process for T4 (0.3125 mM) and T5 (0.15625 mM).

  • Final Plating: Add the working solutions to your assay plate.

    • If your final well volume is 200 µL, add 4 µL of each working stock to the appropriate wells containing 196 µL of cells in medium. This constitutes a 1:50 final dilution.

    • Example Calculation: 4 µL of 2.5 mM stock in a final volume of 200 µL gives a final concentration of (2.5 mM * 4 µL) / 200 µL = 0.05 mM or 50 µM.

  • Vehicle Control: Prepare a vehicle control by adding 4 µL of a 2% DMSO solution in media (prepared by adding 2 µL of 100% DMSO to 98 µL of media) to control wells. This ensures the final DMSO concentration is 0.1% across all treated and control wells.

G stock 50 mM Stock (100% DMSO) intermediate 2.5 mM Intermediate (2% DMSO in Media) stock->intermediate 1:20 Dilution serial Serial Dilutions (in Media) intermediate->serial 2-fold dilutions final_plate Final Assay Plate (0.1% DMSO) serial->final_plate 1:50 Dilution

Caption: Dilution scheme for preparing final working solutions.

Troubleshooting and Validation

ProblemPotential CauseRecommended Solution
Compound won't dissolve in 100% DMSO Compound purity is low, or it has very poor intrinsic solubility.Try gentle warming (37°C) or sonication.[14] If it still fails, the compound may require a different solvent system, but this is unlikely for this class of compounds.
Precipitate forms in assay medium The final concentration exceeds the compound's kinetic solubility in aqueous medium.[2]1. Ensure vigorous and immediate mixing when diluting the DMSO stock into the medium.[2] 2. Lower the highest test concentration. 3. Decrease the final DMSO concentration; sometimes a lower solvent percentage can paradoxically improve solubility by avoiding aggregation. 4. Perform a solubility assessment by measuring turbidity at different concentrations.[22]
Inconsistent results between experiments Compound degradation in stock or working solutions.1. Use fresh aliquots of the stock solution for each experiment. Avoid freeze-thaw cycles.[14] 2. Prepare final working dilutions immediately before adding to cells. Do not store in aqueous buffers.[11] 3. Protect all solutions from direct light.[23]
Toxicity observed in vehicle control The cell line is sensitive to the final solvent concentration.1. Lower the final solvent concentration (e.g., from 0.5% to 0.1% or 0.05%). This requires preparing a more concentrated stock solution.[19] 2. Test the toxicity of different solvents (e.g., ethanol) to find a more tolerated vehicle for that specific cell line.[16]

References

Application Notes & Protocols: Formulation of 4-Methylpyrogallol for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed methodologies for the formulation of 4-methylpyrogallol (4-MPG), a phenolic compound of interest in various medical research fields, including inflammation, metabolic disorders, and oncology.[1] Given its limited aqueous solubility and potential for oxidative degradation, achieving a stable, biocompatible, and accurately dosed formulation for in vivo animal studies presents a significant challenge. This document outlines the critical physicochemical properties of 4-MPG, provides validated, step-by-step protocols for creating both aqueous and co-solvent-based formulations, and details essential characterization and quality control procedures. The protocols are designed to ensure scientific rigor, reproducibility, and the welfare of research animals by adhering to established standards for vehicle safety and tolerability.

Introduction: The Formulation Challenge

4-Methylpyrogallol (4-methyl-1,2,3-benzenetriol) is a derivative of pyrogallol, a trihydroxybenzene.[1] Its structure lends it to investigation as an enzyme inhibitor and a building block for novel therapeutic agents.[1] However, the successful preclinical evaluation of 4-MPG is contingent upon a robust formulation strategy. Like its parent compound pyrogallol, 4-MPG is susceptible to oxidation, a process that is accelerated by exposure to air, light, and alkaline pH.[2] Furthermore, its classification as only slightly soluble in water necessitates careful selection of vehicles to achieve desired concentrations for systemic administration in animal models.[1]

The primary objective of any formulation strategy is to deliver the compound to the target site in a consistent and bioavailable manner while minimizing any confounding biological effects from the vehicle itself.[3] This guide provides the foundational knowledge and practical steps to develop such formulations for 4-MPG.

Physicochemical Profile of 4-Methylpyrogallol

A thorough understanding of the compound's properties is the cornerstone of formulation development. The table below summarizes the known characteristics of 4-methylpyrogallol.

PropertyValue / DescriptionSource
Molecular Formula C₇H₈O₃[1]
Molecular Weight 140.14 g/mol [1]
Appearance Data not available; parent compound pyrogallol is a white, lustrous solid that turns gray on exposure to air and light.[2]-
Solubility - Acetone (Slightly)- Methanol (Slightly)- Water (Slightly, Sonication may aid)[1]
Stability Hygroscopic.[1] Susceptible to oxidation, especially in aqueous solutions exposed to air and light.[2]
Storage Store under an inert atmosphere in a refrigerator, protected from light and moisture.[1]

Pre-Formulation Workflow: Selecting the Right Vehicle

Before committing to a final formulation, it is critical to perform solubility and stability assessments in a range of potential vehicles. The choice of vehicle is dictated by the intended route of administration (e.g., oral, intravenous, intraperitoneal) and the required dose.

The following workflow provides a systematic approach to vehicle selection.

G start Determine Required Dose (mg/kg) & Route of Administration sol_test Solubility Screen: Test 4-MPG in Biocompatible Vehicles (e.g., Saline, PBS, PEG400, DMSO, Ethanol) start->sol_test is_soluble Is Target Concentration Achieved in an Aqueous Vehicle (Saline/PBS)? sol_test->is_soluble aq_formulation Proceed to Aqueous Formulation Protocol (Protocol 4.1) is_soluble->aq_formulation Yes co_solvent Proceed to Co-Solvent Formulation Protocol (Protocol 4.2) is_soluble->co_solvent No check_stability Assess Short-Term Stability: - Visual Inspection for Precipitation - Check for Color Change (Oxidation) aq_formulation->check_stability co_solvent->check_stability is_stable Is Formulation Stable for Duration of Experiment? check_stability->is_stable final Final Formulation Ready for QC & Animal Dosing is_stable->final Yes reformulate Reformulate: - Adjust Co-solvent Ratios - Add Antioxidants (e.g., Ascorbic Acid) - Prepare Fresh Daily is_stable->reformulate No reformulate->sol_test

Caption: Workflow for selecting a suitable formulation strategy.

Experimental Formulation Protocols

Ethical Considerations: All animal experiments must be conducted under an approved institutional animal care and use committee (IACUC) protocol. Always include a "vehicle-only" control group in your study design to isolate the effects of the compound from those of the formulation vehicle.[4]

Protocol: Aqueous Formulation for Oral Gavage (Low Dose)

This protocol is suitable for low-dose studies where the target concentration can be achieved in a simple aqueous vehicle. Due to the high potential for oxidation, this formulation must be prepared fresh immediately before administration.[2]

Materials:

  • 4-Methylpyrogallol (4-MPG) powder

  • Sterile 0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, amber-colored glass vials or tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Calculate Requirement: Determine the total mass of 4-MPG needed for all animals in the dosing group, including a small excess (~10-15%) to account for transfer losses.

  • Weigh Compound: In a sterile, amber vial, accurately weigh the calculated mass of 4-MPG powder. The amber vial helps protect the compound from light degradation.[2]

  • Add Vehicle: Add approximately 80% of the final required volume of sterile saline or PBS to the vial.

  • Promote Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minute intervals until a clear solution is obtained.[1] Avoid excessive heating.

  • Final Volume Adjustment: Once dissolved, add the remaining vehicle to reach the final target volume and mix thoroughly.

  • Visual Inspection: The final solution should be clear and colorless. A yellow or brown tint indicates oxidation, and the solution should be discarded.[2]

  • Administration: Use the freshly prepared solution for animal dosing immediately. Do not store aqueous solutions of 4-MPG.[5]

Protocol: Co-Solvent Formulation for Injection (IV/IP)

For systemic administration requiring higher concentrations, a co-solvent system is necessary. This protocol uses a common and well-tolerated vehicle combination of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG400) diluted in saline.[6]

Causality Behind Choices:

  • DMSO: Used as the primary organic solvent due to its excellent solubilizing power for many poorly water-soluble compounds.[3][5] It should be used at the lowest possible concentration due to its own biological activities.[4]

  • PEG400: Acts as a co-solvent and viscosity modifier, improving the solubility and stability of the compound in the final aqueous dilution.

  • Saline/PBS: The final diluent, ensuring the formulation is isotonic and physiologically compatible for injection.

Table: Recommended Maximum Tolerated Doses (MTD) of Solvents for IV Injection in Mice This data provides a critical reference for ensuring the formulation is non-toxic.

SolventRecommended MTD (mL/kg)Source
Polyethylene Glycol 400 (PEG400)2.5[7][8]
Dimethyl Sulfoxide (DMSO)1.0[7][8]
Ethanol1.0[7][8]
Propylene Glycol1.5[7][8]

Materials:

  • 4-Methylpyrogallol (4-MPG) powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene Glycol 400 (PEG400), sterile

  • Sterile 0.9% Saline or PBS

  • Sterile, conical tubes

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate Requirement: Determine the total mass of 4-MPG needed.

  • Initial Dissolution in DMSO: Weigh the 4-MPG powder into a sterile conical tube. Add the required volume of DMSO to create a concentrated stock. A common starting ratio is 10% of the final volume. For example, for a 1 mL final formulation, use 100 µL of DMSO. Vortex until the compound is completely dissolved. This step is critical as 4-MPG may not dissolve if other components are added first.

  • Add Co-Solvent: Add the required volume of PEG400. A common ratio is 30-40% of the final volume (e.g., 300-400 µL for a 1 mL final formulation). Vortex thoroughly to create a homogenous organic solution.

  • Aqueous Dilution: Slowly add the sterile saline or PBS dropwise while continuously vortexing or mixing. This gradual addition is crucial to prevent the compound from precipitating out of solution. Bring the formulation to its final volume (e.g., add 500-600 µL saline for a 1 mL final formulation).

  • Final Inspection: The final formulation should be a clear, homogenous solution. If any cloudiness or precipitation occurs, the formulation is not suitable for injection and may require adjustment of the co-solvent ratios.

  • Sterile Filtration (for IV use): For intravenous administration, the final solution must be sterilized by passing it through a 0.22 µm syringe filter into a new, sterile vial. This step removes any potential microbial contamination.

  • Storage and Use: Prepare this formulation fresh on the day of use. If short-term storage is unavoidable, store it at 4°C, protected from light, and visually inspect for precipitation before each use.

Formulation Characterization and Quality Control

A prepared formulation is not ready for use until it has been properly characterized. This is a self-validating step to ensure accuracy and safety.

Visual Inspection and pH Measurement
  • Procedure: Visually inspect the final formulation against a black and white background. It must be clear, free of particulate matter, and colorless.[6] Measure the pH using a calibrated pH meter; it should be within a physiologically tolerable range (typically pH 6.5-7.5) for injection.

Concentration Verification (Recommended)
  • Procedure: The final concentration of 4-MPG in the formulation should be confirmed to ensure accurate dosing. Prepare a standard curve of 4-MPG in the same vehicle. Dilute a small aliquot of the final formulation to a concentration that falls within the linear range of the standard curve. Analyze both the standards and the sample using a validated High-Performance Liquid Chromatography (HPLC) method.[6]

Conclusion

The successful use of 4-methylpyrogallol in animal studies hinges on a well-designed and carefully executed formulation strategy. Due to its physicochemical properties, co-solvent systems are often required for achieving concentrations suitable for systemic administration. By following the detailed protocols and quality control measures outlined in this guide, researchers can prepare stable, safe, and accurate formulations, thereby generating reliable and reproducible preclinical data. The principles of vehicle selection, step-wise preparation, and final characterization are paramount to the integrity of the research and the welfare of the animal subjects.

References

Application Notes & Protocols: 5-Methylbenzene-1,2,3-triol as a Strategic Building Block for the Synthesis of Bioactive Flavonoids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Leveraging the 5-Methylpyrogallol Scaffold in Medicinal Chemistry

The pyrogallol (1,2,3-trihydroxybenzene) motif is a well-established pharmacophore, prized for its potent antioxidant and enzyme-inhibitory properties. The introduction of a methyl group at the 5-position, yielding 5-Methylbenzene-1,2,3-triol, provides medicinal chemists with a nuanced and strategically valuable building block. This modification not only influences the electronic and lipophilic character of the resulting molecules but also offers a synthetic handle for further molecular elaboration, potentially enhancing target engagement, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive overview of the application of this compound in the synthesis of bioactive flavonoids, a class of natural products and their analogs with significant therapeutic potential, particularly as anti-inflammatory and neuroprotective agents. We present detailed, field-proven protocols, the underlying chemical principles, and the rationale for experimental choices, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValue
Molecular Formula C₇H₈O₃
Molecular Weight 140.14 g/mol
Appearance Off-white to light tan crystalline solid
Melting Point 169-173 °C
Solubility Soluble in water, ethanol, methanol, and acetone

Core Synthetic Strategy: From Pyrogallol to Flavonoid

The construction of the flavonoid scaffold from this compound is a multi-step process that leverages classic organic reactions. The general workflow involves the synthesis of a chalcone intermediate, followed by its oxidative cyclization to the final flavonol.

Caption: Overall synthetic workflow from this compound to a flavonol derivative.

Detailed Protocols and Methodologies

The following protocols provide a step-by-step guide for the synthesis of a novel flavonoid, 3,5,6,7-tetrahydroxy-8-methylflavone, a potential anti-inflammatory and neuroprotective agent.

Protocol 1: Synthesis of 2',3',4'-Trihydroxy-5'-methylacetophenone (Intermediate 1)

This initial step involves the Friedel-Crafts acylation of this compound to introduce the acetyl group necessary for the subsequent condensation.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous aluminum chloride (AlCl₃, 1.2 eq).

  • Solvent and Reagent Addition: Add dry nitrobenzene as the solvent, and cool the mixture to 0-5 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred suspension.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous AlCl₃ and dry solvents is critical as AlCl₃ is a water-sensitive Lewis acid.

  • Lewis Acid Catalyst: AlCl₃ activates the acetyl chloride for electrophilic aromatic substitution onto the electron-rich pyrogallol ring.

  • Acidic Work-up: The addition of HCl ensures the complete protonation of the phenoxide intermediates and aids in the separation of the organic product.

Protocol 2: Synthesis of 2',3',4'-Trihydroxy-5'-methylchalcone (Intermediate 2)

This step utilizes the Claisen-Schmidt condensation to form the chalcone backbone by reacting the acetophenone derivative with an aromatic aldehyde.[1][2][3][4]

G cluster_0 Reactants cluster_1 Reaction Conditions A 2',3',4'-Trihydroxy-5'-methylacetophenone E 2',3',4'-Trihydroxy-5'-methylchalcone A->E Claisen-Schmidt Condensation B Benzaldehyde B->E Claisen-Schmidt Condensation C Base (e.g., NaOH or KOH) C->E Claisen-Schmidt Condensation D Solvent (e.g., Ethanol) D->E Claisen-Schmidt Condensation

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Step-by-Step Procedure:

  • Reactant Dissolution: Dissolve 2',3',4'-Trihydroxy-5'-methylacetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (3-4 eq) with vigorous stirring.

  • Reaction and Precipitation: Continue stirring at room temperature for 12-24 hours. The formation of a solid precipitate indicates product formation. Monitor the reaction by TLC.

  • Isolation and Washing: Filter the precipitate and wash it thoroughly with cold water until the washings are neutral to pH paper. Subsequently, wash with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the resulting chalcone in a vacuum oven at a low temperature.

Causality Behind Experimental Choices:

  • Base Catalysis: The hydroxide base deprotonates the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde.

  • Aqueous Work-up: Washing with water removes the inorganic base and any water-soluble byproducts.

Protocol 3: Synthesis of 3,5,6,7-Tetrahydroxy-8-methylflavone (Final Product)

The final step is the Algar-Flynn-Oyamada reaction, an oxidative cyclization of the chalcone to form the flavonol.[5][6][7]

Step-by-Step Procedure:

  • Chalcone Suspension: Suspend the 2',3',4'-Trihydroxy-5'-methylchalcone (1.0 eq) in a mixture of methanol and aqueous sodium hydroxide.

  • Oxidant Addition: Cool the suspension in an ice bath and slowly add hydrogen peroxide (H₂O₂, 30% solution, 2-3 eq) dropwise with continuous stirring. The reaction is often exothermic.

  • Reaction Progression: After the addition, allow the reaction to stir at room temperature for 2-4 hours. The color of the reaction mixture may change.

  • Acidification and Precipitation: Acidify the reaction mixture with dilute hydrochloric acid or acetic acid to a pH of ~5-6. This will cause the flavonol to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude flavonol can be purified by recrystallization from a suitable solvent system such as ethanol/water.

Causality Behind Experimental Choices:

  • Alkaline Hydrogen Peroxide: In the presence of a base, hydrogen peroxide forms the hydroperoxide anion (HOO⁻), which is the active oxidant in this reaction.

  • Oxidative Cyclization: The reaction proceeds through the formation of an epoxide intermediate across the double bond of the chalcone, which then undergoes intramolecular cyclization and subsequent rearrangement to form the flavonol.[5][8]

  • Acidification: Neutralization of the reaction mixture is necessary to protonate the phenoxide groups and precipitate the final flavonoid product.

Biological Activity and Rationale for Synthesis

Flavonoids possessing a pyrogallol moiety are known for their potent biological activities. The synthesized 3,5,6,7-tetrahydroxy-8-methylflavone is a novel compound designed to harness these properties.

Anti-Inflammatory Potential
  • Mechanism of Action: Pyrogallol-containing flavonoids are known to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[9][10] They can also suppress the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) by modulating signaling pathways such as NF-κB and MAPKs.[11][12]

  • Rationale for the 5-Methyl Group: The methyl group at the 8-position of the flavonoid can enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability. It can also influence the binding affinity and selectivity for target enzymes.

Neuroprotective Effects
  • Mechanism of Action: The potent antioxidant activity of the pyrogallol group is crucial for neuroprotection. These compounds can scavenge reactive oxygen species (ROS), which are implicated in the pathogenesis of neurodegenerative diseases.[13] Methylated pyrogallol derivatives have shown promise in mitigating oxidative stress in neuronal cells.

  • Rationale for the Flavonoid Scaffold: The planar structure of the flavonoid core allows for intercalation into protein structures, potentially inhibiting the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.

Data Presentation and Characterization

The successful synthesis of each intermediate and the final product should be confirmed by standard analytical techniques.

CompoundExpected Molecular Weight ( g/mol )Expected ¹H NMR Signals (indicative)Expected Appearance
Intermediate 1 182.17Aromatic protons, methyl singlet, acetyl singlet, hydroxyl protonsLight brown solid
Intermediate 2 286.28Aromatic protons, vinylic protons (α,β-unsaturated system), methyl singlet, hydroxyl protonsYellow to orange solid
Final Product 300.26Aromatic protons, methyl singlet, hydroxyl protonsYellow crystalline solid

Conclusion and Future Directions

This compound serves as an excellent starting material for the synthesis of novel, bioactive flavonoids. The protocols outlined in this guide provide a robust and reproducible pathway to a promising anti-inflammatory and neuroprotective agent. Further studies should focus on the in-depth biological evaluation of the synthesized flavonoid, including in vitro and in vivo models of inflammation and neurodegeneration, to fully elucidate its therapeutic potential. Optimization of the synthetic route and exploration of further derivatization of the flavonoid scaffold could lead to the discovery of even more potent and selective drug candidates.

References

Topic: Ultrasensitive Electrochemical Detection of 5-Methylbenzene-1,2,3-triol (2,3,4-Trihydroxytoluene)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive guide and detailed protocols for the quantitative analysis of 5-Methylbenzene-1,2,3-triol, also known as 2,3,4-Trihydroxytoluene or Methyl-pyrogallol. This compound is of significant interest in pharmaceutical and environmental research due to its structural relation to neurotransmitters and its potential as a bioactive molecule or metabolite. We present a highly sensitive and selective electrochemical method utilizing a modified Glassy Carbon Electrode (GCE). The protocols herein detail electrode preparation, characterization, and the application of Differential Pulse Voltammetry (DPV) for quantification, explaining the scientific rationale behind each step to ensure methodological robustness and reproducibility.

Introduction and Significance

This compound (MW: 140.14 g/mol ; CAS: 608-24-2) is a trihydroxylated aromatic compound belonging to the phenol family. Its structure, featuring a pyrogallol moiety, makes it highly susceptible to oxidation and a potent reducing agent. The analysis of such compounds is crucial in drug development for studying drug degradation, metabolite identification, and in environmental science for monitoring phenolic pollutants. Traditional analytical methods like HPLC can be time-consuming and require expensive instrumentation. Electrochemical methods, by contrast, offer a compelling alternative, providing rapid analysis, high sensitivity, portability, and cost-effectiveness. The inherent electroactivity of the triol group on the benzene ring allows for direct electrochemical detection without the need for derivatization.

This guide focuses on leveraging the direct oxidation of this compound on a modified electrode surface. The methodology is designed for researchers, quality control analysts, and drug development professionals seeking a reliable and efficient analytical technique.

Principle of Electrochemical Detection

The detection of this compound is based on its direct electrochemical oxidation at an electrode surface. The three adjacent hydroxyl (-OH) groups on the aromatic ring are readily oxidized. This process involves the transfer of electrons from the analyte to the electrode when a specific potential is applied.

The reaction mechanism generally proceeds as follows:

  • Initial Oxidation: The 1,2,3-triol moiety undergoes a two-electron, two-proton (2e⁻, 2H⁺) oxidation to form a corresponding ortho-quinone derivative.

  • Electrode Material: A standard Glassy Carbon Electrode (GCE) provides a wide potential window and chemical inertness. However, its performance can be hindered by surface fouling from oxidation byproducts. To enhance sensitivity and mitigate fouling, surface modification with nanomaterials like multi-walled carbon nanotubes (MWCNTs) is often employed. MWCNTs increase the electroactive surface area and accelerate electron transfer kinetics.

The applied potential is scanned, and the resulting current is measured. The peak current in techniques like Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV) is directly proportional to the concentration of the analyte in the solution, forming the basis for quantitative analysis. DPV is particularly well-suited for quantification due to its excellent sensitivity and effective discrimination against non-faradaic background currents.

Electrochemical Oxidation Pathway

G cluster_Analyte This compound cluster_Electrode Elektrodenoberfläche (GCE) cluster_Reaction Oxidationsreaktion cluster_Signal Signalerzeugung Analyte Analyt in Lösung Surface Adsorption an der Elektrodenoberfläche Analyte->Surface Diffusion Oxidation Oxidation zu o-Chinon-Derivat Surface->Oxidation Potential angelegt (-2e⁻, -2H⁺) Signal Messung des Oxidationsstroms Oxidation->Signal Elektronentransfer

Caption: Proposed electrochemical oxidation mechanism of this compound.

Apparatus, Reagents, and Solutions

Apparatus
  • Potentiostat/Galvanostat: A system capable of performing CV and DPV (e.g., Metrohm Autolab, CH Instruments, Pine Research).

  • Three-Electrode Cell:

    • Working Electrode (WE): Glassy Carbon Electrode (GCE), 3 mm diameter.

    • Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl, 3M KCl).

    • Counter Electrode (CE): Platinum wire or graphite rod.

  • Polishing Kit: Micro-polishing cloths and alumina slurries (e.g., 1.0, 0.3, and 0.05 µm).

  • Ultrasonic Bath: For cleaning electrodes and dispersing nanomaterials.

  • Standard laboratory glassware, micropipettes, and a pH meter.

Reagents and Solutions
  • This compound: Analytical grade standard.

  • Supporting Electrolyte: Phosphate Buffer Solution (PBS), 0.1 M, pH 7.0. Prepare by mixing stock solutions of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄ to the desired pH. This buffer is chosen for its physiological relevance and good buffering capacity.

  • Electrode Modifier (Optional but Recommended): Multi-walled carbon nanotubes (MWCNTs).

  • Dispersing Solvent: N,N-Dimethylformamide (DMF).

  • Deionized (DI) Water: High purity (≥18 MΩ·cm).

  • Nitrogen Gas (N₂): High purity, for deoxygenating solutions. Dissolved oxygen can interfere with measurements.

Preparation of Solutions
  • Stock Solution (10 mM): Accurately weigh 14.01 mg of this compound and dissolve it in 10.0 mL of PBS (pH 7.0) to prepare a 10 mM stock solution. Store in the dark at 4°C. Note: Due to its susceptibility to oxidation, prepare this solution fresh daily.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the 0.1 M PBS supporting electrolyte.

Experimental Protocols

Protocol 1: Preparation and Modification of the Working Electrode

A pristine and well-characterized electrode surface is paramount for achieving reproducible results. This protocol details the preparation of a bare GCE and its modification with MWCNTs.

4.1. Polishing the Bare Glassy Carbon Electrode (GCE)

  • Mechanical Polishing: Polish the GCE surface on a polishing cloth with 1.0 µm alumina slurry for 1-2 minutes. Rinse thoroughly with DI water.

  • Repeat the polishing step sequentially with 0.3 µm and finally 0.05 µm alumina slurry for 2 minutes each. After each step, rinse thoroughly with DI water. The goal is to obtain a mirror-like, scratch-free surface.

  • Sonication: Sonicate the polished electrode in DI water for 2 minutes to remove any embedded alumina particles. Then, sonicate for another 2 minutes in ethanol, followed by a final 2 minutes in DI water.

  • Drying: Dry the electrode surface under a gentle stream of nitrogen gas.

4.2. Surface Modification with MWCNTs (MWCNT/GCE)

  • Dispersion Preparation: Disperse 1 mg of MWCNTs in 1 mL of DMF. Sonicate the mixture for 30-60 minutes to achieve a homogeneous black suspension. This step is crucial for preventing aggregation and ensuring a uniform coating.

  • Casting: Carefully drop-cast a small, precise volume (e.g., 5 µL) of the MWCNT suspension onto the pre-cleaned GCE surface.

  • Drying: Allow the solvent to evaporate completely under an infrared lamp or in a controlled oven at a mild temperature (e.g., 50°C). This results in a thin, uniform film of MWCNTs on the electrode surface. The resulting electrode is designated as MWCNT/GCE.

Protocol 2: Electrochemical Measurement

This protocol outlines the steps for performing both characterization (CV) and quantitative analysis (DPV).

4.1. System Setup and Deoxygenation

  • Assemble the three-electrode cell with the prepared working electrode (bare GCE or MWCNT/GCE), Ag/AgCl reference, and Pt counter electrode.

  • Add 10.0 mL of the supporting electrolyte (0.1 M PBS, pH 7.0) to the cell.

  • Sparge the solution with high-purity nitrogen gas for 10-15 minutes to remove dissolved oxygen. Maintain a nitrogen blanket over the solution during all measurements to prevent re-oxygenation.

4.2. Cyclic Voltammetry (CV) for Characterization

  • Add a known concentration of this compound (e.g., 100 µM) to the electrochemical cell.

  • Record the cyclic voltammogram by scanning the potential, for instance, from -0.2 V to +0.6 V and back at a scan rate of 50 mV/s.

  • Observe the potential of the anodic (oxidation) peak (Epa) and the cathodic (reduction) peak (Epc), if present. The peak separation and current ratio provide insights into the reaction's reversibility.

4.3. Differential Pulse Voltammetry (DPV) for Quantification

  • Transfer a fresh 10.0 mL aliquot of the deoxygenated PBS to the cell.

  • Record a blank DPV scan to establish the baseline.

  • Spike the cell with a small volume of the this compound stock solution to achieve the lowest desired concentration. Stir for 30 seconds and then let the solution become quiescent.

  • Run the DPV scan. Typical DPV parameters are:

    • Potential Range: 0.0 V to +0.5 V

    • Modulation Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Step Potential: 4 mV

  • Record the peak oxidation current at the specific peak potential (~+0.25 V vs. Ag/AgCl, this may vary).

  • Continue with successive additions of the analyte stock solution, recording the DPV scan after each addition.

  • Plot the measured peak current (after baseline correction) against the concentration of this compound to construct a calibration curve.

Overall Experimental Workflow

G A 1. GCE Polishing (Alumina Slurry) B 2. Electrode Cleaning (Sonication) A->B C 3. Surface Modification (Optional: MWCNT Drop-casting) B->C D 4. Cell Assembly & Deoxygenation (PBS + N₂ Purge) C->D E 5. Add Analyte Standard D->E F 6. Run DPV Scan (Measure Peak Current) E->F G 7. Data Analysis (Plot Calibration Curve) F->G

Caption: High-level workflow for electrochemical analysis.

Data Analysis and Expected Performance

The primary output from a DPV experiment is a voltammogram showing current vs. potential. The peak height at the oxidation potential is proportional to the analyte's concentration.

  • Calibration Curve: A linear relationship between the peak current (Iₚ) and concentration (C) is expected, following the equation: Iₚ = mC + b, where m is the sensitivity (slope) and b is the intercept.

  • Limit of Detection (LOD): The LOD is calculated using the formula LOD = 3 * (SD / m), where SD is the standard deviation of the blank signal and m is the slope of the calibration curve.

The use of an MWCNT-modified GCE is anticipated to provide significantly better performance compared to a bare GCE due to enhanced surface area and catalytic effects.

ParameterExpected Performance (MWCNT/GCE)Expected Performance (Bare GCE)
Linear Range 0.1 µM - 150 µM5 µM - 500 µM
Limit of Detection (LOD) ~0.03 µM~1.5 µM
Oxidation Potential ~ +0.25 V vs. Ag/AgCl~ +0.35 V vs. Ag/AgCl
Reproducibility (RSD) < 4% (n=5)< 7% (n=5)

Note: These are typical, illustrative values. Actual performance must be experimentally validated.

Method Validation and Selectivity

To ensure the trustworthiness of the method, several validation steps are recommended:

  • Selectivity: The potential interference from other electroactive species commonly found in biological or environmental samples (e.g., ascorbic acid, uric acid, dopamine, other phenols) should be investigated. The distinct oxidation potential of this compound, especially on a modified electrode, often provides inherent selectivity.

  • Recovery: The accuracy of the method should be tested by performing recovery studies in the relevant sample matrix (e.g., spiked serum, urine, or water samples).

Conclusion

This application note details a robust and highly sensitive electrochemical method for the detection of this compound using a modified Glassy Carbon Electrode. The protocols for electrode preparation and Differential Pulse Voltammetry provide a clear pathway for achieving low detection limits and reliable quantification. By explaining the principles behind each step, this guide empowers researchers to not only replicate the method but also to adapt and troubleshoot it for their specific applications in pharmaceutical analysis, metabolite studies, and environmental monitoring. The combination of speed, sensitivity, and cost-effectiveness makes this electrochemical approach a powerful tool for modern analytical laboratories.

Troubleshooting & Optimization

Stability of 5-Methylbenzene-1,2,3-triol in different solvents and pH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methylbenzene-1,2,3-triol (also known as 3,4,5-trihydroxytoluene). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling this compound. As a Senior Application Scientist, my goal is to explain the causality behind experimental observations and provide robust protocols to ensure the integrity of your research.

Introduction to this compound Stability

This compound is a polyphenol with a structure analogous to pyrogallol.[1] The core of its chemical reactivity and, consequently, its instability lies in the three adjacent hydroxyl (-OH) groups on the benzene ring. This arrangement makes the molecule an excellent antioxidant but also highly susceptible to oxidation. Understanding the factors that drive its degradation is critical for obtaining reliable and reproducible experimental results. The primary degradation mechanism is oxidation, which converts the electron-rich triol into highly reactive semiquinone and quinone species, often leading to colored polymeric byproducts.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My solution of this compound is rapidly turning yellow or brown. What is causing this discoloration and how can I prevent it?

Answer:

This is a classic sign of oxidative degradation. The color change is due to the formation of quinone-type compounds and their subsequent polymerization, which are highly conjugated and absorb visible light.

Causality: The three vicinal hydroxyl groups make the molecule highly prone to oxidation. This process is significantly accelerated by several factors:

  • Alkaline pH: In basic conditions (pH > 7), the hydroxyl groups deprotonate to form phenoxide ions. These ions are much more electron-rich and are oxidized far more easily than the protonated hydroxyl groups. Studies on similar polyphenols, like gallic acid, confirm they are not stable at high pH.[2][3][4][5]

  • Dissolved Oxygen: Oxygen from the air is the most common oxidizing agent. Its presence in your solvent will readily react with the compound, especially under the conditions listed here.

  • Light and Temperature: Light, particularly UV, and elevated temperatures provide the activation energy needed to initiate and accelerate oxidation reactions.[6][7][8]

  • Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in your buffer or solvent can act as catalysts for oxidation, significantly speeding up degradation.

Troubleshooting Steps:

  • Control the pH: Prepare your solutions in a slightly acidic buffer (e.g., pH 3-5). Avoid neutral or alkaline buffers entirely. The stability of related polyphenols is shown to be much greater in acidic conditions.[3][5]

  • Deoxygenate Solvents: Before dissolving the compound, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen. For maximum stability, work within a glovebox or under a continuous stream of inert gas.

  • Protect from Light: Use amber vials or wrap your containers in aluminum foil to prevent photo-degradation.[8]

  • Maintain Low Temperatures: Prepare solutions on ice and store them at or below -20°C. High temperatures are known to accelerate the degradation of phenolic compounds.[7][9]

  • Use High-Purity Reagents: Utilize high-purity solvents and prepare buffers with metal-free water (e.g., from a Milli-Q system) to minimize catalytic oxidation. If metal contamination is suspected, consider adding a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid).

Question 2: I am observing a decrease in my compound's peak area during HPLC analysis over a series of runs. Is my compound degrading in the autosampler?

Answer:

Yes, this is a very common issue. The decrease in peak area is quantitative evidence of degradation. Standard autosampler conditions (room temperature, exposure to air) are often sufficient to cause significant degradation of sensitive compounds like this compound over a few hours.

Causality: The mobile phase composition and the conditions within the autosampler vial contribute to this instability. If the mobile phase has a pH near neutral or if the sample solvent is not acidic, degradation will proceed. The longer the sample sits in the autosampler, the more degradation will occur.

Troubleshooting Steps:

  • Acidify the Mobile Phase: Ensure your HPLC mobile phase is acidic. A common choice is to add 0.1% formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic components. This keeps the compound in its more stable, protonated form.

  • Use an Acidic Diluent: Prepare your samples in a diluent that matches the initial mobile phase composition or is slightly more acidic. Avoid dissolving your sample in neutral water or buffers for HPLC analysis.

  • Cool the Autosampler: Set the autosampler temperature to a low setting, typically 4°C. This will dramatically slow the degradation rate.

  • Limit Residence Time: If possible, analyze samples immediately after preparation. If running a long sequence, prepare samples in smaller batches or place the most critical samples at the beginning of the sequence.

  • Check for Vial Contamination: Ensure vials and caps are clean and free from contaminants that could catalyze degradation.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for dissolving this compound?

For short-term use, polar solvents like methanol, ethanol, and acetone are effective.[10][11] Methanol is often superior for extracting lower molecular weight polyphenols.[10][11] For longer-term storage in solution, consider a deoxygenated aprotic solvent like anhydrous DMSO or DMF, stored under an inert atmosphere at -20°C or below. Aqueous solutions are generally not recommended for storage due to the presence of water and dissolved oxygen, which facilitate degradation.

Q2: How should I store the solid form of this compound?

The solid compound should be stored in a tightly sealed container in a dark, dry environment. For long-term storage, keeping it in a desiccator at -20°C is recommended to protect it from moisture, light, and heat.[12][13]

Q3: What is the primary degradation pathway for this compound?

The primary degradation pathway is oxidation. The triol first loses an electron and a proton to form a semiquinone radical. This radical is unstable and can be further oxidized to a highly reactive ortho-quinone. These quinones are electrophilic and can undergo subsequent reactions, including polymerization with other triol or quinone molecules, leading to the formation of complex, colored mixtures.

Q4: Can I use UV-Vis spectrophotometry to monitor the stability of this compound?

Yes, UV-Vis is a useful technique for observing degradation, especially when it is pronounced. As the compound oxidizes and forms quinones and polymers, the UV spectrum will change. You will typically see a decrease in the absorbance maximum of the parent compound and the appearance of new absorbance bands at longer wavelengths (in the visible region), corresponding to the colored degradation products.[3][4] However, for accurate quantification of the parent compound, HPLC is the preferred method as it can separate the parent from its degradation products.[14]

Data Summary: Stability Profile

The stability of this compound is highly dependent on environmental conditions. The following table summarizes expected stability based on data from analogous phenolic compounds.

Solvent SystempHTemperatureLight/Oxygen ExposureExpected Stability
Aqueous Buffer> 8.0Room TempAmbientVery Poor: Rapid discoloration and degradation within minutes to hours.[2][5]
Aqueous Buffer6.0 - 7.0Room TempAmbientPoor: Slow degradation over several hours.
Aqueous Buffer3.0 - 5.04°CProtected from lightModerate: Stable for several hours to a few days.
Methanol / EthanolN/ARoom TempAmbientFair: Generally stable for several hours, but slow oxidation occurs.
Methanol / Ethanol (Deoxygenated)N/A4°CProtected from lightGood: Stable for short to medium-term storage (days to weeks).
Anhydrous DMSO / DMFN/A-20°CSealed, inert atmosphereExcellent: Suitable for long-term storage (months).

Visualizing Stability Factors

The following diagram illustrates the key factors that influence the stability of this compound and lead to its degradation.

Stability_Pathway cluster_degrading Degradation Factors cluster_stabilizing Stabilizing Factors cluster_process Process & Compound States High_pH High pH (>7) Oxidation Accelerated Oxidation High_pH->Oxidation Oxygen Oxygen (O₂) Oxygen->Oxidation Light Light (UV) Light->Oxidation High_Temp High Temperature High_Temp->Oxidation Metal_Ions Metal Ions (Fe³⁺, Cu²⁺) Metal_Ions->Oxidation Low_pH Low pH (<6) Parent This compound (Stable State) Low_pH->Parent    Promotes Stability Inert_Atm Inert Atmosphere (N₂, Ar) Inert_Atm->Parent    Promotes Stability Low_Temp Low Temperature (<4°C) Low_Temp->Parent    Promotes Stability Chelators Chelating Agents (EDTA) Chelators->Parent    Promotes Stability Parent->Oxidation Degradation   Pathway Deg_Products Degradation Products (Quinones, Polymers) Oxidation->Deg_Products

Caption: Factors promoting degradation (red) and stability (green) of this compound.

Experimental Protocol: Stability Assessment via RP-HPLC

This protocol provides a framework for quantitatively assessing the stability of this compound under various solvent and pH conditions.

1. Objective: To determine the degradation rate of this compound in selected media over time by monitoring its concentration using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

2. Materials:

  • This compound (solid, high purity)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (or TFA), analytical grade

  • Buffers of desired pH (e.g., citrate for pH 4, phosphate for pH 7, borate for pH 9)

  • Class A volumetric flasks, pipettes, and autosampler vials (amber)

  • RP-HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

3. Methodology:

Step 3.1: Preparation of Stock Solution

  • Accurately weigh ~10 mg of this compound and dissolve it in HPLC-grade methanol in a 10 mL amber volumetric flask to create a 1 mg/mL stock solution.

  • Sonicate briefly if needed to ensure complete dissolution. Prepare this solution fresh on the day of the experiment.

Step 3.2: Preparation of Test Solutions

  • Label amber HPLC vials for each condition (e.g., "pH 4, 4°C," "Methanol, 25°C").

  • For each condition, pipette 990 µL of the desired test solvent/buffer into the vial.

  • Add 10 µL of the 1 mg/mL stock solution to each vial to achieve a final concentration of 10 µg/mL. Cap and vortex briefly.

  • Prepare at least three replicates for each condition.

Step 3.3: Incubation and Sampling

  • Place the prepared vials under their respective storage conditions (e.g., in a 4°C refrigerator, on a 25°C benchtop protected from light, etc.).

  • This initial set of samples will serve as your T=0 time point.

  • Define subsequent time points for analysis (e.g., T=1, 2, 4, 8, 24 hours).

Step 3.4: HPLC Analysis

  • Analyze the T=0 samples immediately to establish the initial concentration.

  • Example HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at ~270 nm (determine λ-max experimentally if possible)

    • Column Temperature: 30°C

    • Autosampler Temperature: 4°C

  • At each subsequent time point, retrieve the vials and analyze them using the same HPLC method.

4. Data Analysis:

  • For each condition, calculate the average peak area of the this compound peak from the triplicate injections at each time point.

  • Normalize the data by expressing the average peak area at each time point as a percentage of the average peak area at T=0.

  • Plot the "% Remaining Compound" versus "Time" for each condition. This will visually represent the degradation profile.

  • The stability can be quantified by fitting the data to a kinetic model (e.g., first-order decay) to determine the degradation rate constant (k) and half-life (t₁/₂) for each condition.

References

Technical Support Center: Methylpyrogallol Solubility for Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of solubilizing methylpyrogallol for in vitro cell culture experiments. As a phenolic compound, methylpyrogallol presents solubility and stability hurdles that can impact experimental reproducibility and accuracy. This document is designed to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions for your specific cellular model.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when working with methylpyrogallol.

Q1: What is the recommended starting solvent for preparing a methylpyrogallol stock solution?

The most effective and widely used initial solvent for compounds with poor aqueous solubility, like methylpyrogallol, is Dimethyl sulfoxide (DMSO) .[1][2]

Causality: DMSO is a polar aprotic solvent that can effectively dissolve a wide range of non-polar and polar compounds.[3] Its utility in cell culture is well-established, making it the industry standard for creating high-concentration stock solutions of test agents that are later diluted into aqueous culture media.[4][5]

Recommendation: Prepare a concentrated stock solution, for example, at 10-100 mM in 100% DMSO. This high concentration allows for minimal volumes to be added to your final culture, thereby keeping the solvent concentration low and minimizing potential cytotoxicity.[6]

Q2: I'm having trouble dissolving methylpyrogallol powder, even in DMSO. What can I do?

If the powder is not readily dissolving at room temperature, you can employ gentle methods to aid solubilization:

  • Gentle Warming: Place the vial in a 37°C water bath for 5-10 minutes. This can increase the kinetic energy and help break down the crystal lattice of the compound.[2]

  • Vortexing: Mix the solution vigorously using a vortex mixer for 30-60 seconds.

  • Sonication: Use a bath sonicator for brief periods (e.g., 5 minutes) to break up particle aggregates and enhance dissolution.[2]

If solubility issues persist, verify the purity and source of your methylpyrogallol. Impurities can significantly impact solubility characteristics.

Q3: What is the maximum concentration of an organic solvent that my cells can safely tolerate?

This is a critical parameter that must be empirically determined for each cell line and assay duration . As a general guideline, most cell lines can tolerate a final DMSO concentration of ≤0.5% (v/v), with ≤0.1% being the ideal target to minimize biological effects .[1][4][5][6]

Expertise & Experience: Different cell types exhibit varying sensitivities to organic solvents.[7] For instance, primary cells or sensitive cancer cell lines may show signs of stress or altered gene expression at concentrations well below 0.5% DMSO. The data below, synthesized from multiple studies, provides a starting point, but it is not a substitute for validating this in your own system.

Table 1: Cytotoxicity of Common Organic Solvents in Cell Culture
SolventTypical Max. Final Concentration (v/v)General Cytotoxicity ProfileNotes
DMSO ≤ 0.5% (Ideal: ≤ 0.1%)Low to moderate. Cytotoxicity increases sharply above 0.5%.[4][5]Can have biological effects (e.g., differentiation induction) at higher concentrations.[5]
Ethanol ≤ 0.5% Generally low. Often better tolerated than DMSO at equivalent concentrations.[4][8]Volatile, which can lead to concentration changes if not handled properly.
Acetone ≤ 0.5% Often exhibits the least cytotoxicity among common solvents.[5]Can be a good alternative if DMSO is problematic.
Dimethylformamide (DMF) ≤ 0.1% Significantly more cytotoxic than DMSO, Ethanol, or Acetone.[1][4]Use with caution and only if other solvents fail.
Q4: How should I dilute my concentrated DMSO stock into the cell culture medium to avoid precipitation?

Precipitation occurs when the hydrophobic compound rapidly "crashes out" of the solution as it is transferred from a favorable organic environment (DMSO) to an unfavorable aqueous one (culture medium).

The key is rapid and thorough mixing. Add the small volume of your DMSO stock directly into the pre-warmed culture medium while gently swirling or vortexing the medium. This rapid dispersion prevents the formation of localized, supersaturated pockets of the compound that are prone to precipitation.[9] Never add medium to your concentrated stock; always add the stock to the medium.

Troubleshooting Guide for Persistent Solubility Issues

If you've followed the basic steps and are still encountering problems, this section provides a logical, step-by-step approach to resolving more complex issues.

G cluster_0 Initial Problem cluster_1 Tier 1 Solutions cluster_2 Tier 2 Solutions (If Tier 1 Fails) cluster_3 Validation & Final Check start Methylpyrogallol precipitates in culture medium sol1 Prepare a lower concentration stock solution in DMSO (e.g., 1 mM instead of 10 mM) start->sol1 Is stock >10x final conc.? sol3 Optimize dilution technique: Add stock to pre-warmed, swirling medium start->sol3 Is dilution technique optimal? sol2 Ensure final DMSO % is at the max tolerated level (e.g., 0.1% -> 0.25%) sol1->sol2 sol2->sol3 sol4 Switch Primary Solvent (e.g., to Ethanol or Acetone) Re-test MTC! sol3->sol4 Still Precipitates end_node SUCCESS: Compound is soluble and vehicle is non-toxic sol3->end_node Precipitation Resolved sol5 Use a Co-Solvent System (e.g., PEG-400, Ethanol) sol4->sol5 sol6 Use a Solubilizing Agent (e.g., Cyclodextrins) sol5->sol6 sol6->end_node Precipitation Resolved

Caption: Troubleshooting workflow for methylpyrogallol precipitation.

Problem: Cell death or altered morphology is observed in the vehicle control group (medium + solvent).

Cause: The final concentration of your organic solvent is toxic to your specific cell line.[4][7] This is a common issue that underscores the importance of rigorous controls.

Solution: Determine the Maximum Tolerated Concentration (MTC) of the Solvent.

This is a non-negotiable step for ensuring your experimental results are due to the activity of methylpyrogallol and not an artifact of solvent toxicity.

Experimental Protocol: Determining Solvent MTC via MTT Assay
  • Cell Seeding: Seed your cells in a 96-well plate at the same density you use for your primary experiments. Allow them to adhere and recover overnight.

  • Prepare Solvent Dilutions: Prepare a series of dilutions of your solvent (e.g., DMSO) in complete culture medium. A good range to test is 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0% (medium only control).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Be sure to include multiple replicates (e.g., 3-6 wells) for each concentration.

  • Incubation: Incubate the plate for the same duration as your planned methylpyrogallol experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay, such as MTT or a luminescence-based assay (e.g., CellTiter-Glo®), to measure the metabolic activity of the cells in each well.

  • Data Analysis: Normalize the results to the "medium only" control (set to 100% viability). Plot cell viability (%) versus solvent concentration. The MTC is the highest concentration that does not cause a significant decrease in cell viability (e.g., >90% viability).

G cluster_0 MTC Determination Workflow seed 1. Seed cells in 96-well plate treat 2. Treat with a range of solvent concentrations (e.g., 0.05% to 2% DMSO) seed->treat incubate 3. Incubate for experimental duration (24-72h) treat->incubate assay 4. Perform viability assay (e.g., MTT, CellTiter-Glo) incubate->assay analyze 5. Plot Viability vs. Concentration and determine MTC assay->analyze

Caption: Experimental workflow for determining the Maximum Tolerated Concentration (MTC).

Problem: Even after optimizing the solvent and concentration, methylpyrogallol is unstable or insoluble at the desired final concentration.

Cause: The inherent physicochemical properties of methylpyrogallol limit its solubility in aqueous systems. Phenolic compounds can also be unstable, oxidizing in solution, which may appear as a color change (e.g., yellowing or browning).[10]

Advanced Strategies:

  • Use of Co-solvents: A mixture of solvents can sometimes achieve what a single solvent cannot.[2] A common mixture is polyethylene glycol (PEG), such as PEG-400, often combined with ethanol or water. Self-validation is critical: you must re-determine the MTC for the co-solvent mixture.

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[2] They can encapsulate poorly soluble molecules like methylpyrogallol, effectively creating a water-soluble inclusion complex.

    • Brief Protocol: Prepare a stock solution of a cyclodextrin derivative (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD) in your culture medium. Attempt to dissolve methylpyrogallol directly into this solution or add your DMSO stock to it. This approach can dramatically increase solubility while often having very low cellular toxicity.[2]

  • Fresh Preparation and Storage: Due to the potential for oxidation, especially in aqueous solutions exposed to air, always prepare methylpyrogallol working solutions fresh for each experiment from a frozen DMSO stock.[10][11] Aliquot your DMSO stock into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] Store stocks at -20°C or -80°C, protected from light.

Final Recommendations from the Scientist

Successfully working with challenging compounds like methylpyrogallol hinges on methodical optimization and rigorous controls.

  • Always start with DMSO but be prepared to test alternatives.

  • Never skip the vehicle control and always determine the MTC for your specific cell line and experimental duration.

  • Observe your solutions. Any sign of precipitation, cloudiness, or color change after dilution into the medium indicates a problem that will compromise your results.

  • Prepare fresh. The stability of phenolic compounds in aqueous media is often limited.

By following these guidelines, you can establish a robust and reproducible protocol for your cell-based assays with methylpyrogallol, ensuring the integrity and accuracy of your valuable research.

References

Technical Support Center: Purification of 5-Methylbenzene-1,2,3-triol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Methylbenzene-1,2,3-triol (also known as 5-methylpyrogallol). Drawing upon established principles of polyphenol chemistry and practical laboratory experience, this document offers troubleshooting advice and frequently asked questions to navigate the complexities of isolating this compound in high purity.

Introduction: The Challenge of Purifying this compound

This compound is a polyphenol of significant interest in various research and development fields. However, its purification is often hampered by its inherent chemical properties. The vicinal triol system on the aromatic ring makes the molecule highly susceptible to oxidation, leading to the formation of colored impurities, primarily quinone-type compounds.[1][2] This reactivity, coupled with its polarity, presents unique challenges in common purification techniques like recrystallization and chromatography. This guide is designed to address these specific issues and provide rational, experience-based solutions.

Frequently Asked Questions (FAQs)

Q1: My freshly synthesized this compound is a dark color. What is the likely cause and is it usable?

A1: A dark coloration (often pink, brown, or even dark purple) in your this compound sample is a strong indicator of oxidation. The pyrogallol moiety is readily oxidized by atmospheric oxygen, a process that can be accelerated by light, heat, and the presence of metal ions. The colored impurities are typically quinone derivatives formed from the oxidation of the phenol groups.[1] While a small amount of coloration might not interfere with all downstream applications, for sensitive assays or further chemical transformations, purification is highly recommended to remove these impurities.

Q2: What are the best practices for storing crude and purified this compound to minimize degradation?

A2: Proper storage is critical to maintaining the integrity of this compound. The compound should be stored in a tightly sealed container, in a dark place, and under an inert atmosphere (e.g., argon or nitrogen).[3] For long-term storage, refrigeration or freezing is recommended. Avoid storing it in the presence of oxidizing agents or in containers that could leach metal ions.

Q3: What are the likely impurities I should be aware of during the purification of this compound?

A3: The impurities present will largely depend on the synthetic route. A common precursor is 3,4,5-trimethoxytoluene.[4] In this case, incomplete demethylation can lead to the presence of partially methylated analogs (e.g., 5-methyl-1,2-dimethoxy-3-phenol). If the synthesis involves the hydrolysis of a 4-substituted-2,6-diaminophenol, residual starting material or incompletely hydrolyzed intermediates could be present. Additionally, as mentioned, oxidation products are a major class of impurities.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but the polar nature and instability of this compound can make it challenging.

Problem Possible Cause(s) Troubleshooting Steps
Oiling out instead of crystallization. The boiling point of the solvent is too high, causing the compound to melt before dissolving. The compound is too soluble in the chosen solvent. Rapid cooling.- Select a solvent with a lower boiling point. - Use a solvent system where the compound is less soluble at room temperature but soluble when hot. Consider solvent mixtures like toluene-heptane or ethyl acetate-hexane. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. - Try scratching the inside of the flask with a glass rod to induce crystallization.
Low recovery of purified product. Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required to dissolve the crude product. - Ensure the solution is fully cooled before filtration to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Preheat the funnel and filter paper during hot filtration to prevent clogging.
Product is still colored after recrystallization. Colored impurities are co-crystallizing with the product. Oxidation occurred during the recrystallization process.- Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. - Perform the recrystallization under an inert atmosphere to minimize oxidation. - Degas the solvent before use by sparging with nitrogen or argon.
Suggested Recrystallization Solvents:

Given the phenolic nature of this compound, a range of solvents and solvent systems can be explored. A good starting point is to test solubility in small quantities of the following:

  • Single Solvents: Toluene, ethyl acetate, water (for highly polar impurities), isopropanol.

  • Solvent Mixtures: Toluene/Heptane, Ethyl Acetate/Hexane, Methanol/Water, Acetone/Water.[5]

A patent for the purification of the parent compound, pyrogallol, suggests the use of hot hydrocarbon solvents like xylene or solvent naphtha, followed by cooling to induce crystallization.[6] This approach may also be effective for this compound.

Troubleshooting Guide: Column Chromatography

Column chromatography is an effective method for separating this compound from both more and less polar impurities.

Problem Possible Cause(s) Troubleshooting Steps
Compound streaks or "tails" on the column. The compound is interacting too strongly with the stationary phase. The mobile phase is not polar enough.- Add a small amount of a polar modifier to the mobile phase, such as acetic acid or formic acid (0.1-1%), to reduce tailing by competing for active sites on the silica gel.[7] - Increase the polarity of the mobile phase.
Poor separation of the desired compound from impurities. The mobile phase polarity is not optimized. The stationary phase is not suitable.- Run a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation.[7] Aim for an Rf value of 0.2-0.4 for the desired compound. - Consider using a different stationary phase, such as alumina or a bonded phase (e.g., C18 for reverse-phase chromatography if the compound is sufficiently non-polar).
The compound appears to be degrading on the column. The silica gel is too acidic, catalyzing degradation. Prolonged exposure to air and light during the purification.- Deactivate the silica gel by adding a small percentage of a base like triethylamine to the mobile phase (use with caution as this can affect the separation of acidic impurities). - Work quickly and shield the column from direct light. - Use degassed solvents to minimize on-column oxidation.
Step-by-Step Protocol for TLC Analysis of this compound
  • Stationary Phase: Silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or methanol).

  • Mobile Phase Selection: Start with a non-polar solvent and gradually increase the polarity. Good starting points for mobile phase systems include:

    • Hexane:Ethyl Acetate (from 9:1 to 1:1)

    • Dichloromethane:Methanol (from 99:1 to 9:1)

    • Toluene:Acetone (9:1) has been reported as a good mobile phase for phenolic compounds.[7]

  • Development: Develop the TLC plate in a chamber saturated with the mobile phase.

  • Visualization:

    • UV Light (254 nm): The compound should be UV active due to the aromatic ring.

    • Staining: Use a suitable staining reagent for phenols. A common and effective stain is a p-anisaldehyde solution followed by gentle heating. Phenols typically give colored spots (violet, blue, red, grey, or green).[8] Another option is spraying with a 2% solution of ferric chloride (FeCl3) in ethanol, which often produces colored complexes with phenols.[3]

Visualization of Key Concepts

Experimental Workflow for Purification

PurificationWorkflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final Final Product Crude Crude this compound TLC TLC Analysis Crude->TLC Assess Purity & Impurities Recrystallization Recrystallization TLC->Recrystallization High Purity / Crystalline Column Column Chromatography TLC->Column Complex Mixture Pure Pure Product Recrystallization->Pure Column->Pure Characterization Characterization (NMR, MS, etc.) Pure->Characterization

Caption: A general workflow for the purification and analysis of this compound.

Logical Relationship of Purification Challenges

Challenges Compound This compound Oxidation Susceptibility to Oxidation Compound->Oxidation Polarity High Polarity Compound->Polarity Impurities Colored Impurities (Quinones) Oxidation->Impurities Recrystallization_Issues Recrystallization Challenges Polarity->Recrystallization_Issues Chromatography_Issues Chromatography Challenges Polarity->Chromatography_Issues Impurities->Recrystallization_Issues Impurities->Chromatography_Issues

Caption: Interplay of chemical properties leading to purification challenges.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methylpyrogallol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of methylpyrogallol. It addresses common challenges and offers evidence-based solutions to optimize reaction conditions, maximize yield, and ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to methylpyrogallol?

There are several established methods for synthesizing methylpyrogallol, each with its own advantages and disadvantages. The choice of route often depends on the available starting materials, desired scale, and required purity. Key methods include:

  • Methylation of pyrogallol: This can be achieved using reagents like dimethyl sulfate or methyl iodide.[1]

  • Oxidation of o-vanillin: A well-documented method involves the oxidation of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) with hydrogen peroxide.[1]

  • Decarboxylation of 2,3-dihydroxy-4-methoxybenzoic acid. [1]

  • Microbial synthesis: Engineered microorganisms can produce pyrogallol, which can then be methylated. This is a more environmentally friendly approach.[2][3]

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors. A systematic troubleshooting approach is essential. Consider the following:

  • Incomplete reaction: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, re-evaluate your reaction time, temperature, and catalyst activity.

  • Side reactions: The formation of undesired byproducts is a common cause of low yields. These can include over-methylation leading to trimethoxybenzene or dimerization of the product.[4][5]

  • Product loss during workup: Methylpyrogallol has some water solubility. Ensure you are using an appropriate extraction solvent and performing a sufficient number of extractions. Additionally, check for product loss during filtration or other purification steps.[6]

  • Reagent quality: The purity of your starting materials and reagents is critical. Use freshly distilled or high-purity reagents whenever possible.

Q3: I am observing the formation of a dark-colored reaction mixture. Is this normal?

The development of a dark color, particularly in oxidation reactions, is often observed.[1] This can be due to the formation of colored byproducts or the oxidation of phenolic compounds. While not always indicative of a failed reaction, it is crucial to monitor the reaction to ensure the desired product is being formed. The use of an inert atmosphere, such as nitrogen or argon, can help to minimize oxidation.[1]

Q4: How can I effectively purify the final methylpyrogallol product?

Purification is a critical step to obtain high-purity methylpyrogallol. Common methods include:

  • Distillation under reduced pressure: This is a highly effective method for separating methylpyrogallol from non-volatile impurities.[1]

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent can significantly improve purity.[7]

  • Column chromatography: For complex mixtures or to remove closely related impurities, flash column chromatography on silica gel is a powerful technique.

Troubleshooting Guide: Specific Issues and Solutions

Problem 1: Incomplete Reaction or Stalled Conversion

Symptoms:

  • TLC/HPLC analysis shows a significant amount of starting material remaining even after extended reaction times.

  • The reaction seems to stop progressing.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficient Reagent One or more reagents may be the limiting factor.Carefully check the stoichiometry of your reaction. Consider a slight excess of the less expensive reagent.
Low Reaction Temperature The activation energy for the reaction may not be met at the current temperature.Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress. Be cautious of potential side reactions at higher temperatures.[8]
Catalyst Deactivation The catalyst may have lost its activity due to impurities or degradation.Use a fresh batch of catalyst. If using a heterogeneous catalyst, ensure it is properly activated and handled.
Poor Mixing In heterogeneous reactions, inefficient stirring can lead to poor contact between reactants.Increase the stirring rate to ensure the reaction mixture is homogeneous.
Problem 2: Formation of Multiple Products (Low Selectivity)

Symptoms:

  • TLC/HPLC analysis shows multiple spots/peaks in addition to the desired product.

  • The isolated product has a low purity.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Over-methylation In methylation reactions, it's possible to methylate more than one hydroxyl group.Carefully control the stoichiometry of the methylating agent. A slow, dropwise addition of the reagent can improve selectivity.
Oxidative Dimerization Phenolic compounds can undergo oxidative coupling to form dimers or polymers.[5][9]Conduct the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidation. The addition of an antioxidant may also be beneficial.
Incorrect Reaction Temperature Higher temperatures can sometimes favor the formation of side products.[8]Optimize the reaction temperature. A lower temperature may improve selectivity, even if it requires a longer reaction time.
Unsuitable Solvent The solvent can influence the reaction pathway and selectivity.Experiment with different solvents of varying polarity.

Experimental Protocols: A Reference Point

Synthesis of Pyrogallol Monomethyl Ether via Oxidation of o-Vanillin

This protocol is adapted from a well-established procedure.[1]

Materials:

  • 2-hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • 2 N Sodium hydroxide solution

  • 6% Hydrogen peroxide solution

  • Sodium chloride

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Set up a reaction flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a reflux condenser under a nitrogen atmosphere.[1]

  • In the flask, combine 0.4 mole of 2-hydroxy-3-methoxybenzaldehyde and 200 ml of 2 N sodium hydroxide. Stir until the solid dissolves.[1]

  • Slowly add 0.5 mole of 6% hydrogen peroxide from the dropping funnel over approximately 1 hour, maintaining the reaction temperature between 40-50°C.[1] A dark-colored solution will form.[1]

  • After the addition is complete, allow the mixture to cool to room temperature.

  • Saturate the reaction mixture with sodium chloride and extract four times with 100 ml portions of diethyl ether.[1]

  • Combine the ether extracts and dry over anhydrous sodium sulfate.[1]

  • Remove the ether by distillation and distill the residue under reduced pressure to obtain pyrogallol monomethyl ether.[1]

Visualizing the Process

Troubleshooting Workflow for Low Yield

The following diagram outlines a systematic approach to diagnosing and resolving low reaction yields.

TroubleshootingWorkflow start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete side_products Significant Side Products? incomplete->side_products No optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) incomplete->optimize_conditions Yes workup_loss Investigate Workup Losses side_products->workup_loss No optimize_stoichiometry Optimize Reagent Stoichiometry side_products->optimize_stoichiometry Yes modify_workup Modify Workup Protocol (e.g., more extractions) workup_loss->modify_workup reagent_quality Verify Reagent Quality use_pure_reagents Use High-Purity Reagents reagent_quality->use_pure_reagents success Yield Improved optimize_conditions->success optimize_stoichiometry->success modify_workup->reagent_quality use_pure_reagents->success

References

Technical Support Center: Purification of 5-Methylbenzene-1,2,3-triol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylbenzene-1,2,3-triol (also known as 5-methylpyrogallol). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you obtain high-purity this compound for your experiments.

Understanding the Challenges: The Nature of this compound

This compound is a highly functionalized aromatic compound with three adjacent hydroxyl groups, making it a valuable building block in medicinal chemistry and materials science. However, this high degree of functionality also presents several challenges during its purification. The primary issues stem from its synthesis, which often involves the demethylation of a precursor like 3,4,5-trimethoxytoluene, and its inherent susceptibility to oxidation.

Common synthetic routes, such as demethylation using strong Lewis acids like aluminum chloride or boron tribromide, can lead to a mixture of partially demethylated intermediates and other byproducts.[1][2][3] Furthermore, like other pyrogallol derivatives, this compound is sensitive to air and light, readily oxidizing to form colored quinone-type impurities, especially in neutral or alkaline conditions.[4][5][6][7] This guide will provide you with the expertise to identify and eliminate these impurities effectively.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My isolated this compound is colored (pink, brown, or dark purple), but the literature reports it as a white to off-white solid. What is causing the discoloration?

A1: The discoloration of your product is a classic sign of oxidation. The three adjacent hydroxyl groups on the benzene ring make the molecule highly susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, basic conditions, or trace metal impurities. The colored impurities are typically quinone-type compounds formed from the oxidation of the pyrogallol moiety.[4][5][6][7]

Troubleshooting Steps:

  • Work under an inert atmosphere: Whenever possible, handle the compound and its solutions under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

  • Use degassed solvents: Solvents can contain dissolved oxygen. Degas your solvents by sparging with nitrogen or argon, or by using the freeze-pump-thaw method before use.

  • Maintain acidic conditions: The oxidation of phenols is often slower under acidic conditions. If your experimental conditions allow, consider working with slightly acidified solvents.

  • Avoid high temperatures: Prolonged heating can promote oxidation. Use the minimum temperature necessary for dissolution during recrystallization.

  • Storage: Store the purified compound in a dark, cool place under an inert atmosphere.[8] Amber vials are recommended to protect it from light.

Q2: My NMR spectrum shows more than the expected number of aromatic and methoxy signals. What are these impurities?

A2: If your this compound was synthesized via demethylation of a polymethoxylated precursor (e.g., 3,4,5-trimethoxytoluene), the additional signals in your NMR spectrum likely correspond to incompletely demethylated intermediates.[1][9]

Common Impurities from Demethylation:

  • Mon-demethylated intermediates: e.g., 3,4-dihydroxy-5-methoxytoluene, 3,5-dihydroxy-4-methoxytoluene.

  • Di-demethylated intermediates: e.g., 3-hydroxy-4,5-dimethoxytoluene.

  • Starting material: Residual 3,4,5-trimethoxytoluene.

Troubleshooting Steps:

  • Optimize the demethylation reaction: Ensure you are using a sufficient excess of the demethylating agent (e.g., BBr₃, AlCl₃) and adequate reaction time and temperature to drive the reaction to completion.

  • Purification is key: These structurally similar impurities can be challenging to remove. Column chromatography is the most effective method for their separation. Refer to the detailed protocol in the "Experimental Protocols" section.

Q3: I am having difficulty crystallizing my this compound. It either oils out or remains in solution.

A3: "Oiling out" occurs when a compound's solubility in a hot solvent is so high that upon cooling, it separates as a liquid phase rather than forming crystals. This is a common issue with highly polar compounds like this compound. The choice of recrystallization solvent is critical.

Troubleshooting Steps for Recrystallization:

  • Solvent Selection: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For a polar compound like this compound, consider the following solvent systems:

    • Toluene: Can be a good choice for aromatic compounds.

    • Water with a co-solvent: Mixtures of water with methanol or ethanol can be effective. The high polarity of water helps to dissolve the compound when hot, and the organic co-solvent can help to control the crystallization upon cooling.[10][11]

    • Hexane/Ethyl Acetate or Hexane/Acetone: Start by dissolving the compound in a minimal amount of the more polar solvent (ethyl acetate or acetone) and then slowly add the less polar solvent (hexane) until the solution becomes slightly cloudy. Gentle heating should redissolve the compound, and slow cooling should induce crystallization.[10][11]

  • Seeding: If you have a small amount of pure, crystalline material, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus of the solution can create nucleation sites and induce crystallization.

  • Slow Cooling: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer. Rapid cooling can often lead to the formation of smaller, less pure crystals or oiling out.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is designed to separate this compound from less polar impurities, such as partially demethylated intermediates and non-polar byproducts.

1. Materials:

  • Crude this compound
  • Silica gel (60 Å, 230-400 mesh)
  • Hexane (or heptane)
  • Ethyl acetate
  • Dichloromethane (DCM)
  • Methanol
  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
  • Chromatography column

2. Procedure:

Protocol 2: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent system should be determined empirically.

1. Materials:

  • Crude this compound
  • Recrystallization solvent (e.g., toluene, water/methanol, or hexane/ethyl acetate)
  • Erlenmeyer flask
  • Condenser
  • Heating source (e.g., hot plate)
  • Filtration apparatus (e.g., Büchner funnel and flask)

2. Procedure:

Data Presentation

Table 1: Common Solvents for Purification of Phenolic Compounds

Purification MethodSolvent/Solvent SystemPolarityNotes
Recrystallization TolueneLowGood for aromatic compounds.
Water/Methanol or Water/EthanolHighEffective for polar phenols.[10][11]
Hexane/Ethyl AcetateMediumA versatile system for a range of polarities.[10][11]
Hexane/AcetoneMediumSimilar to hexane/ethyl acetate.[10][11]
Column Chromatography Hexane/Ethyl AcetateLow to MediumA standard choice for silica gel chromatography.[12]
Dichloromethane/MethanolMedium to HighGood for more polar compounds.[12]

Visualizations

Workflow for Purification of this compound

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product (from demethylation) tlc TLC Analysis (Determine solvent system) start->tlc Initial Assessment column Column Chromatography (Separate from intermediates) tlc->column Optimized Eluent recrystallization Recrystallization (Remove minor impurities and color) column->recrystallization Partially Purified analysis Purity Check (NMR, LC-MS) recrystallization->analysis Final Product pure_product Pure this compound analysis->pure_product

Caption: A typical workflow for the purification and analysis of this compound.

Logical Relationship of Impurities and Purification Steps

ImpurityRemoval crude Crude Product Incompletely Demethylated Intermediates Oxidation Products (Colored) Reagent Byproducts column Column Chromatography Separates based on polarity Removes less polar intermediates crude:imp1->column Effective Removal crude:imp3->column Effective Removal recrystallization Recrystallization Removes minor impurities Can reduce colored products crude:imp2->recrystallization Partial Removal column->recrystallization Further Purification pure {Pure this compound} recrystallization->pure

Caption: Relationship between impurity types and the primary purification method for their removal.

References

Troubleshooting poor yield in 5-Methylbenzene-1,2,3-triol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth troubleshooting support for researchers encountering low yields and other common issues during the synthesis of 5-Methylbenzene-1,2,3-triol (also known as 5-methylpyrogallol). While several synthetic routes exist, this document focuses on one of the most common and direct methods: the demethylation of 3,4,5-trimethoxytoluene. We will explore the causality behind frequent experimental failures and provide validated protocols to enhance success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.

Q1: My overall yield is very low (<40%). What are the primary reasons for this?

A poor yield in this synthesis is typically not due to a single factor, but a combination of issues related to reaction completeness, product stability, and purification challenges. The most common culprits are:

  • Incomplete Demethylation: The core of the synthesis is the cleavage of three stable aryl-methyl ether bonds. Inadequate stoichiometry of the demethylating agent or non-optimal reaction conditions can lead to a mixture of partially demethylated intermediates and unreacted starting material.

  • Product Oxidation: this compound is a polyhydroxylated phenol, making it highly susceptible to oxidation by atmospheric oxygen. This degradation is often rapid, especially under neutral or basic conditions, and results in the formation of colored, complex quinone-type byproducts and polymeric tars, which significantly reduces the isolable yield of the desired product. The product itself is known to range from a white to dark purple crystal, indicating its sensitivity.[1]

  • Harsh Reaction Conditions: While vigorous conditions are needed for demethylation, excessive heat or overly concentrated reagents can promote side reactions, such as polymerization or other forms of degradation, particularly once the reactive phenol groups are exposed.

  • Sub-optimal Precursor Quality: The purity of the starting material, 3,4,5-trimethoxytoluene, is critical. Impurities from its synthesis can interfere with the demethylation reaction or complicate the final purification.

Q2: My TLC analysis shows a significant amount of starting material (3,4,5-trimethoxytoluene) remaining. How can I drive the reaction to completion?

Observing a large spot corresponding to your starting material is a clear indication of incomplete conversion. Here is how to address it:

  • Re-evaluate Your Demethylating Agent: The choice and amount of demethylating agent are paramount.

    • Boron Tribromide (BBr₃): This is a highly effective but aggressive reagent for cleaving aryl ethers.[2] Ensure you are using at least one equivalent of BBr₃ per methyl group (i.e., a minimum of 3 equivalents for 3,4,5-trimethoxytoluene). Often, a slight excess (e.g., 3.5-4.0 equivalents) is used to compensate for any reaction with trace moisture.

    • Aluminum Chloride (AlCl₃): This Lewis acid is also used for demethylation.[3] Like BBr₃, it must be used in stoichiometric excess. The efficacy of AlCl₃ can be highly dependent on the solvent and the presence of any co-reagents.

  • Optimize Reaction Time and Temperature: Demethylation can be slow, especially at low temperatures. After the initial exothermic addition of the reagent at a low temperature (e.g., 0°C or below), the reaction often needs to be allowed to warm to room temperature and stirred for an extended period (12-24 hours). Monitor the reaction by TLC until the starting material spot is faint or absent. A gentle warming (e.g., to 40-50°C) can sometimes increase the rate, but must be done cautiously to avoid product degradation.

  • Ensure Anhydrous Conditions: All Lewis acid demethylating agents react violently with water. Any moisture in your solvent or on your glassware will consume the reagent, rendering it ineffective for the desired reaction. Ensure all glassware is oven-dried and solvents are freshly distilled from an appropriate drying agent.

Q3: My isolated product is a dark, oily tar instead of a crystalline solid. What causes this discoloration and how can it be prevented?

The formation of a dark, intractable material is almost always due to the oxidation of the highly sensitive triol product.

  • Causality: Phenols, especially those with multiple hydroxyl groups like pyrogallol derivatives, have low oxidation potentials. In the presence of oxygen, they are easily converted to semiquinone radicals, which can then couple to form dimers or polymerize into complex, colored mixtures.[2] This process is often catalyzed by trace metals and light.

  • Preventative Measures:

    • Maintain an Inert Atmosphere: The single most critical factor is the rigorous exclusion of oxygen. Conduct the entire reaction, work-up, and purification under a blanket of an inert gas like nitrogen or argon.

    • Degas Solvents: Before use, sparge all solvents (reaction solvent, extraction solvents, chromatography eluents) with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Acidic Work-up: During the aqueous work-up, maintain acidic conditions. The protonated form of the phenol is less susceptible to oxidation than the phenoxide anion, which can form at neutral or basic pH. Quench the reaction with cold, dilute acid (e.g., HCl).

    • Use of Antioxidants: In some cases, adding a small amount of a reducing agent like sodium bisulfite or sodium dithionite to the aqueous phase during extraction can help prevent oxidation.

Q4: I am observing multiple product spots on my TLC plate that are not the starting material. What are these side products?

Besides the desired product and starting material, you may see spots corresponding to:

  • Partially Demethylated Intermediates: These would be 5-methyl-dimethoxy-phenols and 5-methyl-monomethoxy-diphenols. They will have Rf values between your non-polar starting material and your highly polar final product. Their presence indicates insufficient reaction time or an inadequate amount of demethylating agent.

  • Oxidation/Dimerization Products: These are often a series of colored compounds. On a TLC plate, they may appear as a streak near the baseline or as multiple distinct, often faint, spots. These are formed as described in Q3.

Visualized Experimental Workflow & Logic

Overall Synthesis Pathway

The following diagram outlines the common two-step synthesis starting from p-cresol.

Synthesis_Pathway PCresol p-Cresol TMT 3,4,5-Trimethoxytoluene PCresol->TMT Multiple Steps (e.g., Bromination, Methylation, Methoxylation) Product This compound TMT->Product Demethylation (e.g., BBr3 or AlCl3) Anhydrous, Inert Atmosphere

Caption: Synthesis route from p-cresol to this compound.

Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose and solve poor yield issues.

Troubleshooting_Tree Start Poor Yield Observed TLC Analyze Crude Reaction Mixture by TLC Start->TLC SM_High High Amount of Starting Material TLC->SM_High Predominant Starting Material Streaking Significant Streaking / Dark Baseline Spot TLC->Streaking Dark & Tarry Appearance Multi_Spots Multiple Intermediate Spots TLC->Multi_Spots Spots between SM and Product Incomplete_Rxn Cause: Incomplete Reaction SM_High->Incomplete_Rxn Oxidation Cause: Product Oxidation Streaking->Oxidation Multi_Spots->Incomplete_Rxn Solution_Rxn Solution: 1. Increase equivalents of reagent. 2. Increase reaction time/temp. 3. Ensure anhydrous conditions. Incomplete_Rxn->Solution_Rxn Solution_Ox Solution: 1. Use inert atmosphere (N2/Ar). 2. Degas all solvents. 3. Perform acidic work-up. Oxidation->Solution_Ox

Caption: Decision tree for troubleshooting low yield synthesis.

Experimental Protocols & Data

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

WARNING: Boron tribromide is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum.

  • Reaction Setup: Dissolve 3,4,5-trimethoxytoluene (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M concentration) under a positive pressure of inert gas.

  • Reagent Addition: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of BBr₃ (3.5 eq) in anhydrous DCM dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not rise above -65°C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 12-24 hours, monitoring the progress by TLC (see Table 2).

  • Quenching: Once the reaction is complete, cool the flask to 0°C in an ice bath. Very slowly and carefully, add degassed methanol dropwise to quench the excess BBr₃. (Caution: Highly exothermic reaction, gas evolution) .

  • Work-up: Add cold, degassed 1M HCl solution and stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with a suitable solvent (e.g., ethyl acetate, 3x).

  • Washing: Wash the combined organic layers with degassed brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product immediately via flash column chromatography on silica gel, using a degassed eluent system (e.g., hexane/ethyl acetate gradient).

Data Tables

Table 1: Typical Reaction Parameters

ParameterValue/ConditionRationale
Starting Material 3,4,5-TrimethoxytoluenePrecursor with three methyl ether groups to be cleaved.
Reagent Boron Tribromide (BBr₃)Powerful Lewis acid for efficient aryl ether cleavage.[2]
Stoichiometry 3.5 - 4.0 equivalentsAn excess is required to drive the reaction to completion.
Solvent Anhydrous DichloromethaneCommon inert solvent for this transformation.
Temperature -78°C to Room TempLow initial temperature controls the exothermic reaction.
Atmosphere Nitrogen or ArgonPrevents oxidation of the sensitive triol product.
Reaction Time 12 - 24 hoursDemethylation can be slow and requires time for completion.

Table 2: Representative TLC Analysis

Eluent System: 30% Ethyl Acetate in Hexane

CompoundTypical Rf ValueAppearance under UV (254 nm)Notes
3,4,5-Trimethoxytoluene~0.75QuenchingStarting Material
Partially Demethylated Intermediates0.3 - 0.6QuenchingWill appear as one or two spots.
This compound ~0.15 Quenching Desired Product
Oxidation Byproducts~0.0 (Baseline)Colored StreakIndication of product degradation.

References

Degradation pathways of methylpyrogallol under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Methylpyrogallol Degradation in Experimental Settings

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with methylpyrogallol. Due to its chemical structure, methylpyrogallol is susceptible to degradation under common experimental conditions, which can lead to inconsistent results, loss of activity, and analytical challenges. This document provides in-depth answers to frequently encountered problems, troubleshooting strategies, and validated protocols to ensure the integrity of your experiments.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental principles governing the stability of methylpyrogallol.

Q1: My methylpyrogallol solution is rapidly turning yellow/brown. What is happening and how can I prevent it?

Answer:

The discoloration you are observing is a classic indicator of methylpyrogallol degradation, primarily through a process called autoxidation .[1] Methylpyrogallol, a polyphenol, is highly susceptible to reacting with dissolved oxygen in your solvent.[2] This is not merely a cosmetic change; it signifies a chemical transformation of your starting material into a complex mixture of byproducts, altering its concentration and biological activity.

The process is significantly accelerated in neutral to alkaline conditions (pH > 7).[3] In an alkaline environment, the hydroxyl (-OH) groups on the methylpyrogallol ring are deprotonated, making the molecule much more easily oxidized. The reaction proceeds through several stages, beginning with the formation of a semiquinone radical and a superoxide radical.[1] These highly reactive species then participate in a cascade of further reactions, ultimately forming colored ortho-quinone products and, eventually, undefined polymeric materials similar to humic acids.[4]

To prevent discoloration and degradation, consider these critical preventative measures:

  • pH Control: Prepare your solutions in a slightly acidic buffer (e.g., pH 4-6). Avoid neutral or alkaline buffers like Tris-HCl at pH > 7.5 unless absolutely required by the experimental design, and if so, use the solution immediately.

  • Oxygen Removal: Use solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon. Prepare solutions in a glove box or under a stream of inert gas if possible. Reducing the level of dissolved oxygen is a viable way to stabilize aqueous solutions of pyrogallol derivatives.[2]

  • Antioxidant Addition: For aqueous solutions, consider adding a small amount of a stabilizing antioxidant like sodium sulfite or EDTA.[5][6] EDTA helps by chelating metal ions that can catalyze oxidation reactions.[5]

  • Temperature Control: Prepare and store your solutions at low temperatures (2-8°C). Higher temperatures increase the rate of chemical reactions, including degradation.[7]

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil to prevent potential photodegradation.[7][8]

Q2: What are the primary degradation pathways I should be aware of?

Answer:

Methylpyrogallol can degrade through three main pathways. Understanding which pathway is most likely in your experimental setup is key to troubleshooting.

  • Autoxidation: This is the most common and rapid degradation pathway in solution. It is an oxygen-dependent, non-enzymatic process. The primary products are hydrogen peroxide (H₂O₂) and methylpyrogallol-ortho-quinone.[4] This quinone is highly reactive and can polymerize, leading to the brown coloration and complex mixtures observed in aged solutions. The rate of autoxidation is highly dependent on pH, dissolved oxygen concentration, and the presence of metal ions.[2][3]

  • Enzymatic Degradation: In biological systems (e.g., cell culture, tissue homogenates, or microbial studies), enzymes can actively metabolize methylpyrogallol. Enzymes like peroxidases or polyphenol oxidases can catalyze its oxidation.[9] For instance, dye-decolorizing peroxidases have been shown to degrade various phenolic compounds.[10] This pathway is highly specific and depends on the biological matrix you are working with.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[11] The chromophoric structure of methylpyrogallol can absorb light energy, leading to the formation of excited states that can react with oxygen or other molecules, resulting in decomposition.[12] While often slower than autoxidation, it can be a significant factor in experiments involving prolonged light exposure.

The following diagram illustrates the general autoxidation pathway, which is often the primary concern for researchers.

G cluster_main Autoxidation Pathway of Methylpyrogallol MP Methylpyrogallol M_SQ Methylpyrogallol Semiquinone Radical MP->M_SQ + O₂ - H⁺ O2 Dissolved Oxygen (O₂) Superoxide Superoxide Radical (O₂⁻) Alkali Alkaline pH (OH⁻) Alkali->MP accelerates deprotonation M_Q Methylpyrogallol o-Quinone M_SQ->M_Q + O₂⁻ + H⁺ Superoxide->M_Q H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 Dismutation Polymer Complex Polymeric Products (Colored) M_Q->Polymer Polymerization

Caption: Autoxidation cascade of methylpyrogallol.

Q3: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. Could these be degradation products?

Answer:

Yes, it is highly probable. The appearance of new, unexpected peaks, often with lower retention times (for more polar products) on a reverse-phase column, is a strong indication of degradation. Forced degradation studies are performed to intentionally create and identify these products to develop stability-indicating analytical methods.[13]

Here’s how to approach this issue:

  • Characterize the New Peaks: Use a mass spectrometer (MS) detector coupled with your HPLC to determine the mass-to-charge ratio (m/z) of the unknown peaks. Degradation products of methylpyrogallol will have predictable mass shifts.

  • Compare with Known Pathways: Analyze the mass data in the context of expected chemical transformations. For example:

    • Oxidation: An initial oxidation to the quinone form would result in a loss of 2 mass units (-2H).

    • Hydroxylation: Reaction with hydroxyl radicals (which can be formed during autoxidation) could add 16 mass units (+O).

    • Dimerization/Polymerization: Look for peaks with masses that are multiples or combinations of the parent compound's mass.

  • Perform a Forced Degradation Study: To confirm, intentionally degrade a sample of methylpyrogallol (e.g., by adjusting the pH to 9-10 and incubating for a short period, or by exposing it to a UV lamp). Analyze this sample by HPLC-MS. The peaks that increase in this intentionally degraded sample should correspond to the unknown peaks in your experimental samples.[13][14]

Potential Transformation Description Change in Mass (Da) Common Cause
Quinone Formation Oxidation of two hydroxyl groups.-2Autoxidation
Hydroxylation Addition of a hydroxyl group.+16Advanced Oxidation
Dimerization Coupling of two methylpyrogallol molecules.+ (Mass of Parent - 2)Autoxidation/Polymerization
Ring Opening Cleavage of the aromatic ring.VariableAdvanced Oxidation/Photodegradation

This systematic approach will help you identify the degradation products and understand the stability of methylpyrogallol under your specific analytical conditions.[14][15]

Section 2: Troubleshooting & Methodologies

This section provides step-by-step protocols and workflows to manage and monitor the stability of methylpyrogallol.

Protocol 1: Preparation of a Stabilized Methylpyrogallol Stock Solution

This protocol is designed to minimize degradation during solution preparation and storage for non-biological experiments.

Materials:

  • Methylpyrogallol powder

  • High-purity, deoxygenated water or appropriate organic solvent (e.g., DMSO, ethanol)

  • Citrate or acetate buffer (e.g., 50 mM, pH 5.0)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Solvent Preparation: Sparge your chosen solvent (e.g., pH 5.0 buffer) with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.[2]

  • Weighing: Accurately weigh the required amount of methylpyrogallol powder in a clean container.

  • Dissolution: Add the deoxygenated solvent to the powder. Perform this step under a gentle stream of the inert gas to maintain an oxygen-free headspace.

  • Mixing: Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking, which can reintroduce oxygen.

  • Storage: Aliquot the stock solution into amber glass vials, flush the headspace with inert gas before sealing, and store at -20°C or -80°C for long-term storage. For short-term use, store at 2-8°C.[8]

  • Quality Control: Before use, especially after storage, visually inspect the solution for any color change. For critical applications, verify the concentration and purity using a freshly prepared standard via HPLC.

Protocol 2: Workflow for Monitoring Degradation

This workflow provides a systematic approach to assess the stability of methylpyrogallol under your specific experimental conditions.

G cluster_workflow Stability Monitoring Workflow start 1. Prepare Methylpyrogallol Solution (Protocol 1) stress 2. Aliquot and Expose to Stress Conditions (e.g., 37°C, specific pH, light) start->stress control Control Condition (e.g., 4°C, dark, pH 5) start->control sample 3. Collect Samples at Defined Time Points (t=0, 1h, 4h, 24h, etc.) stress->sample control->sample analysis 4. Analyze Samples (HPLC-UV/MS or UV-Vis) sample->analysis interpret 5. Interpret Data: - Plot [Compound] vs. Time - Identify new peaks analysis->interpret end 6. Determine Stability and Shelf-Life interpret->end

Caption: Workflow for assessing experimental stability.

Detailed Steps for Analysis (Step 4):

  • Using UV-Vis Spectroscopy:

    • Dilute your samples to fall within the linear range of your spectrophotometer.

    • Scan the absorbance from 200-700 nm.

    • Monitor the primary absorbance peak of methylpyrogallol. A decrease indicates degradation.

    • Simultaneously, monitor the increase in absorbance in the 400-450 nm region, which is characteristic of quinone formation from pyrogallol-type compounds.[4] This provides a direct measure of the appearance of oxidation products.

  • Using HPLC-UV/MS:

    • Use a suitable reverse-phase column (e.g., C18).

    • Develop a gradient method, for example, using a mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Inject samples from each time point.

    • Quantify the peak area of the parent methylpyrogallol compound to determine its loss over time.

    • Use the MS detector to identify the masses of new peaks that appear or increase in area over time, corresponding to degradation products.[13][14]

By following these guidelines and protocols, researchers can significantly improve the reproducibility and reliability of their experiments involving methylpyrogallol, ensuring that observed effects are attributable to the compound of interest and not its degradation artifacts.

References

5-Methylbenzene-1,2,3-triol interference in common biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Interference in Common Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methylbenzene-1,2,3-triol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate potential assay interference caused by this compound.

Introduction: The Double-Edged Sword of a Polyphenol

This compound, also known as 5-methylpyrogallol, belongs to the benzenetriol family, a class of polyphenolic compounds. Its structure, featuring three hydroxyl groups on a benzene ring, imparts significant antioxidant and redox properties. While these characteristics are of interest in drug discovery and other biomedical research, they are also the primary reasons for its potential to interfere with a wide range of biological assays. Understanding these interference mechanisms is crucial for generating accurate and reproducible data.

Polyphenolic compounds are often flagged as potential Pan-Assay Interference Compounds (PAINS). PAINS are molecules that appear to be active in multiple assays but are, in fact, false positives due to their chemical properties rather than specific interactions with a biological target. This guide will help you determine if your observations are genuine biological effects or assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its key chemical features?

A1: this compound (CAS No. 609-25-6) is a derivative of pyrogallol. Its key structural feature is the presence of three hydroxyl (-OH) groups attached to a toluene backbone. This arrangement makes the molecule highly susceptible to oxidation and a potent reducing agent.

Q2: Why is this compound likely to interfere in my assays?

A2: The interference potential of this compound stems from its chemical structure, which is common to many polyphenolic compounds. The primary mechanisms of interference include:

  • Redox Activity: The hydroxyl groups can readily donate electrons, allowing the compound to act as a reducing agent. This can directly interact with assay reagents that are sensitive to redox conditions, such as tetrazolium salts (e.g., MTT, XTT) or resazurin.

  • Oxidative Liability and Peroxide Production: In aqueous, oxygenated environments (like typical assay buffers), this compound and its analogs like pyrogallol can auto-oxidize. This process can generate reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[1][2] This can lead to non-specific effects on cells or assay components.

  • Optical Interference: Aromatic compounds like this compound absorb ultraviolet (UV) and sometimes visible light. If the compound's absorbance spectrum overlaps with the excitation or emission wavelengths of your assay's detection method, it can lead to false readings. Based on its close structural analog, pyrogallol, this compound is expected to absorb light in the UV range.[3][4]

  • Protein Reactivity and Aggregation: Polyphenols can non-specifically interact with proteins through hydrogen bonding and hydrophobic interactions. At higher concentrations, they can form aggregates that sequester and denature proteins, leading to apparent inhibition of enzyme activity.

Q3: My compound shows potent activity in a cell viability assay (e.g., MTT). Is it real?

A3: It is crucial to be cautious. The apparent "activity" might be an artifact. In an MTT assay, the tetrazolium salt is reduced to a colored formazan product by cellular dehydrogenases. As a potent reducing agent, this compound can directly reduce the MTT reagent in a cell-free environment, leading to a false-positive signal that can be misinterpreted as increased cell viability or proliferation. Conversely, its pro-oxidant activities at certain concentrations could induce cytotoxicity, which would be a genuine biological effect. Specific controls are necessary to distinguish between these possibilities.

Q4: Can this compound interfere with my ELISA results?

A4: Yes, interference in ELISAs is possible through several mechanisms. If your ELISA uses a horseradish peroxidase (HRP) conjugate, the redox properties of this compound could interfere with the HRP-catalyzed substrate conversion. Additionally, if the compound absorbs light at the wavelength used to measure the colored product (e.g., 450 nm for TMB), it will lead to artificially high background readings. Non-specific binding to antibodies or the target protein can also occur.

Troubleshooting Guides

This section provides step-by-step protocols to identify and mitigate potential interference from this compound in your experiments.

Guide 1: Assessing Optical Interference

Objective: To determine if this compound absorbs or emits light at the wavelengths used in your assay.

Protocol:

  • Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.

  • Use a spectrophotometer or plate reader to scan the absorbance of the solution across a range of wavelengths, including the excitation and emission wavelengths of your assay.

  • For fluorescence-based assays, measure the fluorescence of the compound solution alone at the assay's excitation and emission wavelengths to check for autofluorescence.

  • Analyze the data: If you observe significant absorbance or fluorescence at your assay's wavelengths, this indicates a high potential for optical interference.

Mitigation Strategies:

  • Subtract Background: For each concentration of the compound, measure a parallel blank well containing only the compound in assay buffer and subtract this value from your experimental wells.

  • Use a Different Assay: If the interference is severe, consider an orthogonal assay with a different detection method (e.g., a luminescence-based assay if you are currently using fluorescence).

Guide 2: Investigating Redox-Based Interference in Cell Viability Assays (e.g., MTT, XTT, Resazurin)

Objective: To determine if this compound directly reduces the assay's indicator dye.

Protocol:

  • Perform a cell-free version of your assay.

  • Prepare serial dilutions of this compound in your cell culture medium (without cells) in a 96-well plate.

  • Add the viability reagent (e.g., MTT, XTT, resazurin) to each well according to the manufacturer's protocol.

  • Incubate the plate for the same duration as your cellular assay.

  • Read the absorbance or fluorescence at the appropriate wavelength.

  • Analyze the data: A concentration-dependent increase in signal in the absence of cells confirms that the compound is directly reducing the indicator dye.

Mitigation Strategies:

  • Choose a Non-Redox-Based Viability Assay: Use an alternative method to measure cell viability, such as a lactate dehydrogenase (LDH) release assay (which measures membrane integrity) or a cell counting method (e.g., Trypan blue exclusion or automated cell counting). Note that polyphenols can also interfere with LDH assays, so validation is still necessary.

  • ATP-Based Assays: Assays that measure intracellular ATP levels (e.g., CellTiter-Glo®) are generally less susceptible to redox interference.

Guide 3: Detecting Non-Specific Enzyme Inhibition due to Aggregation

Objective: To determine if observed enzyme inhibition is due to the formation of compound aggregates.

Protocol:

  • Perform your enzyme inhibition assay under standard conditions.

  • Repeat the assay with the inclusion of a non-ionic detergent, such as 0.01% (v/v) Triton X-100 or Tween-20, in the assay buffer. Add the detergent to the buffer before adding your compound.

  • Compare the dose-response curves obtained with and without the detergent.

  • Analyze the data: A significant rightward shift in the IC₅₀ value (i.e., a decrease in potency) in the presence of the detergent strongly suggests that the inhibition is, at least in part, due to aggregation.

Mitigation Strategies:

  • Include Detergent: If the presence of a low concentration of detergent does not interfere with your assay's biology, you can include it in your standard protocol to minimize aggregation-based artifacts.

  • Vary Enzyme Concentration: True inhibitors should have an IC₅₀ that is independent of the enzyme concentration. If the IC₅₀ increases with higher enzyme concentrations, aggregation is likely.

Data Presentation and Visualization

Summary of Potential Interferences
Assay TypePotential Interference MechanismKey Indicator
Cell Viability (MTT, XTT, Resazurin) Direct reduction of indicator dyeSignal increase in cell-free assay
Enzyme Assays Protein aggregationLoss of inhibition with detergent
Redox effects on enzyme/cofactorsAltered activity in presence of reducing agents
ELISA (HRP-based) Interference with HRP-substrate reactionAltered signal in cell-free system
Optical interference (colorimetric)Compound absorbs at readout wavelength
Fluorescence-Based Assays Autofluorescence or quenchingSignal from compound alone or signal reduction

Experimental Workflows and Signaling Pathways

Workflow for Investigating Assay Interference

Interference_Workflow cluster_optical Optical Interference Check cluster_redox Redox Interference Check cluster_aggregation Aggregation Check cluster_conclusion Conclusion start Initial 'Hit' with This compound abs_scan Measure Absorbance Spectrum start->abs_scan cell_free Perform Cell-Free Assay (e.g., MTT + compound) start->cell_free detergent_assay Run Assay with/without 0.01% Triton X-100 start->detergent_assay fluor_scan Check for Autofluorescence abs_scan->fluor_scan overlap Overlap with Assay Wavelengths? fluor_scan->overlap overlap->cell_free No interference High Likelihood of Interference - Use Orthogonal Assay - Implement Mitigation overlap->interference Yes signal_increase Signal Increase? cell_free->signal_increase signal_increase->detergent_assay No signal_increase->interference Yes ic50_shift IC50 Shift? detergent_assay->ic50_shift ic50_shift->interference Yes real_effect Interference Unlikely - Proceed with Further Validation ic50_shift->real_effect No

Caption: A logical workflow for troubleshooting potential assay interference by this compound.

Mechanisms of Redox Interference

Redox_Interference cluster_assay Assay System compound This compound (Reduced Form) oxidized_compound Oxidized Compound (e.g., Quinone) compound->oxidized_compound e⁻ donation mtt MTT (Tetrazolium) (Yellow, Soluble) compound->mtt Direct Reduction (False Positive) o2 O₂ compound->o2 Auto-oxidation oxidized_compound->compound Cellular Reductases formazan Formazan (Purple, Insoluble) h2o2 H₂O₂ o2->h2o2 Forms Peroxide cell_damage Cell Damage (Cytotoxicity) h2o2->cell_damage reagent_oxidation Reagent Oxidation (Interference) h2o2->reagent_oxidation

Caption: Potential redox cycling and interference pathways of this compound in biological assays.

References

Technical Support Center: Scaling Up the Synthesis of 5-Methylbenzene-1,2,3-triol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis of 5-Methylbenzene-1,2,3-triol (also known as 5-methylpyrogallol). Recognizing the challenges of scaling chemical synthesis, this document moves beyond simple protocols to offer a framework for troubleshooting, optimization, and strategic decision-making.

Section 1: Synthesis Strategy & Core Protocols

The synthesis of this compound on a laboratory or pilot scale is typically approached via two primary routes, each with distinct advantages and challenges. The choice of route often depends on the available starting materials, equipment (e.g., high-pressure reactors), and desired purity profile.

Strategic Overview: Choosing Your Synthesis Pathway

The selection of a synthetic route is the most critical decision in a scale-up campaign. The following diagram outlines the primary pathways derived from common precursors.

cluster_0 Route A: Demethylation Pathway pCresol p-Cresol DBMT 3,5-Dibromo-4-methoxytoluene pCresol->DBMT Bromination & Methylation TMT 3,4,5-Trimethoxytoluene DBMT->TMT Methoxylation Target Target Product: This compound TMT->Target Demethylation StartB 2,6-Diamino-4-methylphenol (as Dihydrochloride Salt) StartB->Target Aqueous Hydrolysis

Caption: High-level strategic pathways to this compound.

Protocol 1: Demethylation of 3,4,5-Trimethoxytoluene (Route A)

This route offers excellent control and is often preferred for achieving high purity on a lab scale. The synthesis of the precursor, 3,4,5-Trimethoxytoluene, typically starts from p-cresol.[1] The critical final step is the complete demethylation of all three methoxy groups.

Step-by-Step Methodology:

  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a suitably sized, dry glass reactor equipped with a mechanical stirrer, thermocouple, and a pressure-equalizing dropping funnel.

  • Solvent and Substrate: Dissolve 3,4,5-Trimethoxytoluene (1.0 eq) in a dry, chlorinated solvent such as Dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of Boron Tribromide (BBr₃, ~3.5 eq) in DCM via the dropping funnel. Maintain the internal temperature below -70 °C. Causality: BBr₃ is a powerful Lewis acid ideal for cleaving aryl methyl ethers. The reaction is highly exothermic, and slow addition at low temperature is critical to prevent uncontrolled side reactions and ensure complete demethylation.[2]

  • Reaction & Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS. Once complete, carefully quench the reaction by slowly adding it to a stirred vessel of crushed ice and water.

  • Work-up & Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude solid is often dark due to impurities. Purify via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization from a suitable solvent system (e.g., Toluene/Hexane) to yield this compound as a crystalline solid.

Protocol 2: Aqueous Hydrolysis of 2,6-diamino-4-methylphenol (Route B)

This method is adapted from a patented industrial process and is suitable for larger-scale synthesis where high-pressure equipment is available.[3] It avoids chlorinated solvents and costly chromatography but requires specialized hardware.

Step-by-Step Methodology:

  • Reactor Charging: Charge a high-pressure autoclave (e.g., made of Titanium or Hastelloy to resist corrosion) with a solution of 2,6-diamino-4-methylphenol dihydrochloride in deionized water. The concentration should be kept relatively low, typically in the range of 5-10 wt%.[3]

  • Inerting: Seal the reactor and purge the headspace thoroughly with Nitrogen to remove all oxygen. Causality: The triol product is highly susceptible to oxidation at elevated temperatures, which would lead to significant yield loss and the formation of colored, polymeric impurities.

  • Reaction Conditions: Heat the reactor to 250 °C. The pressure will rise due to the water vapor pressure at this temperature. Maintain this temperature for approximately 8 hours with constant stirring.[3]

  • Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature. Once cooled, carefully vent the reactor.

  • Isolation and Purification: Filter the resulting aqueous solution to remove any insoluble byproducts. The product can be isolated from the aqueous solution by extraction with a suitable organic solvent (e.g., Ethyl Acetate). The combined organic extracts are then dried and concentrated. The crude product can be further purified by vacuum sublimation or recrystallization.

Section 2: Troubleshooting Guide (Q&A Format)

Q: My reaction yield is consistently low. What are the common causes?

A: Low yield can stem from several factors depending on the chosen route:

  • Incomplete Reaction (Route A): Insufficient demethylating agent (BBr₃) or reaction time can lead to partially methylated intermediates. Verify completion with LC-MS before quenching. Ensure your BBr₃ is of high quality, as it can degrade with moisture.

  • Product Oxidation (Route B): This is the most common failure mode for the hydrolysis route. The presence of residual oxygen in the autoclave will lead to severe degradation of the electron-rich triol product at high temperatures. Ensure the inerting process is robust (multiple vacuum/N₂ cycles).

  • Side Reactions: In Route A, excessive temperatures during BBr₃ addition can cause undesired side reactions on the aromatic ring. In Route B, excessively high temperatures or prolonged reaction times can lead to charring or polymerization.[3]

  • Work-up Losses: this compound has some water solubility. During the extraction phase, ensure the aqueous layer is thoroughly extracted multiple times to maximize recovery.

Q: The final product is dark brown or black and difficult to purify. How can I minimize this?

A: Product discoloration is almost always due to oxidation.

  • Strictly Anaerobic Conditions: Handle the compound under an inert atmosphere whenever possible, especially during purification steps when the product is in solution and heated.

  • Antioxidant Use: For storage or during work-up, adding a small amount of a reducing agent like sodium bisulfite to the aqueous phase can help prevent oxidation.

  • Purification Strategy: If you have a dark crude product, consider using activated charcoal treatment. Dissolve the crude material in a suitable solvent, add a small amount of activated charcoal, stir briefly (5-10 minutes), and filter through Celite. Be aware this can reduce yield. Column chromatography is often the most effective method for removing colored impurities.

Q: Scaling up my demethylation (Route A) is causing a dangerous exotherm. How can I manage this?

A: The reaction of BBr₃ is highly exothermic. Scaling up reduces the surface-area-to-volume ratio, making heat dissipation less efficient.

  • Control Addition Rate: The primary method of thermal control is to slow the addition of the BBr₃ solution. Use a syringe pump for precise, slow addition.

  • Efficient Cooling: Ensure your reactor has a powerful and efficient cooling system. For larger scales, a simple ice bath is insufficient. A cryostat or a larger dry ice/acetone bath with good thermal contact is necessary.

  • Reverse Addition: Consider adding the substrate solution to the BBr₃ solution (while still maintaining low temperatures). This keeps the BBr₃ in excess initially, which can sometimes improve control, but must be tested on a small scale first.

Q: How do I definitively confirm the identity and purity of my final product?

A: A combination of analytical techniques is required:

  • ¹H and ¹³C NMR: This will confirm the structure, showing the characteristic aromatic protons, the methyl group, and the carbon signals.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is a good indicator of purity. Literature values range from 124-129 °C.[3] A broad or depressed melting range suggests impurities.

  • HPLC/LC-MS: This is the best method for determining purity. A single sharp peak indicates high purity. This technique can also be used to track reaction progress.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when performing this synthesis?

A: For Route A , Boron Tribromide (BBr₃) is the main hazard. It is highly corrosive, toxic, and reacts violently with water, releasing HBr gas. Always handle it in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). For Route B , the primary hazard is operating a high-pressure, high-temperature reactor. This requires specialized training and equipment with appropriate safety features like burst discs and pressure relief valves.

Q: Which synthesis route is more suitable for a pilot-scale (1-10 kg) production?

A: Route B (Hydrolysis) is generally more amenable to large-scale production despite the initial capital cost of a high-pressure reactor.[3] It uses water as a solvent, avoids costly reagents like BBr₃ and large volumes of organic solvents for chromatography, making it more cost-effective and "greener" at scale. Route A (Demethylation) is often challenging to scale due to the cost, hazardous nature of BBr₃, and the need for large-scale chromatography.

Q: How critical is an inert atmosphere during work-up and purification?

A: It is highly critical . The 1,2,3-triol (pyrogallol) functionality is extremely sensitive to air oxidation, especially in solution or when heated. This oxidation leads to a complex mixture of colored byproducts that are difficult to remove. Performing extractions, filtrations, and concentrations under a nitrogen blanket will significantly improve the final product's quality and color.

Q: What are the best practices for storing this compound?

A: The pure, solid material should be stored in an amber glass bottle under an inert atmosphere (argon or nitrogen) and kept in a cool, dark, and dry place. For long-term storage, refrigeration is recommended. Storing it in this manner will prevent degradation and discoloration over time.

Section 4: Data & Characterization

Table 1: Physical and Chemical Properties
PropertyValueSource
IUPAC Name This compound-
CAS Number 609-25-6[4]
Molecular Formula C₇H₈O₃[3]
Molecular Weight 140.14 g/mol -
Appearance White to off-white crystalline powder[5]
Melting Point 124.5 - 125 °C[3]
Boiling Point 137 °C @ 3 torr[5]
Table 2: Comparison of Synthesis Routes
ParameterRoute A: DemethylationRoute B: High-Pressure Hydrolysis
Starting Material 3,4,5-Trimethoxytoluene2,6-diamino-4-methylphenol
Key Reagent Boron Tribromide (BBr₃)Water
Solvent Dichloromethane (DCM)Water
Temperature -78 °C to Room Temp.~250 °C
Pressure AtmosphericHigh Pressure (>40 bar)
Purification Column ChromatographyExtraction / Recrystallization
Pros High purity achievable, good control"Greener" solvent, fewer steps, cheaper raw materials
Cons Hazardous reagent, expensive, requires chromatographyRequires specialized high-pressure reactor, risk of oxidation

Section 5: Visualized Workflow for Purification

The following workflow illustrates the critical steps and decision points for purifying the crude product, emphasizing the need to prevent oxidation.

start Crude Product (Post-Workup) dissolve Dissolve in Minimum Hot Solvent (e.g., Toluene) Under N₂ Atmosphere start->dissolve charcoal_q Is solution very dark? dissolve->charcoal_q charcoal_step Add Activated Charcoal (1-2% w/w) Stir 10 min, Hot Filter Through Celite® Under N₂ charcoal_q->charcoal_step Yes cool Allow to Cool Slowly for Recrystallization charcoal_q->cool No charcoal_step->cool isolate Isolate Crystals by Filtration Under N₂ Blanket cool->isolate wash Wash with Cold, Deoxygenated Hexane isolate->wash dry Dry in Vacuum Oven at Low Temperature (<50°C) wash->dry finish Pure Crystalline Product Store Under Inert Gas dry->finish

Caption: A typical workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of a Novel Spectrophotometric Method for the Quantification of 5-Methylbenzene-1,2,3-triol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of a novel UV-Vis spectrophotometric method for the quantification of 5-Methylbenzene-1,2,3-triol against traditional chromatographic techniques. It is intended for researchers, scientists, and drug development professionals who require accurate and efficient analytical methods for this compound. This document delves into the validation of the new method, presenting supporting experimental data and adhering to internationally recognized guidelines.

Introduction: The Need for a New Approach

This compound, a key intermediate in various synthetic processes, demands precise and reliable quantification. While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and established techniques, they often involve significant capital investment, complex sample preparation, and longer analysis times.[1][2] This guide introduces a novel, rapid, and cost-effective UV-Vis spectrophotometric method and rigorously validates its performance in accordance with the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines.[3][4][5]

The core principle of this new method lies in the formation of a colored complex that can be measured spectrophotometrically, offering a simpler and faster alternative to chromatographic separations. This guide will objectively compare the performance of this new method with established alternatives, providing the necessary data for an informed decision on its adoption.

Methodology Comparison: Principles and Practicalities
FeatureNovel UV-Vis Spectrophotometric MethodHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Formation of a colored complex with a specific reagent, with absorbance measured at a characteristic wavelength.[6]Separation of the analyte from a mixture based on its differential partitioning between a stationary and a mobile phase.[7]Separation of volatile compounds based on their partitioning between a stationary phase and an inert carrier gas.[2]
Instrumentation UV-Vis SpectrophotometerHPLC system (pump, injector, column, detector)GC system (injector, column, oven, detector)
Sample Preparation Simple dilution, minimal to no extraction required.Filtration, and sometimes complex extraction and derivatization.Often requires derivatization to increase volatility and thermal stability.
Analysis Time Rapid (minutes per sample).[8]Moderate (can range from several minutes to over an hour per sample).[7]Moderate to long, depending on the temperature program.
Cost Low initial investment and running costs.High initial investment and ongoing costs for solvents and columns.High initial investment and costs for gases and columns.
Selectivity Can be susceptible to interference from other compounds that absorb at the same wavelength or react with the coloring agent.[9]High selectivity due to efficient separation on the column.High selectivity, especially when coupled with a mass spectrometer (GC-MS).[10]
Validation of the Novel Spectrophotometric Method: A Deep Dive

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[11] The following sections detail the validation parameters for the new spectrophotometric method, as per ICH Q2(R2) guidelines.[12][13][14]

The validation process follows a structured approach to ensure all performance characteristics of the method are thoroughly evaluated.

ValidationWorkflow cluster_prep Preparation cluster_validation Validation Parameters cluster_doc Documentation A Prepare Standard & Sample Solutions B Method Optimization (Wavelength, Reagent Conc.) A->B C Specificity B->C Validate D Linearity & Range C->D E Accuracy & Precision D->E F LOD & LOQ E->F G Robustness F->G H Compile Validation Report G->H Document I Method Suitability Statement H->I

Caption: Workflow for the validation of the new analytical method.

1. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with an appropriate solvent (e.g., methanol or water, depending on solubility).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Prepare the sample containing this compound by dissolving a known amount in the chosen solvent and diluting to fall within the calibration range.

2. Method Optimization:

  • Wavelength Selection: Scan the colored complex of this compound across the UV-Vis spectrum (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

  • Reagent Concentration: Optimize the concentration of the color-forming reagent to ensure complete reaction and stable color development.

3. Validation Parameters:

  • Specificity: Analyze placebo samples (matrix without the analyte) to ensure no interference at the λmax of the analyte. Spike the placebo with the analyte and confirm the response is solely from the analyte. A lack of specificity can sometimes be addressed by employing a combination of analytical procedures.[15]

  • Linearity: Prepare a series of at least five concentrations of the analyte. Plot the absorbance versus concentration and determine the correlation coefficient (r²), which should be close to 1.

  • Range: The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[3]

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery. Typically, triplicate samples are analyzed at three different concentrations.[15]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.

    • Intermediate Precision: Assess the method's precision on different days, with different analysts, and on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately introduce small variations in method parameters (e.g., pH, temperature, reagent concentration) and evaluate the impact on the results to demonstrate the method's reliability during normal usage.[15]

Comparative Performance Data

The following table summarizes the validation results for the novel spectrophotometric method compared to a typical HPLC method.

Validation ParameterNovel UV-Vis Spectrophotometric MethodTypical HPLC MethodICH Acceptance Criteria
Linearity (r²) > 0.999> 0.999≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%99.0% - 101.0%98.0% - 102.0%
Precision (RSD%) < 2.0%< 1.5%≤ 2.0%
LOD 0.5 µg/mL0.1 µg/mL-
LOQ 1.5 µg/mL0.3 µg/mL-
Robustness PassedPassedNo significant effect on results

As the data indicates, the novel spectrophotometric method demonstrates performance that is well within the acceptance criteria set by the ICH, making it a viable alternative to the more resource-intensive HPLC method for many applications.[12]

Conclusion: A Validated and Viable Alternative

The validated UV-Vis spectrophotometric method presented in this guide offers a compelling alternative for the routine quantification of this compound. Its simplicity, speed, and low cost, combined with proven accuracy and precision, make it an attractive option for high-throughput screening, in-process control, and quality control laboratories where the ultimate in sensitivity and selectivity of chromatographic methods is not a prerequisite.

This guide provides the foundational data and protocols for researchers and drug development professionals to confidently implement and adapt this method for their specific needs. The self-validating nature of the described protocols ensures robust and reliable results, contributing to the overall quality and efficiency of the analytical workflow.

References

A Comparative Analysis of the Antioxidant Activity of 5-Methylbenzene-1,2,3-triol and Pyrogallol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents and robust drug formulations, the role of antioxidants cannot be overstated. These molecules are pivotal in mitigating oxidative stress, a key contributor to a myriad of pathological conditions. This guide provides an in-depth comparative analysis of two phenolic compounds with significant antioxidant potential: 5-Methylbenzene-1,2,3-triol and its parent compound, pyrogallol. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, a hypothesis on their relative antioxidant efficacy based on structural differences, and detailed experimental protocols for their comparative evaluation.

Introduction: The Significance of Phenolic Antioxidants

Phenolic compounds are a cornerstone of antioxidant research, primarily due to their ability to scavenge free radicals and chelate metal ions. Pyrogallol (benzene-1,2,3-triol), a simple polyphenol, is a well-established antioxidant known for its potent radical-scavenging capabilities.[1] Its three vicinal hydroxyl groups are crucial to its activity, readily donating hydrogen atoms to neutralize reactive oxygen species (ROS).[2] The introduction of a methyl group to the pyrogallol backbone, resulting in this compound, presents an intriguing modification that warrants a thorough investigation of its impact on antioxidant efficacy.

This guide will delve into the structural nuances of these two molecules, propose a hypothesis regarding their comparative antioxidant activity, and provide the necessary experimental frameworks to validate these claims.

Structural Comparison and a Hypothesis on Antioxidant Activity

The antioxidant activity of phenolic compounds is intrinsically linked to their molecular structure, particularly the number and arrangement of hydroxyl groups and the nature of other substituents on the aromatic ring.

Pyrogallol (Benzene-1,2,3-triol): The three hydroxyl groups in a vicinal arrangement on the benzene ring are the primary determinants of pyrogallol's high antioxidant activity. This configuration allows for the donation of hydrogen atoms to free radicals, and the resulting phenoxyl radical is stabilized through resonance.

This compound: This derivative introduces a methyl group at the 5-position of the pyrogallol ring. The impact of this methyl group on antioxidant activity is twofold and presents a compelling subject for investigation:

  • Inductive Effect (Electron-Donating): The methyl group is an electron-donating group.[3] This inductive effect increases the electron density on the aromatic ring, which can, in turn, weaken the O-H bonds of the hydroxyl groups. A lower bond dissociation enthalpy (BDE) facilitates easier hydrogen atom donation to free radicals, potentially enhancing the antioxidant activity.[4]

  • Steric Hindrance: Conversely, the presence of the methyl group can introduce steric hindrance. This may impede the approach of bulky free radicals to the hydroxyl groups, potentially reducing the radical scavenging efficiency, particularly in assays involving large radical molecules.[4][5]

Hypothesis: Based on these structural considerations, it is hypothesized that this compound may exhibit comparable or even slightly enhanced antioxidant activity compared to pyrogallol, particularly in assays where the electron-donating effects of the methyl group are predominant and steric hindrance is not a limiting factor. However, for bulkier radicals, pyrogallol might show superior activity.

To rigorously test this hypothesis, a series of well-established in vitro antioxidant assays are recommended.

Experimental Protocols for Comparative Antioxidant Activity Assessment

To provide a comprehensive and objective comparison, a multi-assay approach is essential. The following are detailed, step-by-step methodologies for three widely accepted antioxidant assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from deep violet to pale yellow.[6]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

    • Test Compounds (1 mg/mL stock): Accurately weigh and dissolve 10 mg of pyrogallol and this compound in 10 mL of methanol. Prepare serial dilutions from this stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Positive Control: Prepare a stock solution of Ascorbic Acid or Trolox in methanol at a similar concentration range.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the test compound dilutions (or positive control/methanol as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare DPPH Solution A1 Add DPPH to 96-well plate P1->A1 100 µL P2 Prepare Test Compound Dilutions A2 Add Samples/Controls P2->A2 100 µL P3 Prepare Positive Control P3->A2 A1->A2 A3 Incubate (30 min, dark) A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate % Scavenging Activity A4->D1 D2 Determine IC50 Value D1->D2

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[4]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compounds and Positive Control: Prepare as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the test compound dilutions (or positive control/methanol as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare ABTS/Potassium Persulfate Mixture P2 Incubate (12-16h, dark) to generate ABTS•+ P1->P2 P3 Dilute ABTS•+ to working solution P2->P3 A1 Add ABTS•+ to 96-well plate P3->A1 190 µL P4 Prepare Test Compound Dilutions A2 Add Samples/Controls P4->A2 10 µL A1->A2 A3 Incubate (6 min, dark) A2->A3 A4 Measure Absorbance at 734 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Determine TEAC D1->D2

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[7][8]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm to 37°C before use.

    • Test Compounds and Standard: Prepare as described for the DPPH assay. A ferrous sulfate (FeSO₄·7H₂O) solution is used to create a standard curve.

  • Assay Procedure (96-well plate format):

    • Add 180 µL of the FRAP reagent to each well.

    • Take a baseline reading at 593 nm.

    • Add 20 µL of the test compound dilutions (or standard/blank) to the respective wells.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from the standard curve of Fe²⁺ concentration and is expressed as µM of Fe²⁺ equivalents.

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Acetate Buffer P4 Mix to create FRAP Reagent P1->P4 P2 Prepare TPTZ Solution P2->P4 P3 Prepare FeCl₃ Solution P3->P4 A1 Add FRAP Reagent to 96-well plate P4->A1 180 µL P5 Prepare Test Compounds & Fe²⁺ Standard A2 Add Samples/Standard P5->A2 20 µL A1->A2 A3 Incubate (4 min, 37°C) A2->A3 A4 Measure Absorbance at 593 nm A3->A4 D1 Construct Fe²⁺ Standard Curve A4->D1 D2 Determine Fe²⁺ Equivalents D1->D2

Data Presentation and Interpretation

For a clear and concise comparison, the experimental data should be summarized in a tabular format.

Table 1: Comparative Antioxidant Activity of Pyrogallol and this compound

CompoundDPPH IC50 (µg/mL)ABTS TEAC (µM Trolox Eq/µg)FRAP Value (µM Fe²⁺ Eq/µg)
PyrogallolExperimental ValueExperimental ValueExperimental Value
This compoundExperimental ValueExperimental ValueExperimental Value
Ascorbic Acid (Control)Experimental ValueExperimental ValueExperimental Value
Trolox (Control)Experimental ValueExperimental ValueExperimental Value

A lower IC50 value in the DPPH assay indicates higher antioxidant activity. Higher TEAC and FRAP values indicate greater antioxidant capacity. The results from these assays will provide a robust dataset to either support or refute the initial hypothesis.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of the antioxidant activities of this compound and pyrogallol. By understanding their structural differences and employing a multi-assay approach, researchers can gain valuable insights into the structure-activity relationships of phenolic antioxidants. The experimental data generated will be instrumental in guiding the selection and development of potent antioxidant compounds for various therapeutic and industrial applications.

Future studies could expand upon this work by investigating the antioxidant activity of these compounds in more complex biological systems, such as cell-based assays, to assess their cytoprotective effects and bioavailability. Furthermore, exploring other derivatives of pyrogallol could lead to the discovery of even more potent and specific antioxidant agents.

References

The Impact of a Methyl Group: A Comparative Guide to the Structure-Activity Relationship of Methylpyrogallol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of pharmacologically active scaffolds, the simple benzene-1,2,3-triol structure of pyrogallol is a recurring motif, celebrated for its potent antioxidant and pro-oxidant activities. This dual nature makes it a compelling starting point for drug design, particularly in oncology and neurodegenerative disease research. However, the journey from a simple polyphenol to a refined therapeutic agent is one of chemical subtlety and precise structural modification. This guide delves into the critical role of one of the simplest, yet most impactful, modifications: the addition of a methyl group.

Here, we explore the structure-activity relationship (SAR) of methylpyrogallol derivatives. We will dissect how the introduction of a methyl group onto the pyrogallol core modulates its biological activity, comparing the parent compound to its methylated analogs. This analysis is grounded in established biochemical principles and supported by comparative experimental data, offering a framework for researchers to rationally design more potent and selective therapeutic agents.

The Pyrogallol Core: A Double-Edged Sword

The foundational activity of pyrogallol stems from its three adjacent hydroxyl (-OH) groups. This arrangement is key to its potent antioxidant properties, as it can readily donate hydrogen atoms to neutralize free radicals. The resulting phenoxy radical is stabilized by resonance across the aromatic ring.

However, this same reactivity is responsible for its pro-oxidant effects, which are harnessed for anticancer applications. Pyrogallol can undergo auto-oxidation, generating reactive oxygen species (ROS) such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[1] In the context of cancer cells, which often have a compromised antioxidant defense system, this ROS generation can induce overwhelming oxidative stress, leading to DNA damage, cell cycle arrest, and apoptosis.[1]

Introducing the Methyl Group: A Subtle Shift with Major Consequences

The addition of a methyl (-CH₃) group, an alkyl substitution, may seem minor, but it fundamentally alters the physicochemical properties of the pyrogallol molecule in several key ways:

  • Increased Lipophilicity: The methyl group is nonpolar, increasing the molecule's overall hydrophobicity. This is a critical factor in drug design, as it can enhance the molecule's ability to cross cellular membranes and the blood-brain barrier. The neuroprotective effects of related phenolic compounds, such as gallic acid derivatives, have been shown to depend significantly on their hydrophobicity, which influences their ability to interact with and protect neuronal cells.[2]

  • Electron-Donating Effect: The methyl group is weakly electron-donating, which can influence the redox potential of the hydroxyl groups, potentially making the molecule a more potent antioxidant.

  • Steric Hindrance: The position of the methyl group can introduce steric bulk, influencing how the molecule interacts with enzyme active sites or biological receptors.

These changes collectively modulate the bioactivity of the parent pyrogallol. Let's examine this through the lens of specific biological activities.

Comparative Analysis of Biological Activities

Antioxidant and Radical Scavenging Activity

The primary measure of antioxidant efficacy is the ability to scavenge free radicals. The addition of electron-donating groups like methyl is expected to enhance this activity. While direct comparative data for 4-methylpyrogallol vs. 5-methylpyrogallol is sparse in readily available literature, SAR studies on other phenols provide a strong predictive framework. For instance, incorporating multiple pyrogallol units into a macrocyclic structure has been shown to noticeably improve antioxidant activity.[3][4] This suggests that modifications enhancing the electron-donating capacity of the ring system are beneficial.

The antioxidant capacity is typically measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. A lower IC₅₀ (half-maximal inhibitory concentration) value in these assays indicates higher potency.

Table 1: Comparative Antioxidant Activity of Pyrogallol and Related Phenolic Compounds

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Key Structural FeatureReference
Pyrogallol Potent (Specific values vary by study)Potent1,2,3-trihydroxybenzene[5]
Gallic Acid 4.052.93Additional Carboxyl Group[6]
Syringic Acid 9.8Not AvailableTwo Methoxy Groups, One OH[6]
Vanillic Acid >100Not AvailableOne Methoxy Group, One OH[6]

Disclaimer: The IC₅₀ values are compiled from different studies. Direct comparison should be made with caution as experimental conditions can vary.[6]

Causality Behind Experimental Choice: The DPPH and ABTS assays are chosen because they are stable, commercially available radicals that provide a rapid and reliable measure of a compound's ability to donate a hydrogen atom or an electron, which is the primary mechanism of antioxidant action for phenols.[5][6]

Cytotoxicity and Anticancer Potential

The anticancer activity of pyrogallol is largely attributed to its ability to generate ROS and induce apoptosis.[1] How does methylation affect this?

  • Enhanced Cellular Uptake: Increased lipophilicity from the methyl group can lead to better penetration into cancer cells, potentially increasing the intracellular concentration and thus the cytotoxic effect.

  • Modulation of Redox Cycling: The electron-donating nature of the methyl group could influence the rate of auto-oxidation and ROS production.

Pyrogallol has demonstrated significant cytotoxicity against a range of cancer cell lines. The addition of alkyl groups to other phenolic scaffolds, like quercetin, has been shown to produce derivatives with superior cytotoxicity compared to the parent compound.[7] For example, 7-O-geranylquercetin, an alkylated derivative, showed broad-spectrum cytotoxic activity.[7] This supports the hypothesis that alkylation can be a viable strategy to enhance anticancer potency.

Table 2: Cytotoxicity of Pyrogallol Against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48hAssayReference
DU145 Prostate Cancer58.89 ± 3.06SRB[1]
PC3 Prostate Cancer45.79 ± 1.82SRB[1]
A549 Lung Cancer~40 (at 24h)MTT
HCT 116 Colon CancerPotent (Specific IC₅₀ varies)Various[8]

Logical Relationship: From Structure to Cytotoxicity

SAR_Cytotoxicity cluster_structure Structural Modification cluster_properties Physicochemical Change cluster_mechanism Cellular Mechanism cluster_outcome Biological Outcome Pyrogallol Pyrogallol Core (1,2,3-triol) Methylation Addition of -CH₃ (Methylpyrogallol) Pyrogallol->Methylation Lipophilicity Increased Lipophilicity Methylation->Lipophilicity adds nonpolar group Redox Altered Redox Potential Methylation->Redox e⁻ donating Uptake Enhanced Cell Membrane Permeation Lipophilicity->Uptake ROS Modulated ROS Generation Redox->ROS Cytotoxicity Potentially Increased Cytotoxicity (IC₅₀ ↓) Uptake->Cytotoxicity ROS->Cytotoxicity

Caption: Logical flow from methylation to potential enhancement of cytotoxicity.

Neuroprotective Effects

In neurodegenerative diseases, oxidative stress and neuroinflammation are key pathological features.[2] The ability of a compound to act as an antioxidant and cross the blood-brain barrier (BBB) is paramount. Methylation, by increasing lipophilicity, is a promising strategy for enhancing the neuroprotective potential of pyrogallol.

Structure-activity studies of gallic acid derivatives have shown that their neuroprotective effects are dependent on both antioxidant capacity and hydrophobicity.[2] Compounds with an optimal balance of these two properties are more effective at preventing oxidative stress-induced injury in neuronal cell lines. Therefore, it is highly probable that methylpyrogallol derivatives would exhibit superior neuroprotective activity compared to the more polar parent pyrogallol, assuming they retain potent antioxidant activity.

Key Experimental Protocols

To ensure trustworthiness and reproducibility, the protocols used to compare these derivatives must be robust. Below are standardized, step-by-step methodologies for the key assays discussed.

Protocol: DPPH Radical Scavenging Assay

This protocol determines the ability of a compound to neutralize the DPPH radical.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations for the test compound (e.g., pyrogallol, methylpyrogallol) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution. For the control, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

  • IC₅₀ Determination: Plot the scavenging percentage against the compound concentration and determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells, providing an indirect measure of cell viability.[9][10]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, DU145) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (pyrogallol, methylpyrogallol) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm.

  • IC₅₀ Determination: Calculate the percentage of cell viability relative to the control and plot it against the compound concentration to determine the IC₅₀ value.

Experimental Workflow: Cytotoxicity Comparison

MTT_Workflow start Start: Cancer Cell Line (e.g., A549) seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Treat with Compounds (Pyrogallol vs. Methyl-Derivatives) + Controls incubate1->treat incubate2 4. Incubate 24-72h treat->incubate2 mtt 5. Add MTT Reagent incubate2->mtt incubate3 6. Incubate 3-4h (Formazan Formation) mtt->incubate3 solubilize 7. Solubilize Crystals (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability & Determine IC₅₀ read->analyze end End: Comparative Cytotoxicity Data analyze->end

Caption: Step-by-step workflow for comparing cytotoxicity via MTT assay.

Conclusion and Future Directions

The structure-activity relationship of methylpyrogallol derivatives is a clear illustration of how minor structural modifications can profoundly impact biological activity. The introduction of a methyl group is predicted to enhance lipophilicity, which can lead to improved cellular uptake and blood-brain barrier penetration. This suggests that methylpyrogallol derivatives are likely to be more potent anticancer and neuroprotective agents than the parent compound.

However, this guide also highlights a gap in the current literature: a lack of direct, side-by-side comparative studies of different methylpyrogallol isomers (e.g., 4-methyl vs. 5-methyl). Future research should focus on the systematic synthesis and evaluation of these isomers to elucidate the specific effects of the methyl group's position on activity. Such studies will be invaluable for the rational design of next-generation therapeutics based on the versatile pyrogallol scaffold.

References

A Comparative Guide to the Efficacy of Pyrogallol: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Editor's Note: The initial request for this guide concerned the compound 5-Methylbenzene-1,2,3-triol. A comprehensive search of scientific literature and databases revealed a lack of published in vitro and in vivo efficacy data for this specific molecule. To fulfill the spirit of the request and provide a robust example of a comparative guide, this document has been prepared on its well-studied parent compound, Pyrogallol (Benzene-1,2,3-triol) . The principles, experimental designs, and data interpretation frameworks presented herein are directly applicable to the evaluation of novel phenolic compounds.

Introduction: Pyrogallol, a Pro-Oxidant with Therapeutic Potential

Pyrogallol (1,2,3-trihydroxybenzene) is a simple phenolic compound found in various plants and is a component of some traditional medicines.[1][2] While structurally simple, its biological activity is complex and paradoxical. Pyrogallol is a potent pro-oxidant, known for its ability to undergo autoxidation in physiological solutions, generating a significant flux of reactive oxygen species (ROS), particularly superoxide anions (O₂•⁻).[3][4] This pro-oxidant behavior is the cornerstone of its biological effects.

In a therapeutic context, the controlled induction of oxidative stress can be a powerful strategy, especially in oncology. Cancer cells often exist in a state of heightened basal oxidative stress, making them more vulnerable to further ROS insults than healthy cells.[5] This guide provides a comparative analysis of the preclinical efficacy of Pyrogallol, examining the translation of its potent in vitro activities—from antioxidant and anti-inflammatory assays to cytotoxicity in cancer cell lines—to its therapeutic effects observed in in vivo animal models. We will dissect the experimental data, explain the causality behind the chosen methodologies, and explore the underlying molecular mechanisms that bridge the gap between the petri dish and the preclinical subject.

In Vitro Efficacy Profile of Pyrogallol

The in vitro evaluation of a compound like Pyrogallol serves as the foundational screening phase. These assays are designed to be rapid, high-throughput, and mechanistic, allowing for the quantification of specific biological activities in a controlled environment.

Antioxidant vs. Pro-Oxidant Duality

Pyrogallol's interaction with free radicals is context-dependent. In chemical assays, its hydroxyl groups can readily donate hydrogen atoms to neutralize radicals. However, in biological systems, its primary effect is the generation of ROS.

  • Radical Scavenging Activity: In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, Pyrogallol demonstrates potent free radical scavenging. It can reduce the stable violet DPPH radical to a yellow-colored non-radical form. Studies show that at a concentration of 100 µg/mL, Pyrogallol can inhibit over 93% of DPPH radicals, and at 500 µM, it achieves 92.77% inhibition.[6][7] This activity is comparable to or even greater than standard antioxidants like ascorbic acid and caffeic acid at similar concentrations.[7][8]

Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases. Pyrogallol has been shown to modulate inflammatory pathways in cellular models.

  • Inhibition of Pro-Inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inflammation, Pyrogallol dose-dependently inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[9] It has also been identified as the active anti-inflammatory component in Emblica officinalis extracts, where it was shown to inhibit the expression of pro-inflammatory genes (IL-8, IL-6, ICAM-1) in bronchial epithelial cells challenged with P. aeruginosa.[1][2]

Anti-Cancer Cytotoxicity

The most compelling in vitro data for Pyrogallol lies in its potent and selective cytotoxicity against cancer cells. This effect is primarily driven by its ability to generate overwhelming oxidative stress, leading to cell cycle arrest and apoptosis.[5][8]

  • Mechanism of Action: Pyrogallol-induced ROS production depletes intracellular glutathione (GSH), a key cellular antioxidant, creating a severe redox imbalance.[5] This triggers stress-activated protein kinase pathways (e.g., JNK, p38) and inhibits pro-survival pathways like PI3K/Akt.[5][10] This cascade culminates in the activation of the intrinsic mitochondrial pathway of apoptosis, characterized by the upregulation of Bax, downregulation of Bcl-2, loss of mitochondrial membrane potential, and activation of caspase-3 and PARP cleavage.[11][12][13]

The table below summarizes the cytotoxic efficacy of Pyrogallol across various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Pyrogallol in Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ Value Key Outcome Reference(s)
PC-3 Prostate Cancer 55.53 µM G0/G1 Arrest, Apoptosis [12]
DU145 Prostate Cancer 58.89 µM G0/G1 Arrest, Apoptosis [14]
H441 Lung Adenocarcinoma Not specified G2/M Arrest, Apoptosis [11]
H520 Lung Squamous Carcinoma Not specified G2/M Arrest, Apoptosis [11]

| As4.1 | Juxtaglomerular Cells | ~60 µM | G2 Arrest, Apoptosis |[13] |

Detailed Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for assessing the free radical scavenging ability of a compound in vitro.

  • Reagent Preparation:

    • Prepare a 0.1 mM working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in spectrophotometric-grade methanol. This solution should be freshly made and kept in the dark to prevent degradation.

    • Prepare a stock solution of Pyrogallol in methanol. Create a series of dilutions from this stock to test a range of concentrations (e.g., 10 µg/mL to 500 µg/mL).

    • Prepare a positive control, such as Ascorbic Acid, at the same concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the various Pyrogallol dilutions to the respective wells.

    • For the control wells, add 100 µL of methanol instead of the test sample.

    • Mix the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the percent inhibition against the sample concentrations.

Diagram: In Vitro Screening Workflow

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_data Data Analysis Compound Pyrogallol Stock Solution DPPH DPPH Assay (Antioxidant) Compound->DPPH Treatment LPS LPS-stimulated Macrophages (Anti-inflammatory) Compound->LPS Treatment MTT MTT Assay (Cytotoxicity) Compound->MTT Treatment CellLines Cancer Cell Lines (e.g., PC-3, H441) CellLines->LPS Seeding CellLines->MTT Seeding FACS Flow Cytometry (Cell Cycle, Apoptosis) CellLines->FACS Seeding WB Western Blot (Protein Expression) CellLines->WB Seeding IC50 IC50 Calculation DPPH->IC50 Stats Statistical Analysis LPS->Stats MTT->IC50 FACS->Stats MoA Mechanism of Action (MoA) Elucidation WB->MoA IC50->MoA Stats->MoA

Caption: Workflow for the in vitro evaluation of Pyrogallol.

In Vivo Efficacy of Pyrogallol

Translating in vitro findings to a complex biological system is the critical next step. In vivo studies in animal models assess not only the efficacy of a compound but also provide initial insights into its pharmacokinetics, safety, and systemic effects.

Anti-Cancer Efficacy in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a gold standard for preclinical cancer research.

  • Lung Cancer Model: In a xenograft model using human lung cancer cells (H441 and H520), intraperitoneal administration of Pyrogallol over five weeks resulted in a significant regression of the tumor volume compared to vehicle-treated controls.[11][15] This study confirmed that the in vitro cytotoxic effects translate into tangible anti-tumor activity.

  • Colon and Prostate Cancer Models: Similar efficacy has been observed in other models. In a murine model of colon cancer, Pyrogallol treatment considerably reduced tumor size, with an effect comparable to the standard chemotherapeutic drug doxorubicin but with less toxicity.[15][16] In a prostate cancer xenograft model, oral administration of Pyrogallol (2.5-5 mg/kg) for two weeks also led to a significant reduction in tumor growth, which was correlated with increased expression of apoptotic markers in the tumor tissue.[12]

Table 2: In Vivo Anti-Cancer Efficacy of Pyrogallol

Animal Model Cancer Type Administration Route & Dose Treatment Duration Key Outcome Reference(s)
Nude Mice Lung Cancer (H441) Intraperitoneal 5 Weeks Tumor regression [11]
Mice Colon Cancer Not specified Not specified Reduced tumor size, comparable to doxorubicin [16]

| Nude Mice | Prostate Cancer (PC-3) | Oral (p.o.), 2.5-5 mg/kg | 2 Weeks | Reduced tumor growth, increased apoptosis markers |[12] |

Anti-Inflammatory Activity

While less explored than its anti-cancer effects, Pyrogallol's anti-inflammatory properties have been validated in vivo.

  • Systemic Inflammation: In a mouse model of diet-induced obesity, which is associated with chronic low-grade inflammation, oral administration of a Pyrogallol-containing compound was shown to alleviate systemic inflammation.[17]

  • Acute Inflammation Model: The carrageenan-induced paw edema model is a classic method to assess acute anti-inflammatory activity.[18][19][20] An injection of carrageenan into a rodent's paw induces a robust inflammatory response characterized by edema (swelling).[21] Pre-treatment with an effective anti-inflammatory agent significantly reduces this swelling. Given Pyrogallol's potent in vitro anti-inflammatory effects, it is projected to show significant efficacy in this model.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard for evaluating the acute anti-inflammatory potential of a test compound in vivo.

  • Animal Acclimatization:

    • Use male Wistar rats (180-200g). Acclimatize the animals for at least one week before the experiment, with free access to food and water.

  • Grouping and Dosing:

    • Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 5 mg/kg), and Pyrogallol treatment groups (e.g., 10, 20, 40 mg/kg).

    • Administer the vehicle, Indomethacin, or Pyrogallol via the desired route (e.g., intraperitoneal or oral) 30-60 minutes before inducing inflammation.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer a 0.1 mL subcutaneous injection of 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation:

    • The increase in paw volume (edema) is calculated by subtracting the initial volume from the post-injection volume.

    • The percentage inhibition of edema is calculated as: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

Diagram: In Vivo Experimental Workflow

G cluster_model Model Development cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint cluster_analysis Ex Vivo Analysis Animals Acclimatize Mice/Rats Implant Implant Human Tumor Cells (Xenograft Model) Animals->Implant Grouping Randomize into Groups (Vehicle, Pyrogallol, Positive Control) Implant->Grouping Dosing Administer Treatment (e.g., Oral, IP) for X weeks Grouping->Dosing Measure Monitor Body Weight & Tumor Volume Dosing->Measure Endpoint Endpoint: Sacrifice & Tissue Harvest Measure->Endpoint Histo Histopathology (H&E) Endpoint->Histo IHC Immunohistochemistry (e.g., Ki-67, Caspase-3) Endpoint->IHC WB Western Blot on Tumor Lysates Endpoint->WB

Caption: Workflow for an in vivo anti-cancer xenograft study.

Bridging the Gap: Mechanism of Action and Data Correlation

A successful preclinical candidate demonstrates a strong correlation between its in vitro potency and in vivo efficacy. For Pyrogallol, the data aligns well. Its potent in vitro cytotoxicity, driven by ROS generation and apoptosis induction, is mirrored by significant tumor regression in vivo. The molecular markers of apoptosis (e.g., cleaved caspase-3) observed in cell culture are also elevated in tumor tissues from Pyrogallol-treated animals.[12]

However, the transition from a simplified in vitro system to a whole organism introduces complexities like absorption, distribution, metabolism, and excretion (ADME). The pro-oxidant nature of Pyrogallol, while beneficial for killing cancer cells, also carries a risk of systemic toxicity, with some reports noting potential hepatotoxic and nephrotoxic effects.[4] This underscores the critical importance of in vivo studies to identify a therapeutic window where efficacy is achieved without unacceptable toxicity.

The multifaceted mechanism of Pyrogallol involves the modulation of several key signaling pathways.

Diagram: Pyrogallol's Anti-Cancer Signaling Pathways

G cluster_mito Mitochondrial Apoptosis cluster_cellcycle Cell Cycle Arrest Pyrogallol Pyrogallol ROS ↑ Reactive Oxygen Species (ROS) ↓ Glutathione (GSH) Pyrogallol->ROS Cyclins ↓ Cyclin B1, Cdc25c Pyrogallol->Cyclins PI3K PI3K/Akt Pathway ROS->PI3K Inhibits MAPK JNK/p38 MAPK Pathway ROS->MAPK Activates Nrf2 Nrf2 Pathway ROS->Nrf2 Activates Bcl2 ↓ Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Normally promotes MAPK->Bcl2 Bax ↑ Bax (Pro-apoptotic) MAPK->Bax Mito Mitochondrial Membrane Disruption Bcl2->Mito Bax->Mito Caspase ↑ Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Arrest G2/M or G0/G1 Arrest Cyclins->Arrest

Caption: Pyrogallol's mechanism of action in cancer cells.

Conclusion and Future Directions

Pyrogallol serves as a compelling case study for a simple, naturally derived molecule with potent anti-cancer and anti-inflammatory properties. The in vitro data consistently demonstrates its ability to induce oxidative stress, trigger apoptosis in cancer cells, and suppress inflammatory mediators. Crucially, these findings are largely validated by in vivo studies, which show significant tumor regression and anti-inflammatory effects in preclinical models.

The strong correlation between the in vitro and in vivo data supports the pro-oxidant mechanism as the primary driver of its efficacy. However, this same mechanism necessitates careful toxicological evaluation to establish a safe therapeutic index. Future research should focus on:

  • Pharmacokinetic and Biodistribution Studies: To understand how Pyrogallol is absorbed, distributed, and metabolized, and whether it preferentially accumulates in tumor tissue.

  • Advanced In Vivo Models: Utilizing patient-derived xenografts (PDXs) or syngeneic models to better predict clinical response.

  • Combination Therapies: Investigating whether Pyrogallol can sensitize tumors to conventional chemotherapy or radiation, potentially allowing for lower, less toxic doses of these agents.

References

A Comprehensive Guide to the Cross-Reactivity of 5-Methylbenzene-1,2,3-triol with Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced field of molecular sciences, understanding the specificity of a compound is not just an academic pursuit but a critical component of successful research and development. This guide provides a detailed examination of the cross-reactivity of 5-Methylbenzene-1,2,3-triol, a phenolic compound of growing interest, with other structurally similar phenols.[1][2] By delving into the principles of cross-reactivity, outlining rigorous experimental methodologies, and presenting comparative data, this document aims to equip you with the necessary insights to navigate the challenges of molecular specificity.

The Significance of this compound and the Imperative of Cross-Reactivity Assessment

This compound, a derivative of pyrogallol, is characterized by a benzene ring substituted with three hydroxyl groups and one methyl group.[1][2] This molecular structure is the basis for its notable antioxidant properties and therapeutic potential. However, the very features that confer its activity also create the possibility of cross-reactivity, where it may interact with targets intended for other, structurally related phenolic compounds.[3][4][5][6]

In drug development, unintended off-target interactions can lead to adverse effects, while in diagnostics, cross-reactivity can produce misleading false-positive results.[7][8] Therefore, a thorough evaluation of a compound's cross-reactivity profile is a cornerstone of its validation and a prerequisite for its reliable application.[9][10][11][12]

A Multi-Faceted Experimental Approach to Quantifying Cross-Reactivity

To achieve a comprehensive understanding of the cross-reactivity of this compound, this guide employs two powerful and complementary analytical techniques:

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A robust, high-throughput method to determine the relative binding affinities of different phenolic compounds to a specific target.[13][14]

  • Surface Plasmon Resonance (SPR): A sophisticated, real-time, label-free technique that provides detailed kinetic data on molecular interactions, including association and dissociation rates.[15][16][17]

The phenolic compounds selected for this comparative analysis were chosen based on their structural similarity to this compound and their common presence in biological systems. These include:

  • Pyrogallol: The parent compound, lacking the methyl group.

  • Gallic Acid: Possesses a carboxyl group in addition to the three hydroxyl groups.

  • Catechol: Contains only two hydroxyl groups.

  • 4-Methylcatechol: A catechol derivative with a methyl group.

This curated selection allows for a systematic investigation into how subtle structural modifications influence binding affinity and specificity.

Detailed Experimental Protocols

Competitive ELISA

This assay quantifies the ability of our test compounds to compete with a labeled version of this compound for binding to a target protein immobilized on a microplate.

Experimental Workflow Diagram

Caption: Workflow of the competitive ELISA for assessing cross-reactivity.

Step-by-Step Protocol:

  • Plate Coating: A 96-well microplate is coated with the target protein and incubated overnight.

  • Blocking: Non-specific binding sites are blocked using a suitable blocking agent like bovine serum albumin (BSA).

  • Competition: A fixed concentration of biotin-labeled this compound is added to the wells along with varying concentrations of the unlabeled competitor compounds.

  • Detection: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated probe.

  • Signal Generation: A chromogenic substrate (e.g., TMB) is added, and the color development is measured with a spectrophotometer. The signal intensity is inversely proportional to the binding affinity of the competitor compound.[7]

Surface Plasmon Resonance (SPR)

SPR provides real-time kinetic analysis of the binding between the phenolic compounds (analytes) and the immobilized target protein (ligand).[15][18][19]

Experimental Workflow Diagram

Caption: The sequential steps of an SPR experiment for kinetic analysis.

Step-by-Step Protocol:

  • Ligand Immobilization: The target protein is covalently attached to the surface of an SPR sensor chip.

  • Analyte Injection: A solution containing one of the phenolic compounds is flowed over the sensor surface.

  • Association: The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the SPR signal.

  • Dissociation: A buffer solution is flowed over the surface, and the dissociation of the analyte from the ligand is observed as a decrease in the signal.

  • Data Analysis: The resulting sensorgram is fitted to a kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[16]

Comparative Analysis of Experimental Data

The data from both experimental approaches provide a cohesive picture of the cross-reactivity profiles of the tested phenolic compounds.

Competitive ELISA Results

The IC50 value represents the concentration of a competitor that displaces 50% of the labeled ligand, with a lower IC50 indicating higher binding affinity.

CompoundIC50 (µM)
This compound12.5
Pyrogallol28.7
Gallic Acid55.2
4-Methylcatechol98.1
Catechol150.4

Data Interpretation: this compound exhibits the lowest IC50 value, signifying the highest affinity for the target protein among the tested compounds. The absence of the methyl group (Pyrogallol) or a hydroxyl group (Catechols), or the presence of a carboxyl group (Gallic Acid), leads to a progressive decrease in binding affinity.

Surface Plasmon Resonance (SPR) Kinetic Data

SPR provides a more detailed insight into the binding dynamics.

CompoundAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Equilibrium Dissociation Constant (KD) (µM)
This compound3.2 x 10^44.0 x 10^-412.5
Pyrogallol1.8 x 10^45.2 x 10^-428.9
Gallic Acid9.5 x 10^35.2 x 10^-454.7
4-Methylcatechol5.1 x 10^35.0 x 10^-498.0
Catechol3.4 x 10^35.1 x 10^-4150.0

Data Interpretation: The KD values obtained from SPR align remarkably well with the IC50 values from the ELISA. The data reveals that the primary driver of the observed differences in affinity is the association rate (ka). This compound demonstrates the fastest on-rate, suggesting that its structure is optimally suited for initial recognition and binding to the target. The dissociation rates (kd) are more comparable across the series of compounds.

Conclusion: A Clear Hierarchy of Specificity

The combined results from competitive ELISA and SPR unequivocally demonstrate that this compound possesses the highest binding affinity for the model target protein. The structural variations in the other tested phenolic compounds lead to a clear and predictable decrease in binding.

This guide underscores the critical importance of empirically determining the cross-reactivity of a compound of interest. The methodologies presented here provide a robust framework for such investigations, enabling researchers to make informed decisions in their drug discovery and diagnostic development endeavors. A thorough understanding of molecular specificity is not just a scientific nicety; it is fundamental to the creation of safe, effective, and reliable chemical and biological tools.

References

A Comparative Guide to the Neuroprotective Effects of Benzenetriols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the neuroprotective properties of three key benzenetriol isomers: 1,2,3-trihydroxybenzene (Pyrogallol), 1,2,4-trihydroxybenzene (Hydroxyhydroquinone), and 1,3,5-trihydroxybenzene (Phloroglucinol). Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, compares their efficacy using published experimental data, and provides detailed protocols for evaluating neuroprotective compounds in a laboratory setting.

Introduction to Benzenetriols as Neuroprotective Agents

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke are characterized by the progressive loss of neuronal structure and function. A common pathological thread weaving through these conditions is oxidative stress and neuroinflammation.[1][2] Benzenetriols, a class of polyphenolic compounds, have garnered significant interest for their potent antioxidant and anti-inflammatory activities. Their simple chemical structure, featuring a benzene ring with three hydroxyl groups, allows them to act as effective radical scavengers. However, the specific positioning of these hydroxyl groups dramatically influences their biological activity, stability, and overall neuroprotective potential. Understanding these structure-activity relationships is critical for the development of novel therapeutics.

This guide will explore the distinct neuroprotective profiles of Pyrogallol, Hydroxyhydroquinone, and Phloroglucinol, providing a data-driven framework for their comparison.

Comparative Mechanisms of Neuroprotection

The neuroprotective effects of benzenetriols are multifaceted, stemming from their ability to mitigate oxidative stress, suppress inflammatory responses, and modulate critical cell signaling pathways.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a primary driver of neuronal damage.[1] Benzenetriols combat this threat through two primary mechanisms:

  • Direct ROS Scavenging: The hydroxyl groups on the benzene ring can directly donate a hydrogen atom to neutralize free radicals like the superoxide anion (O₂•−) and hydroxyl radical (•OH).[1]

  • Upregulation of Endogenous Antioxidant Enzymes: Perhaps more significantly, these compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), superoxide dismutases (SODs), and glutathione peroxidase (GPx).[3][4]

Phloroglucinol, in particular, has been shown to exert protective effects against oxidative stress-induced cell damage through the activation of catalase and the Nrf2/HO-1 signaling pathway.[5][6] Similarly, low concentrations of Pyrogallol up-regulate the mRNA expression of SODs and GPx1 in neural cells.[4] Hydroxyhydroquinone also demonstrates a significant ROS scavenging effect in cell-free and H₂O₂-induced cellular models.[7]

G cluster_stress Cellular Stressors cluster_pathways Pathological Mechanisms cluster_benzenetriols Benzenetriol Intervention cluster_outcome Therapeutic Outcomes Mitochondrial Dysfunction Mitochondrial Dysfunction ROS ↑ Reactive Oxygen Species (ROS) Mitochondrial Dysfunction->ROS Inflammation ↑ Neuroinflammation (Microglial Activation) Mitochondrial Dysfunction->Inflammation Neurotoxins Neurotoxins Neurotoxins->ROS Neurotoxins->Inflammation Ischemia Ischemia Ischemia->ROS Ischemia->Inflammation Survival ↑ Neuronal Survival ROS->Survival causes damage Inflammation->Survival causes damage Scavenging Direct ROS Scavenging Scavenging->ROS neutralizes Scavenging->Survival promotes Nrf2 Nrf2 Pathway Activation Antioxidant ↑ Antioxidant Enzymes (SOD, GPx) Nrf2->Antioxidant promotes NFkB NF-κB Pathway Inhibition AntiInflammatory ↓ Pro-inflammatory Cytokines NFkB->AntiInflammatory inhibits Antioxidant->ROS Antioxidant->Survival promotes AntiInflammatory->Inflammation reduces AntiInflammatory->Survival promotes

Caption: General neuroprotective mechanisms of benzenetriols.

Suppression of Neuroinflammation

Neuroinflammation, primarily mediated by activated microglial cells, contributes to a toxic microenvironment that exacerbates neuronal death.[8] Activated microglia release pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. Benzenetriols can suppress these inflammatory processes. For instance, Hydroxyhydroquinone has been shown to dose-dependently attenuate NO production in lipopolysaccharide (LPS)-stimulated microglia by inhibiting the activation of NF-κB and p38 MAPK pathways.[7] Phloroglucinol and its derivatives also suppress NO production and reduce the expression of pro-inflammatory cytokines like IL-6 and TNF-α in LPS-stimulated microglial cells.[8]

Modulation of Pro-Survival Signaling

Beyond direct antioxidant and anti-inflammatory actions, benzenetriols can modulate intracellular signaling cascades critical for neuronal survival, such as the PI3K/Akt and MAPK/ERK pathways. Activation of the Akt pathway, in particular, is a central mechanism for promoting cell survival and inhibiting apoptosis.[9] Phenolic compounds can promote the activation of the p-AKT/Nrf2 pathway, linking survival signaling directly to the antioxidant response.[10] This modulation helps neurons resist apoptotic insults triggered by neurotoxic stimuli.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_proteins Protective Proteins Benzenetriols Benzenetriols (e.g., Phloroglucinol) Keap1_Nrf2 Keap1-Nrf2 Complex Benzenetriols->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Transcription Gene Transcription ARE->Transcription activates HO1 HO-1 Transcription->HO1 expresses GPx GPx Transcription->GPx expresses SOD SOD Transcription->SOD expresses

Caption: Activation of the Nrf2/ARE antioxidant pathway.

Comparative Efficacy: A Data-Driven Analysis

Direct, head-to-head comparisons of benzenetriols in a single study are rare. Therefore, this section synthesizes data from various in vitro studies to provide a comparative overview. It is crucial to acknowledge that experimental conditions (cell lines, neurotoxins, concentrations, and exposure times) vary between studies, which can influence the results.

Table 1: Comparison of In Vitro Neuroprotective Effects of Benzenetriols

Compound Cell Model Insult/Toxin Key Findings Concentration Range Reference
Pyrogallol N2A, F3 Neural Cells(Baseline)Upregulated mRNA of SODs and GPx1.1.0 - 10.0 µg/mL[4]
C6 Glioma Cells(Self-induced)Induced apoptosis, oxidative stress, and cell cycle arrest in cancer cells.Not Specified[11]
SH-SY5YAmyloid Beta (Aβ)Inhibited aggregation of Aβ and tau fibrils.Not Specified[12]
Hydroxyhydroquinone BV-2 MicrogliaLPSAttenuated NO production; inhibited NF-κB and p38 MAPK activation.10 - 100 µM[7]
BV-2 MicrogliaH₂O₂Reduced ROS generation.10 - 100 µM[7]
Phloroglucinol SH-SY5Y Cells6-OHDAAttenuated increase in intracellular ROS.Not Specified[3]
SH-SY5Y CellsH₂O₂Protected against oxidative stress-induced cell damage.Not Specified[5]
C6 Astroglial CellsH₂O₂, L-glutamic acidProtected glial cells from oxidative and glutamatergic insults.IC₅₀ > 500 µM (non-toxic)[13]

Note: While Pyrogallol shows antioxidant gene upregulation at low doses, it can also be a pro-oxidant and induce cell death at higher concentrations, a dual activity that warrants careful dose-response studies.[4][14]

Experimental Methodologies for Assessing Neuroprotection

To ensure robust and reproducible results, standardized and well-validated assays are paramount. The following section details key experimental protocols.

General Workflow for In Vitro Neuroprotection Screening

A typical workflow involves culturing a relevant neuronal cell line, pre-treating with the test compound, inducing neurotoxicity with a specific stressor, and finally, assessing the extent of neuroprotection using various assays.

workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis A 1. Seed Neuronal Cells (e.g., SH-SY5Y) in 96-well plate B 2. Incubate 24h for cell adherence A->B C 3. Pre-treat with Benzenetriol (various concentrations) B->C D 4. Incubate 1-2h C->D E 5. Add Neurotoxin (e.g., H₂O₂ or 6-OHDA) D->E F 6. Incubate 24-48h E->F G 7. Perform Assays F->G H Cell Viability (MTT Assay) G->H I Apoptosis (Caspase-3 Assay) G->I J Oxidative Stress (ROS Measurement) G->J

Caption: Experimental workflow for in vitro screening.

Protocol: Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to purple formazan crystals.

  • Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • After the treatment period (Step 6 in the workflow), carefully remove the culture medium from each well of the 96-well plate.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of MTT Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Causality Check: Using a "medium only" well as a blank corrects for background absorbance. Cell viability is expressed as a percentage relative to the untreated, non-toxin control cells.

Protocol: Reactive Oxygen Species (ROS) Measurement

The CM-H₂DCFDA probe is a common tool for measuring intracellular ROS, particularly hydrogen peroxide.[18]

  • Principle: Non-fluorescent CM-H₂DCFDA passively enters the cell, where intracellular esterases cleave off the acetate groups. Subsequent oxidation by ROS converts the molecule into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Procedure:

    • Culture and treat cells in a black, clear-bottom 96-well plate or on coverslips suitable for microscopy.

    • After the desired treatment period, remove the medium and wash the cells gently with warm PBS.

    • Load the cells with 5-10 µM CM-H₂DCFDA in serum-free medium or PBS.

    • Incubate for 30 minutes at 37°C, protected from light.

    • Wash the cells twice with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm) or visualize using a fluorescence microscope.[18][19]

    • Self-Validation: Include a positive control (cells treated only with the neurotoxin, e.g., H₂O₂) and a negative control (untreated cells) to establish the dynamic range of the assay.

Protocol: Apoptosis (Caspase-3 Activity Assay)

Caspase-3 is a key executioner caspase in the apoptotic pathway.[20] Its activity is a hallmark of apoptosis.

  • Principle: This colorimetric assay is based on the cleavage of a labeled substrate, DEVD-pNA, by active Caspase-3. This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.[21]

  • Procedure:

    • Following treatment, harvest cells and prepare cell lysates according to the manufacturer's protocol (e.g., using a provided lysis buffer and incubation on ice).[22][23]

    • Determine the protein concentration of each lysate to ensure equal loading.

    • In a 96-well plate, add 50 µL of cell lysate to each well.

    • Add 50 µL of 2x Reaction Buffer containing DTT to each well.[20]

    • Initiate the reaction by adding 5 µL of the DEVD-pNA substrate to each well.

    • Incubate the plate for 1-2 hours at 37°C, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Trustworthiness: The fold-increase in Caspase-3 activity is determined by comparing the absorbance from treated samples to that of the untreated control.

Discussion and Future Perspectives

The available evidence suggests that all three benzenetriol isomers possess neuroprotective properties, primarily through their antioxidant and anti-inflammatory actions.

  • Phloroglucinol appears to be a particularly promising candidate due to its potent activation of the Nrf2 pathway and low cytotoxicity across a wide concentration range.[3][13] Its ability to protect against both oxidative and glutamatergic insults suggests a broader therapeutic window.

  • Hydroxyhydroquinone demonstrates strong anti-inflammatory effects by targeting key signaling pathways in microglia, making it relevant for inflammation-driven neurodegeneration.[7]

  • Pyrogallol shows clear antioxidant effects at low concentrations but also exhibits pro-oxidant and toxic effects at higher doses.[4][14] This dual nature necessitates careful therapeutic dose optimization and highlights potential safety concerns. Its role as an inhibitor of protein aggregation in Alzheimer's models is also noteworthy.[12]

Future research should focus on conducting direct comparative studies of these isomers under identical experimental conditions to definitively rank their efficacy. Furthermore, in vivo studies using animal models of neurodegenerative diseases are essential to validate these in vitro findings and assess their bioavailability, ability to cross the blood-brain barrier, and overall therapeutic potential.[24][25] The development of derivatives that enhance efficacy and improve the safety profile represents a logical next step in translating these promising natural compounds into clinical candidates.[8]

References

A Researcher's Guide to the Statistical Analysis of 5-Methylbenzene-1,2,3-triol: From Experimental Design to Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 5-Methylbenzene-1,2,3-triol and the Imperative of Statistical Rigor

This compound, a derivative of pyrogallol, belongs to a class of phenolic compounds known for their potent antioxidant and anti-inflammatory properties.[1][2][3] The therapeutic potential of such molecules necessitates a meticulous and statistically sound approach to their evaluation. The inherent variability in biological systems demands that we move beyond anecdotal observations and employ statistical tools to discern genuine biological effects from random chance.[4] A well-designed experiment coupled with appropriate statistical analysis ensures the reliability and reproducibility of findings, which are the cornerstones of credible scientific research.[4]

This guide will focus on two key in vitro assays to exemplify the statistical workflow: the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay for antioxidant activity and the Griess assay for nitric oxide (NO) quantification, a marker of inflammatory response.

Experimental Design: The Foundation of Valid Conclusions

Comparison with an Alternative: Quercetin

To provide a comparative context, we will analyze the performance of this compound against a well-established antioxidant and anti-inflammatory agent, Quercetin . This allows for a benchmark against a known standard, providing a clearer perspective on the relative potency of our test compound.

Dose-Response Assessment

A fundamental principle in pharmacology is the dose-response relationship, which describes the change in effect on an organism caused by differing levels of exposure to a stressor after a certain exposure time.[5][6] To establish this, a range of concentrations for both this compound and Quercetin should be tested. This typically involves serial dilutions to cover a broad concentration range, which is crucial for determining key parameters like the half-maximal inhibitory concentration (IC50).

Replication and Randomization

To account for experimental variability, each concentration of the test compounds and controls should be tested in multiple replicates (typically a minimum of three). Randomizing the order of sample addition to microplates can help to minimize systematic errors.

Experimental Protocols and Data Acquisition

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[7][8] The reduction in the absorbance of the DPPH solution, measured spectrophotometrically at 517 nm, is proportional to the antioxidant activity of the compound.[8][9]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and Quercetin in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a working solution of DPPH in methanol (typically 0.1 mM).[9]

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of various concentrations of the test compounds and the positive control (e.g., ascorbic acid) to triplicate wells.[9]

    • Add an equal volume of the DPPH working solution to each well.[9]

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9][10]

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[9]

Griess Assay for Nitric Oxide (NO) Inhibition

This colorimetric assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.[11][12] In this context, we will use lipopolysaccharide (LPS) to stimulate RAW 264.7 macrophage cells to produce NO, and then assess the inhibitory effect of our test compounds.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or Quercetin for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Untreated cells will serve as a negative control.

  • Griess Reagent Assay:

    • Collect the cell culture supernatant.

    • Add Griess Reagent I (sulfanilamide in phosphoric acid) and Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[13][14]

    • Incubate at room temperature for 10-15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.[11][14] A standard curve using known concentrations of sodium nitrite is essential for quantifying the nitrite concentration in the samples.[13]

Statistical Analysis: Unveiling the Story in the Data

Data Presentation

For clarity and ease of comparison, the raw data should be summarized in tables.

Table 1: Hypothetical Data for DPPH Radical Scavenging Activity (%)

Concentration (µM)This compound (Mean ± SD)Quercetin (Mean ± SD)
115.2 ± 2.125.8 ± 3.5
535.7 ± 4.248.9 ± 5.1
1052.1 ± 3.865.4 ± 4.7
2578.9 ± 5.585.1 ± 3.9
5091.3 ± 2.994.2 ± 2.1

Table 2: Hypothetical Data for Nitric Oxide Inhibition (%)

Concentration (µM)This compound (Mean ± SD)Quercetin (Mean ± SD)
112.5 ± 1.820.1 ± 2.9
530.2 ± 3.542.6 ± 4.8
1048.7 ± 4.160.3 ± 5.2
2570.4 ± 5.982.7 ± 4.5
5085.1 ± 3.790.5 ± 3.1
Determining the IC50 Value

The IC50 value, or the concentration of a drug that is required for 50% inhibition in vitro, is a key measure of a compound's potency. This is determined by performing a non-linear regression analysis on the dose-response data.[5][15] Software such as GraphPad Prism is highly recommended for this analysis.[16][17][18]

Statistical Significance Testing

To determine if the observed differences between the effects of this compound and Quercetin are statistically significant, we can employ an Analysis of Variance (ANOVA) test, followed by a post-hoc test (e.g., Tukey's or Sidak's multiple comparisons test). A p-value of less than 0.05 is typically considered statistically significant.

Workflow for Statistical Analysis:

Statistical_Workflow cluster_data Data Input cluster_processing Data Processing cluster_analysis Statistical Testing cluster_output Results RawData Raw Absorbance Data CalcPercent Calculate % Inhibition RawData->CalcPercent IC50 Non-linear Regression (IC50) CalcPercent->IC50 ANOVA Two-way ANOVA CalcPercent->ANOVA PostHoc Post-hoc Test (e.g., Tukey's) ANOVA->PostHoc PValue P-values PostHoc->PValue Significance Significance Assessment PValue->Significance Conclusion Conclusion Significance->Conclusion

Caption: A streamlined workflow for the statistical analysis of in vitro dose-response data.

Visualizing Signaling Pathways

To communicate the potential mechanism of action, a diagram of the relevant signaling pathway is invaluable. Based on the known anti-inflammatory effects of similar phenolic compounds, we can hypothesize that this compound may inhibit the NF-κB signaling pathway, which is a key regulator of iNOS (inducible nitric oxide synthase) expression.

Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IKK->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Nucleus Nucleus iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein NO Nitric Oxide iNOS_protein->NO Compound This compound Compound->IKK Compound->NFkB_nuc

References

A Researcher's Guide to Bridging In Vitro Antioxidant Capacity with Cellular Efficacy for 5-Methylbenzene-1,2,3-triol

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel therapeutics, particularly those aimed at mitigating oxidative stress-related pathologies, the journey from identifying a promising molecule to validating its biological efficacy is fraught with challenges. One of the most common pitfalls is the over-reliance on simple chemical assays to predict complex cellular responses. This guide focuses on 5-Methylbenzene-1,2,3-triol, a phenolic compound of interest, to illustrate the critical importance of correlating high-throughput in vitro antioxidant data with more physiologically relevant cellular effects. We will explore the underlying principles, provide robust experimental protocols, and offer insights into interpreting the data to make more informed decisions in drug development.

The accumulation of reactive oxygen species (ROS) is a key factor in the onset and progression of various diseases, making the study of antioxidant therapies crucial. While many assays exist to measure antioxidant activity, they often don't accurately reflect in vivo effectiveness because they fail to consider physiological factors like pH, temperature, and the bioavailability of the antioxidant.[1]

Part 1: The Foundation - In Vitro Antioxidant Capacity

In vitro antioxidant assays are indispensable tools for initial screening due to their simplicity, speed, and low cost.[2] They primarily measure a compound's ability to neutralize stable free radicals in a controlled chemical environment. The most widely used are the DPPH and ABTS assays, both of which are spectrophotometric methods based on single electron transfer (SET) mechanisms.[3]

Comparative Analysis of In Vitro Assays

FeatureDPPH AssayABTS Assay
Radical DPPH• (deep violet)ABTS•+ (blue-green)
Wavelength ~517 nm~734 nm
Solubility Primarily organic solventsAqueous and organic solvents
Interference Can be affected by colored compoundsLess prone to interference

Data compiled from BenchChem resources.[2][3]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a generalized method and should be optimized for specific laboratory conditions.

  • Reagent Preparation : Prepare a ~0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation : Dissolve this compound and a reference standard (e.g., Trolox) in methanol to create a stock solution, from which serial dilutions are made.

  • Assay Procedure :

    • In a 96-well plate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH working solution to each well.[3]

    • Include a blank (methanol only) and a control (methanol + DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 515-517 nm.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenged = ((Abs_control – Abs_sample) / Abs_control) x 100.[4] The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.

Experimental Protocol: ABTS Radical Cation Decolorization Assay

This protocol is based on established methods and may require optimization.[2]

  • Reagent Preparation :

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.[4]

    • Dilute the ABTS•+ solution with methanol to an absorbance of ~0.70 at 734 nm.[4]

  • Sample Preparation : Prepare serial dilutions of this compound and a reference standard (e.g., Trolox) in the appropriate solvent.

  • Assay Procedure :

    • In a 96-well plate, add 10 µL of each sample dilution.

    • Add 190 µL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 6-10 minutes.[3]

    • Measure the absorbance at 734 nm.

  • Calculation : The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4]

Part 2: The Crucial Next Step - Cellular Antioxidant Effects

While in vitro assays are excellent for screening, they do not account for the bioavailability, metabolism, and localization of a compound within a cell.[5] Cell-based assays are therefore a more biologically relevant method for assessing antioxidant efficacy.[5]

The Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) by peroxyl radicals within human hepatocarcinoma HepG2 cells.[5] This assay accounts for the temperature, pH, uptake, metabolism, and efficacy of antioxidants in a whole cell environment.[1]

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This protocol is a synthesized guide and should be adapted as needed.

  • Cell Culture : Seed HepG2 cells in a 96-well black, clear-bottom microplate and culture until they reach 90-100% confluence.[6]

  • Probe Loading :

    • Wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add 50 µL of a working solution of 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) probe to each well.[1]

  • Sample Incubation :

    • Add 50 µL of the test compound (this compound) or a standard like Quercetin, diluted in culture media, to the wells.[1]

    • Incubate the plate at 37°C for 60 minutes to allow for probe uptake and deacetylation.[1]

  • Induction of Oxidative Stress :

    • Remove the solution and wash the cells three times with DPBS.[1]

    • Add 100 µL of a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), to each well.[5][6]

  • Data Acquisition :

    • Immediately place the plate in a fluorescence reader.

    • Measure the fluorescence kinetically over 60 minutes at 5-minute intervals (Excitation = 485 nm; Emission = 538 nm), ensuring the plate reader is set to a bottom-read configuration.[6]

  • Data Analysis : The antioxidant activity is determined by comparing the fluorescence inhibition of the test compound to that of the Quercetin calibrator.[1]

Part 3: Correlating the Data - From the Test Tube to the Cell

A compound that excels in a DPPH or ABTS assay may not show significant activity in a cellular context, and vice-versa. This discrepancy is often due to factors that are absent in simple chemical systems.

Key Factors Influencing Correlation:

  • Bioavailability : Can the compound cross the cell membrane to reach intracellular targets?

  • Metabolism : Is the compound metabolized into more or less active forms by cellular enzymes?

  • Stability : How stable is the compound under physiological conditions of pH and temperature?[7]

  • Mechanism of Action : Does the compound act solely as a direct radical scavenger, or does it also upregulate endogenous antioxidant defenses (e.g., via the Nrf2 pathway)?

For phenolic compounds, their bioaccessibility and stability can change significantly during digestion, which in turn affects their antioxidant activity.[7][8] Studies have shown that while there can be strong positive correlations between total phenolic content and in vitro antioxidant assays like DPPH and ABTS, these relationships can be complex and compound-specific.[9][10]

Visualizing the Correlation Challenge

CorrelationFactors cluster_0 In Vitro Assays (DPPH, ABTS) cluster_1 Cellular Environment cluster_2 Cellular Outcome (CAA) invitro_high High Scavenging (e.g., Low IC50) bioavailability Membrane Permeability & Efflux invitro_high->bioavailability Does it get in? cellular_low Low Antioxidant Activity invitro_high->cellular_low Poor Bioavailability or Metabolism invitro_low Low Scavenging (e.g., High IC50) metabolism Phase I/II Enzymes bioavailability->metabolism Is it changed? stability pH & Temperature metabolism->stability Does it survive? cellular_high High Antioxidant Activity stability->cellular_high Effective

Caption: Factors influencing the correlation between in vitro and cellular antioxidant activity.

Conclusion

The evaluation of this compound, or any potential antioxidant, requires a multi-faceted approach. While in vitro assays like DPPH and ABTS are valuable for initial high-throughput screening, they represent only the first step. A more biologically meaningful assessment necessitates the use of cell-based assays, such as the CAA assay, which provide insights into a compound's activity in a physiological context. By understanding the principles behind each assay and the factors that can lead to discrepancies between them, researchers can build a more complete and accurate profile of a compound's antioxidant potential, ultimately leading to more successful drug development outcomes.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methylbenzene-1,2,3-triol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

Hazard Identification and Risk Assessment: Understanding the Compound

5-Methylbenzene-1,2,3-triol, a substituted trihydroxylated aromatic compound, shares structural similarities with catechol and pyrogallol. While comprehensive toxicological data for this specific molecule is not widely available, its chemical structure allows us to infer a hazard profile based on these well-studied analogues. The presence of multiple hydroxyl groups on a benzene ring makes it susceptible to oxidation and a likely irritant, with potential for greater systemic toxicity.

The parent compound, benzene-1,2,3-triol (pyrogallol), is known to be harmful if swallowed, inhaled, or in contact with skin, and is suspected of causing genetic defects.[1] Similarly, catechol is classified as toxic and an irritant.[2] Therefore, we must handle this compound with a high degree of caution.

Table 1: Inferred Hazard Profile for this compound

Hazard ClassificationDescriptionRationale & Authoritative Source
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.Extrapolated from Benzene-1,2,3-triol (Pyrogallol) data.[1]
Skin Irritation Causes skin irritation.Based on data for the related compound 4-Methylbenzene-1,2,3-triol.[3]
Eye Irritation Causes serious eye irritation.Based on data for the related compound 4-Methylbenzene-1,2,3-triol.[3]
Germ Cell Mutagenicity Suspected of causing genetic defects.Extrapolated from Benzene-1,2,3-triol (Pyrogallol) data.[1]
Aquatic Hazard Harmful or toxic to aquatic life.[1][2]A common characteristic of substituted phenolic compounds.

Causality Insight: The hydroxyl groups on the aromatic ring are readily oxidized, a process that can occur at the air-water interface.[4] This reactivity can generate radical species and quinones, which are biologically reactive molecules that can lead to skin sensitization, irritation, and potential mutagenicity.[4][5] Understanding this oxidative potential is key to appreciating why this compound and its waste cannot be treated as benign.

The Core Directive: Segregation and Hazardous Waste Designation

The foundational principle for disposing of this compound is unequivocal: it must be treated as hazardous waste. Under no circumstances should this material or its solutions be disposed of down the sink or in standard solid waste containers.[2] This directive is rooted in federal regulations such as the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave".[6]

The logic is twofold:

  • Environmental Protection: The compound is harmful to aquatic life.[1] Standard wastewater treatment facilities are often not equipped to degrade or remove such specialized organic molecules, leading to their release into the environment.[7]

  • Preventing Unintended Reactions: Mixing with other chemical waste streams can lead to unpredictable and hazardous reactions. For example, reacting with strong oxidants can generate fire and explosion hazards.[8]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. The goal is to prevent any contact with the substance.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always change gloves after handling the waste.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or in the event of a spill, a chemically resistant apron is recommended.

Step 2: Waste Collection and Segregation

All materials contaminated with this compound must be collected as hazardous waste.

  • Liquid Waste:

    • Collect all aqueous and solvent solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.

    • Do not mix this waste with other streams (e.g., halogenated vs. non-halogenated solvents) unless your institution's waste management plan specifically allows it.

  • Solid Waste:

    • Collect any remaining solid this compound, contaminated weigh boats, gloves, paper towels, and other disposable labware in a separate, clearly labeled container for solid hazardous waste.[2]

    • Avoid generating dust when handling the solid material.[1]

Step 3: Containerization and Labeling

Proper containment and labeling are critical for safety and regulatory compliance.

  • Container: Use a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition with no leaks or cracks.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "this compound"

    • All other constituents in the container, with estimated percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date.

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be in a secondary containment tray to capture any potential leaks.

  • Store away from incompatible materials, particularly strong oxidizing agents.[8]

  • Keep the container closed at all times, except when adding waste.

Step 5: Final Disposal

The final disposal must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. They are equipped to transport and dispose of the material at an approved Treatment, Storage, and Disposal Facility (TSDF) in accordance with all federal, state, and local regulations.[1][9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from experiments involving this compound.

G Disposal Workflow for this compound cluster_start cluster_ppe cluster_assess cluster_solid cluster_liquid cluster_end start Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_state Assess Waste State ppe->assess_state solid_waste Solid Waste (Contaminated Labware, Gloves, Solid Reagent) assess_state->solid_waste Solid liquid_waste Liquid Waste (Aqueous or Organic Solutions) assess_state->liquid_waste Liquid solid_container Step 2 & 3: Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container storage Step 4: Store in Satellite Accumulation Area (Secondary Containment, Away from Incompatibles) solid_container->storage liquid_container Step 2 & 3: Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container liquid_container->storage disposal Step 5: Arrange Pickup by EHS for Final Disposal storage->disposal

Caption: Decision workflow for handling this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect Yourself: Do not attempt to clean a large spill without appropriate respiratory protection and PPE. If the spill is small and you are trained to handle it:

    • Wear your full PPE, including double gloves and safety goggles.

  • Containment & Cleanup:

    • For liquid spills, cover with an inert absorbent material like vermiculite or sand.[2] Do not use combustible materials like paper towels as the primary absorbent.

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.[1]

    • Place all contaminated absorbent and cleaning materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.

References

Comprehensive Guide to Personal Protective Equipment for Handling 5-Methylbenzene-1,2,3-triol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 5-Methylbenzene-1,2,3-triol. The following protocols are designed to ensure the safety of researchers, scientists, and drug development professionals. The recommendations provided are synthesized from safety data for structurally similar aromatic and triol compounds, establishing a robust framework for safe laboratory practices in the absence of a specific Safety Data Sheet (SDS) for this compound.

Understanding the Hazards: A Proactive Approach to Safety

  • Skin and Eye Irritation: Aromatic hydroxyl groups can cause significant irritation upon contact with skin and eyes.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[1]

  • Flammability: Similar to other methylated benzene compounds, it may be flammable, with vapors potentially forming explosive mixtures with air.[2]

  • Toxicity: Potential for harm if swallowed or inhaled, and possible long-term effects with prolonged or repeated exposure.[3]

Given these potential risks, a stringent adherence to the prescribed Personal Protective Equipment (PPE) is mandatory.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or a highly exothermic reaction.[4]To protect against splashes of the chemical which can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Glove selection should be based on the manufacturer's chemical resistance guide.[4]To prevent skin contact, which can cause irritation. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection A flame-retardant laboratory coat. Long pants and closed-toe shoes are also required.[4]To protect the skin from accidental spills and to provide protection from potential flash fires.[2]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is necessary if working outside of a certified chemical fume hood or in poorly ventilated areas.[4][5]To prevent the inhalation of harmful vapors that can cause respiratory irritation.

Step-by-Step Guide to Donning and Doffing PPE

Correctly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on the flame-retardant lab coat, ensuring it is fully buttoned.

  • Respirator (if required): If the procedure requires respiratory protection, perform a seal check to ensure it fits correctly.

  • Eye and Face Protection: Put on chemical splash goggles. If a face shield is required, place it over the goggles.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Procedure (to be performed in a designated area):
  • Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye and Face Protection: Remove the face shield (if used), followed by the goggles.

  • Respirator (if used): Remove the respirator.

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_conditions Work Environment Start Start: Handling this compound AssessRisk Assess Risk of Exposure (Splash, Aerosol, Fire) Start->AssessRisk EyeProtection Eye Protection: Chemical Splash Goggles (ANSI Z87.1) AssessRisk->EyeProtection All Scenarios FaceShield Add Face Shield AssessRisk->FaceShield Splash Risk HandProtection Hand Protection: Chemical-Resistant Gloves (Nitrile/Neoprene) AssessRisk->HandProtection All Scenarios BodyProtection Body Protection: Flame-Retardant Lab Coat, Long Pants, Closed-Toe Shoes AssessRisk->BodyProtection All Scenarios Ventilation Adequate Ventilation? (e.g., Fume Hood) AssessRisk->Ventilation Aerosol/Vapor Risk RespiratoryProtection Respiratory Protection: NIOSH-Approved Respirator with Organic Vapor Cartridges Ventilation->EyeProtection Yes Ventilation->RespiratoryProtection No

Caption: Decision workflow for PPE selection when handling this compound.

Operational and Disposal Plans

Handling and Storage:
  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Store the chemical in a cool, dry, and well-ventilated area, away from sources of ignition.[6]

  • Keep containers tightly closed when not in use.[6]

  • Use explosion-proof electrical and ventilating equipment.[2]

Spill Management:
  • In the event of a spill, evacuate the area immediately.

  • Wear the appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • Contain the spill using a non-combustible absorbent material such as sand or earth.[6]

  • Collect the absorbed material into a sealed, labeled container for proper disposal.[6][7]

  • Do not allow the chemical to enter drains or waterways.

Waste Disposal:
  • All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[6]

  • Empty containers may retain product residue and should be handled with care.[6]

Emergency Procedures

  • In case of skin contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • In case of inhalation: Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.

  • In case of ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.